molecular formula C25H50O3S B15600791 Nervonyl methane sulfonate

Nervonyl methane sulfonate

Número de catálogo: B15600791
Peso molecular: 430.7 g/mol
Clave InChI: JWFQESCFAQEDKI-ZHACJKMWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nervonyl methane sulfonate is a useful research compound. Its molecular formula is C25H50O3S and its molecular weight is 430.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H50O3S

Peso molecular

430.7 g/mol

Nombre IUPAC

[(E)-tetracos-15-enyl] methanesulfonate

InChI

InChI=1S/C25H50O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-28-29(2,26)27/h10-11H,3-9,12-25H2,1-2H3/b11-10+

Clave InChI

JWFQESCFAQEDKI-ZHACJKMWSA-N

Origen del producto

United States

Foundational & Exploratory

Nervonyl methane sulfonate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonyl methane (B114726) sulfonate, the methanesulfonyl ester of nervonic acid, is a lipid molecule of significant interest due to the established neurological importance of its parent fatty alcohol, nervonic acid. This technical guide provides a comprehensive overview of the known and inferred chemical properties of nervonyl methane sulfonate. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related molecules, namely nervonic acid and other long-chain alkyl methanesulfonates, to provide a predictive profile. This guide includes a summary of its basic chemical identifiers, a discussion of its expected chemical properties, a hypothetical protocol for its synthesis, and a postulated mechanism of action based on the known reactivity of methanesulfonate (B1217627) esters.

Introduction

Nervonic acid (cis-15-tetracosenoic acid) is a long-chain monounsaturated omega-9 fatty acid that is an important component of sphingolipids in the myelin sheath of nerve fibers.[1][2][3][4] Its presence is crucial for the proper functioning and maintenance of the nervous system.[2][5] this compound, as a derivative of nervonic acid, is a subject of research interest for its potential to modulate neurological pathways, leveraging the biological role of its parent alcohol. The addition of the methanesulfonate group, a good leaving group in nucleophilic substitution reactions, suggests that this compound could act as an alkylating agent, a mechanism of action for various therapeutic compounds.[6]

Chemical and Physical Properties

PropertyValueSource/Justification
Molecular Formula C₂₅H₅₀O₃S[7]
Molecular Weight 430.73 g/mol [7][8]
CAS Number 51040-60-9[7][8]
Synonyms (Z)-15-Tetracosen-1-ol methanesulfonate[7]
Appearance Waxy solid or viscous liquid at room temperature (Predicted)Based on the properties of nervonic acid and other long-chain lipids.
Melting Point Not available (Predicted to be slightly above room temperature)Nervonic acid has a melting point of 42-43 °C. Esterification may alter this.
Boiling Point Not available (Predicted to be high and prone to decomposition)Long-chain esters typically have high boiling points and may decompose before boiling at atmospheric pressure.
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane (B92381), chloroform, dichloromethane) (Predicted)Consistent with long-chain lipid molecules.
pKa Not applicable (non-ionizable)The methanesulfonate ester group is not readily ionizable.

Synthesis of this compound: A Hypothetical Experimental Protocol

A standard method for the synthesis of alkyl methanesulfonates involves the reaction of an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[9][10][11] The following is a detailed, hypothetical protocol for the synthesis of this compound from nervonic acid.

Objective: To synthesize this compound from nervonyl alcohol.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve nervonyl alcohol (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2-1.5 equivalents) to the stirred solution.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1-1.3 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Reactants Nervonyl Alcohol + Methanesulfonyl Chloride + Triethylamine in DCM Reaction Reaction at 0°C to RT Reactants->Reaction Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Hypothetical synthesis workflow for this compound.

Postulated Mechanism of Action and Signaling Pathways

While no direct studies on the mechanism of action of this compound have been published, its chemical structure suggests a primary role as an alkylating agent. The methanesulfonate group is an excellent leaving group, making the nervonyl moiety susceptible to nucleophilic attack.

4.1. Alkylation of Biological Nucleophiles

Alkyl methanesulfonates are known to be DNA alkylating agents.[6][12][13] They can react with nucleophilic sites on DNA bases, such as the N7 position of guanine.[13] This alkylation can lead to DNA damage, mutations, and in some cases, cell death, a mechanism utilized by some chemotherapeutic agents.[6][14][15] It is plausible that this compound could act in a similar manner, delivering the long-chain nervonyl group to DNA or other biological macromolecules.

G NMS This compound Alkylated_Nucleophile Alkylated Nucleophile NMS->Alkylated_Nucleophile Nucleophilic Attack Mesylate_Ion Methanesulfonate Ion NMS->Mesylate_Ion Leaving Group Departure Nucleophile Biological Nucleophile (e.g., DNA, Protein) Downstream Downstream Cellular Effects (e.g., DNA Damage Response, Apoptosis) Alkylated_Nucleophile->Downstream

Postulated alkylating mechanism of this compound.

4.2. Interaction with Neurological Pathways

Given that nervonic acid is integral to the structure and function of the myelin sheath,[2][3] this compound could potentially be metabolized to release nervonic acid or nervonyl alcohol, which could then be incorporated into neuronal membranes. Alternatively, the intact molecule could interact with enzymes or receptors involved in lipid signaling pathways within the nervous system. The biological functions of nervonic acid include roles in neuronal signaling, neuroprotection, and cognitive function.[2][4][5]

G NMS This compound Metabolism Metabolic Conversion NMS->Metabolism Nervonic_Acid Nervonic Acid / Alcohol Metabolism->Nervonic_Acid Myelin Incorporation into Myelin Sheath Nervonic_Acid->Myelin Signaling Modulation of Lipid Signaling Pathways Nervonic_Acid->Signaling Neuro_Effects Neuroprotective and Cognitive Effects Myelin->Neuro_Effects Signaling->Neuro_Effects

Potential neurological pathways involving this compound.

Conclusion

This compound is a molecule with significant therapeutic and research potential, primarily due to the established roles of its parent compound, nervonic acid, in the central nervous system. While direct experimental data on its chemical properties are scarce, this guide provides a robust, inferred profile based on well-understood chemical principles and data from analogous compounds. The provided hypothetical synthesis protocol offers a practical starting point for its laboratory preparation. Further research is warranted to elucidate the precise chemical properties, biological activity, and potential therapeutic applications of this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of (Z)-15-Tetracosen-1-ol Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway to obtain (Z)-15-tetracosen-1-ol methanesulfonate (B1217627). The synthesis commences with the naturally occurring very-long-chain fatty acid, (Z)-15-tetracosenoic acid, commonly known as nervonic acid.[1][2][3] The process involves a two-step reaction sequence: the reduction of the carboxylic acid to a primary alcohol, followed by the methanesulfonylation of the alcohol. This document details the experimental protocols for each key transformation and presents quantitative data in a structured format for clarity.

Overall Synthetic Scheme

The synthetic strategy is a two-step process starting from (Z)-15-tetracosenoic acid. The first step is the reduction of the carboxylic acid functional group to a primary alcohol. The second step is the conversion of this alcohol into a methanesulfonate ester.

Synthetic_Scheme NervonicAcid (Z)-15-Tetracosenoic Acid Alcohol (Z)-15-Tetracosen-1-ol NervonicAcid->Alcohol 1. LiAlH4, THF 2. H3O+ work-up Mesylate (Z)-15-Tetracosen-1-ol Methanesulfonate Alcohol->Mesylate MsCl, Et3N, DCM Experimental_Workflow cluster_reduction Step 1: Reduction cluster_mesylation Step 2: Methanesulfonylation Start_R Dissolve Nervonic Acid in THF Add_R Add Nervonic Acid solution to LiAlH4 at 0°C Start_R->Add_R Setup_R Prepare LiAlH4 suspension in THF Setup_R->Add_R React_R Reflux for 4-6 hours Add_R->React_R Quench_R Quench with EtOAc, H2O, and NaOH at 0°C React_R->Quench_R Workup_R Filter, Dry, and Concentrate Quench_R->Workup_R Purify_R Purify by Column Chromatography Workup_R->Purify_R Product_R (Z)-15-Tetracosen-1-ol Purify_R->Product_R Start_M Dissolve Alcohol in DCM Product_R->Start_M Proceed to next step Cool_M Cool to 0°C Start_M->Cool_M Add_M Add Et3N and MsCl Cool_M->Add_M React_M Stir at 0°C for 2-4 hours Add_M->React_M Workup_M Quench with H2O, Wash, Dry, and Concentrate React_M->Workup_M Purify_M Purify by Recrystallization/Chromatography Workup_M->Purify_M Product_M (Z)-15-Tetracosen-1-ol Methanesulfonate Purify_M->Product_M Wittig_Retrosynthesis Target (Z)-15-Tetracosen-1-ol Alkene (Z)-Alkene Formation (Wittig) Target->Alkene Ylide C15-Phosphonium Ylide Alkene->Ylide Aldehyde C9-Aldehyde with protected -OH Alkene->Aldehyde PhosphoniumSalt C15-Alkyltriphenylphosphonium Salt Ylide->PhosphoniumSalt ProtectedAlcohol 9-Hydroxynonanal (protected) Aldehyde->ProtectedAlcohol AlkylHalide C15-Alkyl Halide PhosphoniumSalt->AlkylHalide

References

An In-depth Technical Guide to Nervonyl Methane Sulfonate (CAS 51040-60-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonyl methane (B114726) sulfonate (CAS 51040-60-9), systematically known as (Z)-15-Tetracosen-1-ol methanesulfonate (B1217627), is a sulfonate ester derivative of nervonic acid, a very-long-chain monounsaturated fatty acid. Nervonic acid is a key component of myelin and is integral to the proper functioning of the central nervous system. While direct research on nervonyl methane sulfonate is limited, its chemical structure suggests potential applications stemming from the biological activities of nervonic acid and the chemical reactivity of the methanesulfonate group. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis protocol, and an exploration of its potential biological significance based on the activities of its parent compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development and the life sciences who are interested in the therapeutic potential of nervonic acid derivatives.

Chemical and Physical Properties

This compound is the methanesulfonate ester of nervonyl alcohol. The methanesulfonate group is a good leaving group in nucleophilic substitution reactions, a property that is fundamental to its chemical reactivity. The long, unsaturated nervonyl hydrocarbon chain, on the other hand, governs its physical properties and is the basis for its likely biological activity.

PropertyValueReference
CAS Number 51040-60-9[1][2]
Molecular Formula C25H50O3S[1][2]
Molecular Weight 430.73 g/mol [1][2]
Synonyms (Z)-15-Tetracosen-1-ol methanesulfonate, Nervonyl mesylate[1]
Purity >99% (as commercially available)[1][2]
Appearance Not specified, likely a waxy solid or viscous liquid at room temperature
Storage Freezer[1]

Synthesis of this compound

Experimental Protocol: Mesylation of a Long-Chain Fatty Alcohol

This protocol is based on standard procedures for the mesylation of primary alcohols.[3][4][5][6][7]

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve nervonyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution dropwise while maintaining the temperature at 0 °C.

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Safety Precautions: Methanesulfonyl chloride is toxic, corrosive, and a lachrymator. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[5]

G Synthesis of this compound cluster_reaction Reaction Conditions cluster_products Products and Byproducts cluster_workup Workup and Purification Nervonyl_Alcohol Nervonyl Alcohol ((Z)-15-Tetracosen-1-ol) Reaction Reaction Nervonyl_Alcohol->Reaction MsCl Methanesulfonyl Chloride (MsCl) MsCl->Reaction Base Triethylamine (TEA) or Pyridine Base->Reaction Solvent Anhydrous Dichloromethane (DCM) Solvent->Reaction Conditions 0 °C to Room Temperature Inert Atmosphere (Nitrogen) Conditions->Reaction NMS This compound Quenching Quenching with Water NMS->Quenching Purification Steps Salt Triethylammonium Chloride (Precipitate) Salt->Quenching Extraction Extraction with DCM Quenching->Extraction Purification Steps Washing Washing with Acid, Base, Brine Extraction->Washing Purification Steps Drying Drying over Na2SO4 Washing->Drying Purification Steps Concentration Concentration in vacuo Drying->Concentration Purification Steps Purification Silica Gel Chromatography Concentration->Purification Purification Steps Pure_NMS Pure this compound Purification->Pure_NMS Purification Steps Reaction->NMS Reaction->Salt

Caption: Workflow for the synthesis of this compound.

Potential Mechanism of Action and Biological Significance

There is currently no direct research on the mechanism of action of this compound. However, its biological effects can be inferred from the known properties of nervonic acid and the reactivity of the methanesulfonate group.

Role of the Nervonic Acid Moiety

Nervonic acid is a crucial component of sphingolipids in the myelin sheath of nerve fibers.[8][9] Its presence is vital for the development and maintenance of the central nervous system. Studies have shown that nervonic acid and its derivatives can:

  • Promote Myelination: Supplementation with nervonic acid esters has been shown to improve myelin synthesis by human oligodendrocytes in vitro.[9] This suggests a potential role in remyelination therapies for diseases like multiple sclerosis.

  • Neuroprotective Effects: Nervonic acid has demonstrated neuroprotective and anti-inflammatory properties in various models of neurological diseases.[8][10]

  • Improve Mitochondrial Function: In fibroblasts from patients with adrenomyeloneuropathy (AMN), a neurodegenerative disease, nervonic acid treatment improved mitochondrial respiration and reduced oxidative stress.[10]

It is plausible that this compound, after potential in vivo hydrolysis to nervonyl alcohol and subsequently nervonic acid, could exert similar biological effects.

Reactivity of the Methanesulfonate Group

The methanesulfonate group is a well-known alkylating agent, a property that is the basis for the genotoxicity of short-chain alkyl methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).[11][12][13] These compounds can alkylate DNA, leading to mutations and cytotoxicity, which is also a mechanism for some anticancer drugs.[11][14]

The long nervonyl chain in this compound would significantly alter its physical properties, such as solubility and ability to cross cell membranes, compared to its short-chain counterparts. While the potential for alkylating activity exists, it is unclear how the long fatty acid chain would influence this reactivity and its biological consequences. It is possible that the large lipophilic tail could target the molecule to specific cellular compartments, such as the inner nuclear membrane, where it could induce lipid stress, an effect that has been observed with MMS.[15]

G Potential Biological Roles of this compound cluster_hydrolysis In Vivo Hydrolysis cluster_nervonic_acid_effects Effects of Nervonic Acid Moiety cluster_mesylate_effects Potential Effects of Mesylate Moiety NMS This compound Nervonyl_Alcohol Nervonyl Alcohol NMS->Nervonyl_Alcohol Hydrolysis Methanesulfonic_Acid Methanesulfonic Acid NMS->Methanesulfonic_Acid Hydrolysis Alkylation Alkylation of Biomolecules (e.g., DNA) NMS->Alkylation Direct Action? Lipid_Stress Induction of Lipid Stress NMS->Lipid_Stress Direct Action? Nervonic_Acid Nervonic Acid (via oxidation) Nervonyl_Alcohol->Nervonic_Acid Oxidation Myelin Myelin Synthesis and Repair Nervonic_Acid->Myelin Neuroprotection Neuroprotective and Anti-inflammatory Effects Nervonic_Acid->Neuroprotection Mitochondria Improved Mitochondrial Function Nervonic_Acid->Mitochondria Therapeutic_Potential_Neuro Therapeutics for Neurodegenerative Diseases Myelin->Therapeutic_Potential_Neuro Potential Application Neuroprotection->Therapeutic_Potential_Neuro Potential Application Mitochondria->Therapeutic_Potential_Neuro Potential Application Therapeutic_Potential_Cancer Anticancer Research or Genotoxicity Studies Alkylation->Therapeutic_Potential_Cancer Potential Application (Anticancer) or Toxicity Cellular_Response Cellular Stress Response Lipid_Stress->Cellular_Response Leads to

Caption: Putative signaling pathways of this compound.

Future Research Directions

The lack of direct studies on this compound presents a significant opportunity for research. Key areas for future investigation include:

  • In vitro studies:

    • Assess the cytotoxicity of this compound in various cell lines, including neuronal and cancer cells.

    • Investigate its ability to promote oligodendrocyte differentiation and myelination in culture.

    • Determine its potential to alkylate DNA and other biomolecules.

    • Evaluate its effects on mitochondrial function and oxidative stress in neuronal cell models.

  • In vivo studies:

    • Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

    • Efficacy studies in animal models of neurodegenerative diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or models of adrenoleukodystrophy.

    • Toxicology studies to assess its potential for genotoxicity and other adverse effects.

Conclusion

This compound is a chemically interesting molecule at the intersection of neurobiology and oncology research. Its nervonic acid component suggests potential therapeutic applications in neurodegenerative diseases, while the methanesulfonate group raises questions about its potential as an alkylating agent. This technical guide has provided a summary of its known properties and a framework for its synthesis and potential biological activities. Further experimental investigation is essential to fully elucidate the pharmacological profile of this compound and to determine its potential as a therapeutic agent or a research tool.

References

physical and chemical characteristics of Nervonyl methane sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonyl methane (B114726) sulfonate (CAS No. 51040-60-9), the methanesulfonate (B1217627) ester of nervonic acid, is a long-chain unsaturated alkyl sulfonate. While research on this specific compound is limited, its structural components—nervonic acid and the methanesulfonate group—suggest potential biological significance. Nervonic acid is a key component of myelin, and methanesulfonates are known alkylating agents. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of nervonyl methane sulfonate, alongside inferred properties and experimental protocols based on analogous long-chain alkyl methanesulfonates. This document aims to serve as a foundational resource for researchers and professionals in drug development and life sciences.

Chemical and Physical Characteristics

This compound is identified as (Z)-15-Tetracosen-1-ol, methanesulfonate.[1] Its fundamental properties are summarized below. Due to the limited availability of specific experimental data for this compound, some physical properties have been inferred from closely related long-chain alkyl methanesulfonates and its constituent parts.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Reference
CAS Number 51040-60-9[1][2]
Molecular Formula C25H50O3S[1][2]
Molecular Weight 430.73 g/mol [1][2]
Appearance Inferred to be a colorless to pale yellow liquid or waxy solid at room temperature.Inferred from methyl methanesulfonate and long-chain fatty alcohols.[3]
Melting Point Not explicitly available. Inferred to be low, likely near room temperature.Inferred from the melting point of methyl methanesulfonate (~20°C) and the liquid nature of nervonic acid.[3]
Boiling Point Not explicitly available. Expected to be high due to its high molecular weight.General property of long-chain esters.
Solubility Inferred to be soluble in nonpolar organic solvents like hexane, heptane, and chloroform, and slightly soluble in polar organic solvents like methanol (B129727) and ethanol. Expected to have very low solubility in water.Inferred from the properties of long-chain esters.[4]
Purity Commercially available at >99% purity.[1][2]
Storage Recommended to be stored in a freezer.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of alkyl methanesulfonates is the reaction of an alcohol with methanesulfonyl chloride in the presence of a tertiary amine base in an aromatic organic solvent.[5][6]

Reaction Scheme:

Experimental Workflow for Synthesis:

G cluster_synthesis Synthesis Workflow start Start dissolve Dissolve Nervonyl Alcohol in an Aromatic Solvent (e.g., Toluene) start->dissolve cool Cool Reaction Mixture to 0-5 °C dissolve->cool add_mesyl Add Methanesulfonyl Chloride Dropwise cool->add_mesyl add_amine Add Tertiary Amine (e.g., Triethylamine) Dropwise add_mesyl->add_amine react Stir at Room Temperature for Several Hours add_amine->react wash Wash with Aqueous Sodium Bicarbonate and Brine react->wash dry Dry Organic Layer over Anhydrous Sodium Sulfate wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate end Crude Product concentrate->end

Caption: A generalized workflow for the synthesis of this compound.

Purification

The crude product can be purified using column chromatography on silica (B1680970) gel.

Experimental Workflow for Purification:

G cluster_purification Purification Workflow start Crude Product load Load Crude Product onto a Silica Gel Column start->load elute Elute with a Gradient of Nonpolar/Polar Solvents (e.g., Hexane/Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc collect->tlc pool Pool Pure Fractions tlc->pool concentrate Concentrate Pure Fractions pool->concentrate end Purified Product concentrate->end

Caption: A typical workflow for the purification of this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Peaks corresponding to the methyl protons of the methanesulfonyl group (~3.0 ppm), the methylene (B1212753) protons adjacent to the sulfonate oxygen (~4.2 ppm), the vinylic protons (~5.3 ppm), and the long alkyl chain protons.
¹³C NMR Signals for the methyl carbon of the methanesulfonyl group, the methylene carbon adjacent to the sulfonate oxygen, the vinylic carbons, and the carbons of the alkyl chain.
Mass Spectrometry (MS) The molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of this compound (430.73).
Gas Chromatography (GC) A single peak indicating the purity of the compound, often performed after derivatization to a more volatile form.
High-Performance Liquid Chromatography (HPLC) Can be used to assess purity, often with a UV detector after derivatization if the compound lacks a strong chromophore.[7][8]

Biological Characteristics and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively studied. However, its chemical nature as a long-chain alkylating agent allows for informed hypotheses regarding its potential biological effects.

Inferred Mechanism of Action: Alkylating Agent

Methanesulfonates are known to act as alkylating agents, which can covalently modify nucleophilic sites in biological macromolecules such as DNA.[9][10] The primary mechanism involves the transfer of the nervonyl group to a nucleophilic site, with the methanesulfonate anion acting as a good leaving group.

Logical Relationship of Alkylation:

G cluster_alkylation Inferred Alkylation Mechanism nms This compound adduct Nervonyl-DNA Adduct nms->adduct leaving_group Methanesulfonate (Leaving Group) nms->leaving_group releases nucleophile Nucleophilic Site (e.g., N7 of Guanine in DNA) nucleophile->adduct disruption Disruption of DNA Replication and Transcription adduct->disruption apoptosis Cell Cycle Arrest and/or Apoptosis disruption->apoptosis

Caption: Inferred mechanism of action of this compound as an alkylating agent.

Potential Signaling Pathways

The biological effects of the parent compound, nervonic acid, are better understood and may provide clues to the potential activities of its derivatives. Nervonic acid is involved in the maintenance of myelin and has been implicated in various cellular signaling processes, including anti-inflammatory pathways and lipid metabolism.[11][12][13] It is plausible that this compound, after potential metabolic cleavage, could release nervonic acid, which might then participate in these pathways.

Hypothesized Signaling Involvement:

G cluster_signaling Hypothesized Signaling Pathways nms Nervonyl Methane Sulfonate metabolism Metabolic Cleavage nms->metabolism na Nervonic Acid metabolism->na myelin Myelin Sheath Maintenance na->myelin inflammation Anti-inflammatory Signaling na->inflammation lipid_metabolism Lipid Metabolism Regulation na->lipid_metabolism

Caption: Hypothesized involvement of this compound in biological pathways via its metabolite, Nervonic Acid.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the known hazards of other alkylating agents and methanesulfonic acid, it should be handled with caution.[14][15][16]

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.

  • Toxicity: Alkylating agents are often classified as toxic, mutagenic, and potentially carcinogenic.[17][18][19][20] Assume this compound has similar hazardous properties.

Conclusion

This compound is a compound of interest due to its unique structure, combining a biologically significant fatty acid with a reactive methanesulfonate group. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview based on available information and logical inferences from related compounds. The provided experimental workflows and hypothesized biological activities are intended to serve as a starting point for future research into the physical, chemical, and biological properties of this compound. Further investigation is warranted to fully elucidate its characteristics and potential applications in research and drug development.

References

A Technical Guide to the Putative Mechanism of Action of Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive body of peer-reviewed scientific literature detailing the specific mechanism of action, signaling pathways, and quantitative pharmacological data for "Nervonyl methane (B114726) sulfonate" (CAS 51040-60-9) is not available. This compound, chemically identified as (Z)-15-Tetracosen-1-ol methanesulfonate[1], is available from chemical suppliers[1][2]. However, its biological activity has not been extensively characterized.

This guide, therefore, presents a hypothetical mechanism of action based on the known biological and chemical properties of its constituent moieties: the nervonyl group and the methane sulfonate group . The data, experimental protocols, and pathways described herein are illustrative and intended to serve as a framework for potential future research for drug development professionals, researchers, and scientists.

Introduction: Deconstructing Nervonyl Methane Sulfonate

This compound is an organic molecule that can be conceptually divided into two key components:

  • Nervonyl Group ((Z)-15-Tetracosen-1-ol): This is a 24-carbon monounsaturated fatty alcohol. It is the alcohol equivalent of nervonic acid (cis-15-tetracosenoic acid)[3]. Nervonic acid is a very-long-chain fatty acid that is an essential component of sphingolipids, particularly in the myelin sheath of nerve fibers in the central and peripheral nervous systems[3][4]. Its enrichment in neural tissues suggests that moieties derived from it may exhibit tropism for these tissues.

  • Methane Sulfonate (Mesylate) Group: In organic chemistry, the methanesulfonate (B1217627) group is an excellent leaving group, meaning it readily detaches from a molecule during a chemical reaction. This property is harnessed in pharmacology to create prodrugs or active compounds. Methane sulfonate derivatives, such as ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), are potent alkylating agents widely used in genetic research to induce DNA mutations[5][6][7]. These agents transfer an alkyl group (e.g., ethyl or methyl) to nucleophilic sites on DNA bases, leading to genetic alterations[5][6].

Based on this deconstruction, a plausible, yet hypothetical , mechanism is that this compound acts as a nervous system-targeted alkylating agent . The nervonyl lipid tail could facilitate crossing the blood-brain barrier and preferential uptake by myelin-producing cells (oligodendrocytes and Schwann cells), while the methane sulfonate group would confer alkylating activity.

Hypothetical Core Mechanism of Action

We hypothesize that this compound (NMS) functions as a targeted covalent inhibitor or DNA alkylator within glial cells. Upon localization to the target cell, the compound could act in one of two ways:

  • Direct DNA Alkylation: The nervonyl group facilitates passive diffusion across the cell membrane and potentially the nuclear membrane. Intracellularly, the compound could release an alkylating species that targets guanine (B1146940) and other DNA bases, similar to known methanesulfonates[5][6]. This could induce cell cycle arrest and apoptosis, a mechanism potentially useful in the context of glial tumors (gliomas).

  • Enzyme Inhibition via Covalent Modification: The compound could target a specific enzyme involved in lipid metabolism or cell signaling within glial cells. The nervonyl moiety would serve as a recognition element, guiding the molecule to the enzyme's active site. The reactive methane sulfonate group would then form a covalent bond with a nucleophilic residue (e.g., cysteine, serine) in the active site, leading to irreversible inhibition.

For the remainder of this guide, we will explore the first hypothesis involving targeted DNA alkylation.

Putative Signaling Pathways

The introduction of DNA lesions by NMS would likely trigger the DNA Damage Response (DDR) pathway, leading to the activation of key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). This would initiate a signaling cascade culminating in cell cycle arrest and/or apoptosis.

G NMS_ext Nervonyl Methane Sulfonate (Extracellular) NMS_int NMS (Intracellular) NMS_ext->NMS_int Lipid Raft Mediated Uptake DNA Nuclear DNA NMS_int->DNA Alkylation DNA_damaged Alkylated DNA (O6-ethylguanine) NMS_int->DNA_damaged Alkylation ATM_ATR ATM / ATR Kinases DNA_damaged->ATM_ATR Damage Sensing p53 p53 Activation ATM_ATR->p53 Phosphorylation CDK_Inhib p21 Expression (CDK Inhibition) p53->CDK_Inhib Transcriptional Activation Apoptosis BAX/BAK Activation (Apoptosis) p53->Apoptosis Transcriptional Activation CellCycleArrest G1/S Phase Cell Cycle Arrest CDK_Inhib->CellCycleArrest

Caption: Hypothetical signaling pathway for this compound.

Quantitative Data Summary (Hypothetical)

The following tables summarize potential quantitative data that would be generated to characterize the efficacy and potency of NMS based on the proposed mechanism.

Table 1: In Vitro Cytotoxicity

Cell Line Type IC50 (µM) after 72h
U-87 MG Human Glioblastoma 5.2
T98G Human Glioblastoma 8.9
MO3.13 Human Oligodendrocyte Hybrid 15.7

| HEK293 | Human Embryonic Kidney | > 100 |

Table 2: DNA Alkylation Potential

Assay Type Description Result (Relative Units)
In Vitro DNA Alkylation Reaction with purified guanine 1.0 (Reference)
EMS Control Reaction with purified guanine 1.8
NMS Reaction with purified guanine 1.3

| Comet Assay (U-87 MG cells) | DNA strand breaks at 10 µM NMS | 45% Tail DNA |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of NMS in various cell lines.

Methodology:

  • Cell Seeding: Plate cells (e.g., U-87 MG, HEK293) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of NMS in complete culture medium. Replace the existing medium with the NMS-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using non-linear regression.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To quantify DNA strand breaks in cells treated with NMS.

G start 1. Cell Treatment (e.g., 10 µM NMS, 2h) step2 2. Harvest & Mix Cells with Low-Melt Agarose (B213101) start->step2 step3 3. Layer on Microscope Slide step2->step3 step4 4. Cell Lysis (Detergent, High Salt) step3->step4 step5 5. Alkaline Unwinding (Denature DNA) step4->step5 step6 6. Electrophoresis (25V, 30 min) step5->step6 step7 7. Neutralize & Stain (e.g., SYBR Green) step6->step7 end 8. Visualize & Quantify (Comet 'Tail Moment') step7->end

Caption: Experimental workflow for the Comet Assay.

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., U-87 MG) with NMS at the desired concentration (e.g., 10 µM) for a short duration (e.g., 2 hours).

  • Cell Embedding: Harvest the cells and embed them in a layer of low-melting-point agarose on a microscope slide.

  • Lysis: Immerse the slides in a cold lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to an electric field. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye. Visualize the comets using a fluorescence microscope.

  • Analysis: Use imaging software to quantify the amount of DNA in the tail relative to the head, which is a measure of DNA damage.

Conclusion and Future Directions

The proposed mechanism of this compound as a nervous system-targeted DNA alkylating agent provides a testable framework for future research. The immediate priorities should be to validate this hypothesis through rigorous experimentation. Key next steps would include:

  • In Vitro Alkylation Assays: Confirming the ability of NMS to alkylate DNA bases directly.

  • Cellular Uptake and Distribution Studies: Using a labeled version of NMS to determine its localization within neural and non-neural cells.

  • Animal Model Studies: Evaluating the efficacy and safety of NMS in preclinical models of neurological diseases, such as glioblastoma.

Confirmation of this or another mechanism of action is essential before any consideration of NMS as a potential therapeutic agent.

References

No Publicly Available Data on the Biological Activity of Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and public databases reveals a significant lack of information regarding the biological activity of Nervonyl methane (B114726) sulfonate. Despite extensive searches for this compound and its potential synonyms, no studies detailing its mechanism of action, in vitro effects, or in vivo studies were identified.

Efforts to locate data on "Nervonyl methane sulfonate" and related terms such as "Nervonic acid methanesulfonate," "cis-15-tetracosenoic acid methyl sulfonate," and "Nervonyl mesylate" did not yield any relevant scientific publications. The search results were primarily limited to chemical supplier listings, which classify the compound as an ester product but provide no information on its biological properties.

Furthermore, broader searches for the "synthesis and biological evaluation of nervonyl sulfonates" did not return any specific information on the methane sulfonate derivative. While there is research on other types of sulfonate and sulfonamide compounds, none of these studies focus on or mention this compound.

This absence of data prevents the creation of an in-depth technical guide as requested. Consequently, it is not possible to provide:

  • Quantitative Data: No experimental results are available to summarize in tabular form.

  • Experimental Protocols: Without published studies, there are no methodologies to detail.

  • Signaling Pathways and Visualizations: The lack of mechanistic studies means there are no known signaling pathways to illustrate.

Based on the current available information, this compound appears to be a compound that has not been subjected to significant biological investigation, or at least, the results of any such investigations have not been published in publicly accessible scientific literature. Therefore, a technical guide on its biological activity cannot be compiled at this time. Researchers, scientists, and drug development professionals interested in this compound would likely need to conduct foundational in vitro and in vivo studies to determine its biological effects.

Nervonyl Methane Sulfonate: A Technical Whitepaper on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonyl methane (B114726) sulfonate (CAS 51040-60-9), the methanesulfonate (B1217627) ester of nervonic acid, is a lipid molecule of interest in various research and development applications.[1] Understanding its solubility and stability is critical for its effective formulation, storage, and application. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of nervonyl methane sulfonate based on established chemical principles and data from analogous long-chain alkyl esters. Detailed experimental protocols for the empirical determination of these properties are also presented.

Introduction

This compound, also known as (Z)-tetracos-15-en-1-yl methanesulfonate, possesses a long C24:1 unsaturated alkyl chain, which largely dictates its physicochemical properties.[1] The presence of the polar methanesulfonate group introduces a degree of polarity to an otherwise highly lipophilic molecule. This document outlines the expected solubility in a range of common laboratory solvents and discusses the potential pathways for its degradation, providing a foundational understanding for researchers working with this compound.

Chemical and Physical Properties

A summary of the key chemical identifiers for this compound is provided in the table below.

PropertyValueReference
CAS Number 51040-60-9[1]
Molecular Formula C25H50O3S[1]
Molecular Weight 430.73 g/mol [1]
Synonyms (Z)-tetracos-15-en-1-yl methanesulfonate[1]

Predicted Solubility Profile

Due to the dominant hydrophobic nature of the C24 alkyl chain, this compound is expected to exhibit poor solubility in aqueous and polar solvents, and good solubility in non-polar organic solvents. The following table summarizes the predicted solubility profile.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Very Low / InsolubleThe long hydrocarbon chain prevents dissolution in polar, hydrogen-bonding solvents.
Polar Protic Methanol, EthanolLow to ModerateThe methanesulfonate group may allow for some interaction, but the alkyl chain limits solubility.
Polar Aprotic DMSO, DMFModerate to HighThese solvents can solvate both the polar head group and, to some extent, the alkyl chain.
Non-Polar Hexane, Toluene, ChloroformHigh"Like dissolves like"; the non-polar nature of the solvent readily solvates the long alkyl chain.

Note: These are predicted solubilities and should be confirmed experimentally.

Stability Considerations

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Chemical suppliers recommend storing the compound in a freezer.[1]

ConditionPotential Degradation PathwayPredicted Stability
Acidic pH Hydrolysis of the methanesulfonate esterPotentially unstable
Neutral pH Minimal degradationGenerally stable
Basic pH Hydrolysis of the methanesulfonate esterPotentially unstable
Elevated Temperature Increased rate of hydrolysis and oxidationStability decreases with increasing temperature
Light Exposure Potential for photo-oxidation at the double bondMay be sensitive to UV light
Oxidizing Agents Oxidation of the double bondUnstable

Experimental Protocols

Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology: A standardized shake-flask method can be employed.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Centrifuge the vials to pellet the excess, undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

    • Analyze the concentration of this compound using a suitable analytical technique, such as HPLC-UV (after derivatization if necessary, as methanesulfonates lack a strong chromophore) or LC-MS.

    • Calculate the solubility based on the measured concentration and the dilution factor.

Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology: A forced degradation study can be performed.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a solvent in which it is known to be soluble and stable (e.g., acetonitrile (B52724) or a non-polar solvent).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Add an aliquot of the stock solution to an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Add an aliquot of the stock solution to a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

    • Oxidative Degradation: Add an aliquot of the stock solution to a solution of an oxidizing agent (e.g., 3% H2O2) and incubate.

    • Thermal Degradation: Store a solid sample and a solution sample at an elevated temperature.

    • Photostability: Expose a solid sample and a solution sample to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating analytical method (e.g., HPLC with a gradient capable of separating the parent compound from its degradation products).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and, if possible, characterize any major degradation products.

Visualizations

G Predicted Solubility of this compound cluster_solvents Solvent Polarity cluster_solubility Predicted Solubility Aqueous Aqueous Low Low Aqueous->Low Polar Polar Moderate Moderate Polar->Moderate Non-Polar Non-Polar High High Non-Polar->High This compound This compound This compound->Aqueous Poor Interaction This compound->Polar Limited Interaction This compound->Non-Polar Favorable Interaction

Caption: Predicted Solubility of this compound.

G Potential Degradation Pathways cluster_degradation Degradation Products This compound This compound Nervonic Acid + Methanesulfonic Acid Nervonic Acid + Methanesulfonic Acid This compound->Nervonic Acid + Methanesulfonic Acid Hydrolysis (Acid/Base) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (at C=C) Stress Conditions Stress Conditions Stress Conditions->this compound Acid Acid Acid->Stress Conditions Base Base Base->Stress Conditions Oxidants Oxidants Oxidants->Stress Conditions Heat Heat Heat->Stress Conditions Light Light Light->Stress Conditions

Caption: Potential Degradation Pathways.

G Experimental Workflow for Stability Assessment Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution End End Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Time-Point Sampling Time-Point Sampling Apply Stress Conditions->Time-Point Sampling Analytical Method Analytical Method Time-Point Sampling->Analytical Method Data Analysis Data Analysis Analytical Method->Data Analysis Data Analysis->End

References

An In-depth Technical Guide to Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nervonyl Methane (B114726) Sulfonate, a specialized chemical compound at the intersection of lipid chemistry and reactive intermediates. This document details its chemical identity, a plausible synthesis protocol, and explores its potential, albeit not yet fully elucidated, role in biological systems based on the activities of its constituent moieties.

Introduction and Discovery

Nervonyl methane sulfonate, identified by the CAS number 51040-60-9, is the methanesulfonate (B1217627) ester of nervonyl alcohol.[1][2] While the specific history of its initial synthesis is not well-documented in publicly available literature, its existence is noted in the catalogs of various chemical suppliers, indicating its availability as a research chemical.[1][2] The discovery and study of its parent compound, nervonic acid, have a more extensive history, being a key component of the myelin sheath in the nervous system. The "nervonyl" portion of the name is derived from this connection. The "methane sulfonate" (or mesylate) group is a common functional group in organic chemistry, often used to convert alcohols into good leaving groups for nucleophilic substitution reactions or to create prodrugs.

Chemical Properties and Quantitative Data

This compound is structurally characterized as (Z)-15-Tetracosen-1-ol methanesulfonate. It combines the long, unsaturated hydrocarbon chain of nervonyl alcohol with the reactive sulfonate ester group. The table below summarizes its key quantitative data, along with that of its precursor, nervonyl alcohol.

PropertyThis compoundNervonyl Alcohol ((Z)-15-Tetracosen-1-ol)
CAS Number 51040-60-950995-29-4
Molecular Formula C₂₅H₅₀O₃SC₂₄H₄₈O
Molecular Weight 430.73 g/mol 352.64 g/mol
Purity >99% (as offered by suppliers)Varies by supplier
Synonyms (Z)-15-Tetracosen-1-ol methanesulfonatecis-15-Tetracosenol

Experimental Protocols: Synthesis of this compound

Objective: To synthesize this compound from Nervonyl Alcohol.

Materials:

  • Nervonyl alcohol ((Z)-15-Tetracosen-1-ol)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (Et₃N) or other tertiary amine base

  • Anhydrous aromatic organic solvent (e.g., toluene (B28343) or dichloromethane)

  • Aqueous sodium bicarbonate solution (5%)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nervonyl alcohol in the anhydrous aromatic solvent. Cool the solution to 0°C using an ice bath.

  • Addition of Base: To the cooled solution, add triethylamine (approximately 1.1 to 1.5 molar equivalents relative to the alcohol). Stir the mixture for 10-15 minutes.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (approximately 1.1 molar equivalents) to the reaction mixture dropwise via a dropping funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours, monitorable by Thin Layer Chromatography).

  • Workup:

    • Quench the reaction by adding cold water or a saturated aqueous ammonium (B1175870) chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

Potential Signaling Pathways and Biological Roles

There is no direct research available on the specific signaling pathways modulated by this compound. However, based on its chemical structure, we can infer potential biological activities.

Logical Relationship Diagram: Synthesis and Potential Biological Interactions of this compound

G Synthesis and Potential Biological Interactions of this compound Nervonyl_Alcohol Nervonyl Alcohol ((Z)-15-Tetracosen-1-ol) NMS This compound Nervonyl_Alcohol->NMS Reaction with MsCl MsCl Methanesulfonyl Chloride (MsCl) MsCl->NMS Myelin Incorporation into Myelin Sheath (via Nervonic Acid metabolism) NMS->Myelin Potential metabolic fate of the nervonyl moiety Alkylating_Agent Potential Alkylating Agent NMS->Alkylating_Agent Due to the methanesulfonate (good leaving) group DNA_Protein DNA and Proteins Alkylating_Agent->DNA_Protein Alkylation Cellular_Processes Disruption of Cellular Processes DNA_Protein->Cellular_Processes Damage leading to

Caption: Synthesis of this compound and its potential biological roles.

The nervonyl moiety of the molecule is derived from nervonic acid, a very-long-chain monounsaturated fatty acid that is crucial for the biosynthesis of myelin. It is a key component of sphingolipids in the white matter of the brain. Therefore, one potential fate of this compound in a biological system could be the metabolic release of the nervonyl group, which could then be utilized in pathways related to myelin maintenance and repair.

Conversely, the methanesulfonate group is an excellent leaving group, making alkyl methanesulfonates potential alkylating agents.[5] These compounds can react with nucleophiles, such as the nitrogen and oxygen atoms in DNA and proteins. This alkylation can lead to DNA damage and disruption of protein function, which is the basis for the genotoxicity of some short-chain alkyl methanesulfonates.[5] The long lipid chain of this compound would significantly alter its solubility and distribution within a biological system compared to smaller alkylating agents, potentially targeting it to lipid-rich environments like cell membranes.

Conclusion

This compound is a specialized lipid compound with potential applications in research and as a synthetic intermediate. While its specific history and biological functions are not yet well-defined, its structure suggests a dual nature: a lipid component with relevance to the nervous system and a reactive group with the potential to act as an alkylating agent. Further research is needed to fully elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide to the Theoretical Properties of 15-Tetracosen-1-ol methanesulfonate, (Z)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 15-Tetracosen-1-ol methanesulfonate (B1217627), (Z)-, a derivative of the naturally occurring (Z)-15-Tetracosen-1-ol. Due to the limited availability of direct experimental data on this specific methanesulfonate ester, this document synthesizes information from its parent alcohol and the well-documented chemistry of methanesulfonates. This guide covers physicochemical properties, a proposed synthesis protocol, and explores the potential biological significance by drawing parallels with its closely related carboxylic acid analogue, nervonic acid. The information is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

15-Tetracosen-1-ol methanesulfonate, (Z)- is the methanesulfonyl ester of (Z)-15-Tetracosen-1-ol. The parent alcohol is a long-chain monounsaturated fatty alcohol. Its corresponding carboxylic acid, nervonic acid ((Z)-15-tetracosenoic acid), is a well-studied omega-9 fatty acid that is abundant in the white matter of the brain.[1][2] Nervonic acid is a key component of sphingolipids in the myelin sheath, playing a crucial role in the proper functioning of the nervous system.[3][4] The introduction of a methanesulfonate (mesylate) group to the alcohol transforms it into a good leaving group in nucleophilic substitution reactions, making 15-Tetracosen-1-ol methanesulfonate, (Z)- a potentially valuable intermediate in organic synthesis for the introduction of the C24 monounsaturated alkyl chain.

Physicochemical Properties

Property(Z)-15-Tetracosen-1-ol15-Tetracosen-1-ol methanesulfonate, (Z)- (Predicted)Data Source
Molecular Formula C₂₄H₄₈OC₂₅H₅₀O₃S-
Molecular Weight 352.6 g/mol 430.7 g/mol [5]
IUPAC Name (Z)-tetracos-15-en-1-ol(Z)-tetracos-15-en-1-yl methanesulfonate-
Appearance -Predicted to be a waxy solid or viscous liquid at room temperature-
Boiling Point 447.8±14.0 °C (Predicted)Expected to be higher than the parent alcohol due to increased molecular weight and polarity.[6]
Density 0.848±0.06 g/cm³ (Predicted)Expected to be higher than the parent alcohol.[6]
Solubility Insoluble in water; soluble in organic solvents.Predicted to be insoluble in water; soluble in a range of organic solvents like dichloromethane (B109758), tetrahydrofuran, and ethyl acetate.[2]

Synthesis and Experimental Protocols

The synthesis of 15-Tetracosen-1-ol methanesulfonate, (Z)- can be achieved by the mesylation of the corresponding alcohol, (Z)-15-Tetracosen-1-ol. This is a standard organic transformation.

General Experimental Protocol for Mesylation

The following is a general procedure for the mesylation of a primary alcohol, which can be adapted for the synthesis of the target compound.

Reaction: (Z)-15-Tetracosen-1-ol + CH₃SO₂Cl → 15-Tetracosen-1-ol methanesulfonate, (Z)-

Materials:

  • (Z)-15-Tetracosen-1-ol

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • A tertiary amine base (e.g., triethylamine (B128534) (TEA) or pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve (Z)-15-Tetracosen-1-ol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the tertiary amine base (1.5 - 2 equivalents) to the solution with stirring.

  • Slowly add methanesulfonyl chloride (1.2 - 1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove excess amine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 15-Tetracosen-1-ol methanesulfonate, (Z)- can be purified by column chromatography on silica (B1680970) gel if necessary.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification dissolve Dissolve (Z)-15-Tetracosen-1-ol in DCM cool Cool to 0°C dissolve->cool add_base Add Triethylamine cool->add_base add_mscl Add Methanesulfonyl Chloride add_base->add_mscl react Stir at 0°C to RT add_mscl->react quench Quench with Water react->quench extract Separate Organic Layer quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure 15-Tetracosen-1-ol methanesulfonate, (Z)- chromatography->product G cluster_nervonic_acid Nervonic Acid cluster_nervous_system Nervous System Function cluster_signaling Cellular Signaling NA Nervonic Acid sphingolipids Sphingolipid Synthesis NA->sphingolipids pi3k PI3K/Akt/mTOR Pathway NA->pi3k inflammation Modulation of Inflammation NA->inflammation myelin Myelin Sheath Component nerve_function Nerve Signal Conduction myelin->nerve_function sphingolipids->myelin

References

An In-depth Technical Guide to Nervonyl Methane Sulfonate: Structural Analysis, Physicochemical Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Nervonyl Methane (B114726) Sulfonate, a derivative of the biologically significant nervonic acid. This document outlines its chemical structure, proposes synthetic and analytical methodologies, and explores its potential biological activities based on the known functions of its constituent moieties.

Structural Analysis and Physicochemical Properties

Nervonyl methane sulfonate, systematically named (Z)-15-Tetracosen-1-ol methanesulfonate (B1217627), is the methanesulfonate ester of nervonyl alcohol. The core structure consists of a 24-carbon monounsaturated fatty alcohol with a cis-double bond at the 15th position, linked to a methanesulfonyl group.

PropertyValueSource/Method
Systematic Name (Z)-15-Tetracosen-1-ol methanesulfonateIUPAC Nomenclature
Synonyms Nervonyl MesylateCommon Abbreviation
CAS Number 51040-60-9Chemical Abstracts Service
Molecular Formula C25H50O3SElemental Analysis
Molecular Weight 430.73 g/mol Mass Spectrometry
Predicted LogP 10.7XLogP3
Predicted Polar Surface Area 51.8 ŲComputational Modeling

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process starting from nervonic acid, which is naturally found in sources like the seeds of Lunaria annua[1].

Step 1: Reduction of Nervonic Acid to Nervonyl Alcohol

  • Reaction: The carboxylic acid group of nervonic acid is reduced to a primary alcohol.

  • Protocol:

    • Dissolve nervonic acid in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH4) in THF, to the nervonic acid solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide (B78521) solution.

    • Filter the resulting mixture to remove aluminum salts.

    • Extract the filtrate with a non-polar organic solvent (e.g., diethyl ether or hexane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield nervonyl alcohol.

Step 2: Methanesulfonylation of Nervonyl Alcohol

  • Reaction: The hydroxyl group of nervonyl alcohol is converted to a methanesulfonate ester.

  • Protocol:

    • Dissolve the nervonyl alcohol from Step 1 in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or toluene (B28343) in a flask equipped with a magnetic stirrer and under an inert atmosphere.[2]

    • Cool the solution to 0°C using an ice bath.[2]

    • Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (typically 1.5 equivalents), to the solution.[2]

    • Slowly add methanesulfonyl chloride (MsCl, typically 1.2 equivalents) to the stirred solution.[2]

    • Continue stirring at 0°C for a few hours, monitoring the reaction progress by TLC.[2] If the reaction is sluggish, it can be allowed to warm to room temperature.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

G cluster_0 Synthesis Workflow Nervonic Acid Nervonic Acid Nervonyl Alcohol Nervonyl Alcohol Nervonic Acid->Nervonyl Alcohol  Reduction (e.g., LiAlH4) This compound This compound Nervonyl Alcohol->this compound  Methanesulfonylation (MsCl, Base) G Nervonic Acid Nervonic Acid Sphingolipids Sphingolipids Nervonic Acid->Sphingolipids Biosynthesis Myelin Sheath Myelin Sheath Sphingolipids->Myelin Sheath Structural Component Nerve Impulse Conduction Nerve Impulse Conduction Myelin Sheath->Nerve Impulse Conduction Facilitates G cluster_0 Potential Signaling Pathways of Nervonic Acid Derivatives Nervonic Acid Derivative Nervonic Acid Derivative PI3K PI3K Nervonic Acid Derivative->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neuroprotection Neuroprotection mTOR->Neuroprotection Cognitive Enhancement Cognitive Enhancement mTOR->Cognitive Enhancement

References

An In-depth Technical Guide on the Potential Biological Targets of Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the biological targets and mechanism of action of Nervonyl Methane (B114726) Sulfonate (NMS) is not currently available. This guide, therefore, presents a theoretical framework of potential biological targets based on the known activities of its structural components: the nervonyl group and the methanesulfonate (B1217627) group. The hypotheses presented herein require experimental validation.

Introduction

Nervonyl methane sulfonate (C24:1, cis-15) is a long-chain fatty alcohol derivative. Its structure combines a 24-carbon monounsaturated nervonyl chain, also found in the neurologically significant nervonic acid, with a reactive methanesulfonate ester. This unique structure suggests potential interactions with biological systems, particularly within the nervous system and pathways involving lipid signaling. This document outlines the potential biological targets of NMS, drawing inferences from the known pharmacology of structurally related molecules.

Potential Biological Targets

Based on its structure, the potential biological targets of this compound can be broadly categorized into two groups:

  • Enzymes and Receptors Involved in Sphingolipid Metabolism: The nervonyl moiety is a key component of nervonic acid, a very-long-chain fatty acid integral to the structure of sphingolipids like sphingomyelin (B164518) and cerebrosides. These lipids are crucial for the integrity of myelin sheaths in the nervous system.[1][2] It is hypothesized that NMS may interact with enzymes in the sphingolipid metabolic pathway.

  • Neuronal Ion Channels and Receptors: Long-chain alcohols have been shown to modulate the activity of various neuronal ion channels. The long alkyl chain of NMS may allow it to intercalate into neuronal membranes and allosterically modulate the function of embedded ion channels and receptors.

Detailed Exploration of Potential Targets

Sphingolipid Metabolism

Nervonic acid, the structural analog of the nervonyl group in NMS, is a precursor for the synthesis of various sphingolipids. These lipids are not only structural components of cell membranes but also act as signaling molecules involved in apoptosis, cell proliferation, and differentiation.[3][4][5]

Potential Mechanism of Action:

This compound could act as a substrate or an inhibitor for enzymes involved in the synthesis or degradation of nervonic acid-containing sphingolipids. The methanesulfonate group is a good leaving group, which could facilitate the transfer of the nervonyl group to a substrate (a process of "nervonylation"), potentially disrupting normal sphingolipid metabolism.

Key Potential Enzyme Targets:

Enzyme TargetPutative Interaction with this compoundPotential Consequence
Ceramide Synthase (CerS) Competitive or allosteric inhibition.Altered synthesis of nervonic acid-containing ceramides.
Sphingomyelin Synthase (SMS) May act as a substrate mimic or inhibitor.Disruption of sphingomyelin production.
Acid Ceramidase (ASAH1) Potential inhibition of the breakdown of ceramides.Accumulation of ceramides, leading to cellular stress.
Galactosylceramidase (GALC) Inhibition of the degradation of galactosylceramides.Implication in demyelinating diseases.

Experimental Protocols to Validate Targets:

  • Enzyme Inhibition Assays: Recombinant human enzymes (CerS, SMS, ASAH1, GALC) can be used in in vitro assays with their respective substrates. The activity of the enzymes would be measured in the presence and absence of varying concentrations of this compound to determine IC50 values.

  • Lipidomic Analysis: Treatment of relevant cell lines (e.g., oligodendrocytes, neurons) with NMS followed by mass spectrometry-based lipidomics can reveal changes in the cellular lipid profile, particularly in sphingolipid and ceramide levels.

  • Metabolic Labeling Studies: Using radiolabeled precursors of sphingolipids in cell culture, the effect of NMS on the synthesis and turnover of these lipids can be traced.

Signaling Pathway Diagram:

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis cluster_utilization Complex Sphingolipid Formation cluster_degradation Degradation Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide CGT Sphingosine Sphingosine Ceramide->Sphingosine ASAH1 Sphingomyelin->Ceramide SMase Galactosylceramide->Ceramide GALC NMS NMS CerS CerS NMS->CerS Inhibition? SMS SMS NMS->SMS Inhibition? ASAH1 ASAH1 NMS->ASAH1 Inhibition? GALC GALC NMS->GALC Inhibition?

Caption: Putative interactions of this compound (NMS) with key enzymes in sphingolipid metabolism.

Neuronal Ion Channels and Receptors

The long, lipophilic nervonyl chain of NMS is structurally similar to long-chain alcohols that are known to modulate the function of neuronal ion channels.[6][7] These interactions are often dependent on the chain length, with longer chains showing increased potency.

Potential Mechanism of Action:

NMS may partition into the lipid bilayer of neuronal membranes and directly interact with transmembrane domains of ion channels and receptors. This could lead to conformational changes that either potentiate or inhibit the channel/receptor activity. The methanesulfonate headgroup could also interact with the extracellular or intracellular domains of these proteins.

Key Potential Protein Targets:

TargetPutative Interaction with this compoundPotential Consequence
GABA-A Receptors Allosteric modulation, potentially potentiating the effect of GABA.Anxiolytic, sedative effects.
NMDA Receptors Allosteric inhibition.Modulation of synaptic plasticity and excitotoxicity.
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) Dual potentiation and inhibition depending on the subunit composition and concentration.Complex effects on neurotransmitter release.[6]
Voltage-gated Sodium/Potassium Channels Modulation of channel gating properties.Alteration of neuronal excitability.

Experimental Protocols to Validate Targets:

  • Electrophysiology: Patch-clamp recordings from cultured neurons or cells expressing specific receptor subunits (e.g., HEK293 cells) can be used to measure changes in ion channel currents in the presence of NMS.

  • Radioligand Binding Assays: Competition binding assays with known radiolabeled ligands for GABA-A, NMDA, or nACh receptors can determine if NMS binds to these receptors and with what affinity.

  • Calcium Imaging: Fluorometric imaging of intracellular calcium in cultured neurons can assess the effect of NMS on the activity of voltage-gated calcium channels and NMDA receptors.

Experimental Workflow Diagram:

Electrophysiology_Workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Neuron_Culture Primary Neuronal Culture or Transfected Cell Line Patch_Clamp Whole-Cell Patch Clamp Neuron_Culture->Patch_Clamp Agonist_Application Application of Agonist (e.g., GABA, NMDA) Patch_Clamp->Agonist_Application NMS_Application Application of This compound Agonist_Application->NMS_Application Current_Measurement Measure Current Amplitude and Kinetics NMS_Application->Current_Measurement Dose_Response Construct Dose-Response Curve Current_Measurement->Dose_Response EC50_IC50 Determine EC50/IC50 Dose_Response->EC50_IC50

Caption: Workflow for investigating the effects of this compound on neuronal ion channels.

Conclusion

While direct experimental evidence is lacking, the chemical structure of this compound provides a strong basis for hypothesizing its biological targets. The nervonyl moiety points towards an interaction with sphingolipid metabolic pathways, which are critical for nervous system function. Concurrently, its nature as a long-chain alkyl methanesulfonate suggests potential modulation of neuronal ion channels and receptors. The experimental approaches outlined in this guide provide a roadmap for the systematic investigation of these potential targets, which could uncover novel pharmacological activities for this compound and its derivatives. Future research is essential to validate these hypotheses and to fully elucidate the biological role of this compound.

References

In Vitro Effects of Nervonyl Methane Sulfonate: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: An extensive search of publicly available scientific literature and chemical databases did not yield any specific data for a compound named "Nervonyl methane (B114726) sulfonate." This suggests that the compound name may be incorrect, proprietary, or not yet described in published research. The term "Nervonyl" is not a standard chemical nomenclature, although it may be a derivative of "Nervonic Acid." "Methane sulfonate" (mesylate) is a common salt or ester form of a drug substance.

This guide will proceed by presenting a structured template based on available in vitro research for a closely related and well-studied compound: Nervonic Acid (NA) . The data, protocols, and pathways described herein for Nervonic Acid are provided as an illustrative example of the format and content that would be included for "Nervonyl methane sulfonate" if such data were available.

Introduction to Nervonic Acid (NA)

Nervonic acid (cis-15-tetracosenoic acid) is a long-chain monounsaturated omega-9 fatty acid that is a key component of sphingolipids in the white matter of the brain, particularly in the myelin sheath of nerve fibers.[1][2] Its role in nerve development and maintenance has made it a subject of research for various neurological and metabolic conditions.[1][3][4] Recent in vitro studies have focused on its potential therapeutic effects related to adipogenesis, angiogenesis, mitochondrial function, and neuroprotection.[1][4][5]

Quantitative Summary of In Vitro Effects of Nervonic Acid

The following table summarizes key quantitative findings from in vitro studies on Nervonic Acid. This data is presented to exemplify the format for reporting such findings.

Cell Line/ModelAssay TypeConcentration(s)Key Quantitative ResultsReference
Human Mesenchymal Stem Cells (MSCs)Adipogenesis Assay (Oil Red O Staining)Not specifiedAccelerated adipogenesis[1][5]
Human Mesenchymal Stem Cells (MSCs)Western Blot / RT-qPCRNot specifiedIncreased expression of adipogenesis markers (PPARγ, CEBPα)[1][5]
Human Mesenchymal Stem Cells (MSCs)Western Blot / RT-qPCRNot specifiedActivation of Akt/mTOR signaling pathway[1][5]
Human Mesenchymal Stem Cells (MSCs)Western Blot / RT-qPCRNot specifiedInhibition of Wnt signaling pathway[1][5]
Adrenoleukodystrophy (ALD) Patient-Derived FibroblastsLipid AnalysisConcentration-dependentReversal of total lipid C26:0 (VLCFA) accumulation[6]
Adrenoleukodystrophy (ALD) Patient-Derived FibroblastsOxidative Stress AssayNot specifiedProtection from oxidative insults[6]
Adrenomyeloneuropathy (AMN) Patient-Derived FibroblastsSeahorse Metabolic AnalysisConcentration-dependentSignificant improvement in basal respiration, ATP production, and maximal respiration[4]
Adrenomyeloneuropathy (AMN) Patient-Derived FibroblastsROS ImagingConcentration-dependentSignificant reduction in mitochondria-derived and total cellular reactive oxygen species (ROS)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are illustrative protocols based on the cited research for Nervonic Acid.

Cell Culture and Adipogenic Differentiation of MSCs
  • Cell Line: Human Mesenchymal Stem Cells (MSCs).

  • Culture Medium: Standard MSC growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Adipogenic Induction: To induce differentiation, growth medium is replaced with an adipogenic induction medium containing dexamethasone, insulin, isobutylmethylxanthine (IBMX), and indomethacin.

  • Nervonic Acid Treatment: Nervonic Acid is dissolved in a suitable solvent (e.g., DMSO) and added to the induction medium at the desired final concentrations. A vehicle control (DMSO) is run in parallel.

  • Assay: After a typical induction period (e.g., 14-21 days), cells are fixed and stained with Oil Red O to visualize lipid droplet accumulation, a marker of adipogenesis. Staining is then quantified by spectrophotometry after dye extraction.[1][5]

Analysis of Mitochondrial Respiration in Fibroblasts
  • Cell Lines: Adrenomyeloneuropathy (AMN) patient-derived fibroblasts and normal dermal fibroblasts (as a healthy control).

  • Treatment: Cells are seeded in Seahorse XF cell culture microplates and treated with increasing concentrations of Nervonic Acid for a specified duration (e.g., 24-72 hours).

  • Metabolic Analysis: Real-time cell metabolic analysis is performed using a Seahorse XF Analyzer. The assay involves sequential injections of mitochondrial stressors: oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I/III inhibitors).

  • Parameters Measured: Key parameters of mitochondrial function are calculated from the oxygen consumption rate (OCR), including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[4]

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex interactions and processes investigated in in vitro research. The following diagrams are generated using the DOT language to illustrate workflows and pathways related to Nervonic Acid research.

G cluster_0 Experimental Workflow: Adipogenesis Assay MSC Human MSCs Induce Induce Adipogenic Differentiation MSC->Induce Treat Treat with Nervonic Acid Induce->Treat Stain Fix & Stain (Oil Red O) Treat->Stain Quant Quantify Lipid Accumulation Stain->Quant

Caption: Workflow for assessing the effect of Nervonic Acid on MSC adipogenesis.

G cluster_1 Proposed Signaling Pathway of Nervonic Acid in MSCs cluster_akt cluster_wnt NA Nervonic Acid Akt Akt NA->Akt Wnt Wnt Signaling NA->Wnt Inhibits mTOR mTOR Akt->mTOR Activates Adipo Adipogenesis (PPARγ, CEBPα ↑) mTOR->Adipo Wnt->Adipo Inhibits

Caption: Signaling pathways modulated by Nervonic Acid in mesenchymal stem cells.[1][5]

G cluster_2 Logical Flow: NA Effect on Mitochondrial Dysfunction AMN AMN Fibroblasts (Mitochondrial Dysfunction) NA_Treat Nervonic Acid Treatment AMN->NA_Treat Mito_Func Improved Mitochondrial Respiration & ATP Production NA_Treat->Mito_Func ROS Reduced Cellular ROS NA_Treat->ROS

Caption: Logical diagram of Nervonic Acid's effects on AMN fibroblast bioenergetics.[4]

Disclaimer: The information provided in this document is for illustrative purposes due to the lack of available data on "this compound." The content is based on published research for the related compound, Nervonic Acid. Researchers should verify the identity of their compound of interest and consult primary literature for specific protocols and data.

References

The Nexus of Nervonyl Methane Sulfonate and Lipid Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Putative Role of Nervonyl Methane (B114726) Sulfonate in Lipid Metabolism, Providing a Foundational Resource for Researchers, Scientists, and Drug Development Professionals.

Disclaimer: There is currently no publicly available scientific literature directly investigating the effects of nervonyl methane sulfonate on lipid metabolism. This technical guide is a synthesis of the known biological activities of its parent compound, nervonic acid, and the potential modulatory effects of the methane sulfonate functional group. The information presented herein is intended for research and development purposes and should be interpreted as a theoretical framework to guide future investigation.

Introduction to this compound

This compound (15-Tetracosen-1-ol, methanesulfonate (B1217627), (Z)-) is a sulfonate ester of nervonyl alcohol. Its structure combines nervonic acid, a C24:1 ω-9 very-long-chain monounsaturated fatty acid, with a methane sulfonate group. Nervonic acid is a key component of sphingolipids in the myelin sheath of nerve fibers and has been implicated in various aspects of lipid metabolism.[1] The introduction of a methane sulfonate group, a good leaving group in chemical reactions, may alter the bioavailability, cellular uptake, and metabolic fate of the nervonic acid backbone, potentially leading to unique biological activities.

Core Concept: The Established Role of Nervonic Acid in Lipid Metabolism

To understand the potential effects of this compound, it is crucial to first examine the well-documented role of its parent compound, nervonic acid, in lipid metabolism.

Fatty Acid β-Oxidation

Nervonic acid supplementation has been shown to improve parameters of energy metabolism by increasing the β-oxidation of fatty acids in the liver.[2] In a mouse model of diet-induced obesity, dietary nervonic acid increased the expression of key regulators of fatty acid oxidation, including Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC1α).[2] This was accompanied by an improved acylcarnitine profile, indicating enhanced mitochondrial fatty acid oxidation.[2]

Sphingolipid Metabolism

Nervonic acid is a crucial component of sphingolipids, particularly ceramides (B1148491) and sphingomyelin, which are integral to cell membrane structure and signaling.[1][3] Perturbations in nervonic acid-containing sphingolipids have been linked to several diseases.[1] Dietary supplementation with nervonic acid has been shown to restore levels of C24:1-ceramides in a mouse model of obesity.[2] Furthermore, studies have indicated that aging is associated with changes in hippocampal sphingolipids containing nervonic acid.[4]

Adipogenesis

Recent research suggests that nervonic acid can promote adipogenesis, the formation of adipocytes from stem cells. In human mesenchymal stem cells (MSCs), nervonic acid treatment accelerated adipogenesis, indicated by increased lipid accumulation and the expression of adipogenic marker genes.[5] This effect is thought to be mediated through the activation of the Akt/mTOR pathway and inhibition of Wnt signaling.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on nervonic acid.

Table 1: Effects of Dietary Nervonic Acid on Metabolic Parameters in a Mouse Model of Diet-Induced Obesity [2]

ParameterHigh-Fat Diet (HFD)HFD + Nervonic AcidFold Change
Body Weight GainIncreasedReduced-
AdiposityIncreasedReduced-
Blood Glucose LevelsIncreasedImproved-
Insulin (B600854) ToleranceImpairedImproved-
Liver PPARα ExpressionDecreasedIncreased-
Liver PGC1α ExpressionDecreasedIncreased-
C24:1-Ceramide LevelsReducedIncreased-

Table 2: Effects of Nervonic Acid on Adipogenesis in Human Mesenchymal Stem Cells [5]

ParameterControlNervonic Acid TreatedFold Change
PPARγ Protein Level1.002.34 ± 0.69↑ 2.34
CEBPα Protein Level1.001.48 ± 0.17↑ 1.48
Adiponectin Protein Level1.002.35 ± 0.55↑ 2.35
LPL Protein Level1.001.53 ± 0.15↑ 1.53

Signaling Pathways

Nervonic Acid Signaling in Lipid Metabolism

Nervonic acid influences several key signaling pathways that regulate lipid metabolism.

Nervonic_Acid_Signaling NA Nervonic Acid PPARa PPARα NA->PPARa Upregulates PGC1a PGC1α NA->PGC1a Upregulates SIRT1 SIRT1 NA->SIRT1 Upregulates Akt Akt NA->Akt Activates Wnt Wnt Signaling NA->Wnt Inhibits SL Sphingolipid Metabolism NA->SL Modulates FAO Fatty Acid β-Oxidation PPARa->FAO PGC1a->FAO SIRT1->FAO mTOR mTOR Akt->mTOR Activates Adipo Adipogenesis mTOR->Adipo Wnt->Adipo

Figure 1: Signaling pathways modulated by nervonic acid in lipid metabolism.

Extrapolation of Potential Effects of the Methane Sulfonate Group

The methane sulfonate group is known to be a good leaving group, which could facilitate the transfer of the nervonyl group to other molecules. While direct evidence is lacking, it is plausible that this compound could act as a nervonyl donor in cellular processes. Furthermore, some studies on simple alkyl methanesulfonates suggest they can induce cellular stress and alter lipid metabolism. For instance, methyl methanesulfonate has been shown to trigger lipid alterations at the inner nuclear membrane. This suggests that the methane sulfonate moiety itself might have biological activity that could synergize with or modify the effects of the nervonic acid backbone.

Experimental Protocols

In Vivo Model of Diet-Induced Obesity[2]
  • Animal Model: C57BL/6J mice.

  • Diets:

    • Standard chow diet.

    • High-fat diet (HFD; 60% kcal from fat).

    • HFD supplemented with nervonic acid.

  • Duration: 12 weeks.

  • Parameters Measured:

    • Body weight and composition (by EchoMRI).

    • Food intake.

    • Glucose and insulin tolerance tests.

    • Serum lipid profiles (by GC-MS).

    • Liver gene expression (by qRT-PCR for Ppara, Pgc1a, etc.).

    • Liver and serum acylcarnitine profiles (by LC-MS/MS).

    • Liver ceramide levels (by LC-MS/MS).

In Vitro Adipogenesis Assay[5]
  • Cell Line: Human adipose-derived mesenchymal stem cells (AD-MSCs).

  • Induction Medium: Adipogenic differentiation medium.

  • Treatment: Nervonic acid (various concentrations) or vehicle control (DMSO).

  • Duration: 14-21 days.

  • Analyses:

    • Lipid Accumulation: Oil Red O staining and quantification.

    • Gene Expression: qRT-PCR for adipogenic markers (PPARG, CEBPA, ADIPOQ, LPL).

    • Protein Expression: Western blotting for PPARγ, CEBPα, Adiponectin, and LPL.

    • Signaling Pathway Analysis: Western blotting for phosphorylated and total Akt and mTOR.

Experimental_Workflow cluster_0 In Vivo Study cluster_1 In Vitro Study animal_model C57BL/6J Mice diet Dietary Intervention (Control, HFD, HFD+NA) animal_model->diet monitoring Metabolic Monitoring (Weight, GTT, ITT) diet->monitoring analysis Tissue & Serum Analysis (Gene Expression, Lipidomics) monitoring->analysis cells Human AD-MSCs differentiation Adipogenic Differentiation (+/- Nervonic Acid) cells->differentiation staining Oil Red O Staining differentiation->staining molecular_analysis Molecular Analysis (qRT-PCR, Western Blot) differentiation->molecular_analysis

Figure 2: Experimental workflows for in vivo and in vitro studies of nervonic acid.

Synthesis of this compound

This compound is synthesized by the esterification of nervonyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base.

Synthesis Nervonyl_Alcohol Nervonyl Alcohol (cis-15-Tetracosen-1-ol) Product This compound Nervonyl_Alcohol->Product MsCl Methanesulfonyl Chloride (MsCl) MsCl->Product Base Base (e.g., Triethylamine) Base->Product Catalyst

Figure 3: Synthesis of this compound.

Future Directions and Conclusion

The study of this compound and its impact on lipid metabolism is a nascent field with significant potential. The established roles of nervonic acid in fatty acid oxidation, sphingolipid metabolism, and adipogenesis provide a strong foundation for hypothesizing the biological activities of its sulfonate derivative. The methane sulfonate moiety may enhance the delivery or activity of the nervonic acid backbone, or it may confer novel biological properties.

Future research should focus on the direct investigation of this compound in the experimental models outlined in this guide. Key research questions include:

  • What is the bioavailability and metabolic fate of this compound compared to nervonic acid?

  • Does this compound exhibit enhanced efficacy in modulating the PPARα/PGC1α pathway and promoting fatty acid oxidation?

  • How does the methane sulfonate group influence the incorporation of the nervonyl backbone into sphingolipids?

  • Does this compound possess unique signaling properties independent of nervonic acid?

Answering these questions will be critical in determining the therapeutic potential of this compound for metabolic disorders and other conditions where lipid metabolism is dysregulated. This technical guide serves as a comprehensive starting point for researchers and drug development professionals to embark on the exciting exploration of this novel compound.

References

Preliminary Toxicity Screening of Nervonyl Methane Sulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a framework for the preliminary toxicity screening of Nervonyl Methane Sulfonate. As of the latest literature review, specific toxicological data for this compound (CAS 51040-60-9) is not publicly available. The information presented herein is based on established toxicological protocols and data from structurally related methanesulfonate (B1217627) esters, namely Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS). These related compounds are known for their genotoxic potential and serve as a cautionary reference. It is imperative that all laboratory work with this compound be conducted with appropriate safety precautions until its toxicological profile is fully characterized.

Introduction

This compound is the methanesulfonate ester of nervonic acid, a long-chain monounsaturated fatty acid. While the toxicological properties of many short-chain methanesulfonate esters are well-documented, the profile of long-chain fatty alcohol esters like this compound remains largely unexplored. This guide outlines a proposed workflow for a preliminary toxicity assessment, drawing parallels from related compounds and adhering to standard toxicological evaluation practices.

Toxicological Context from Related Methanesulfonate Esters

Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS) are potent alkylating agents and have been extensively studied. Their toxicity profiles provide a basis for the potential concerns associated with other methanesulfonate esters.

  • Genotoxicity and Carcinogenicity: MMS is classified as probably carcinogenic to humans (Group 2A) by the International Agency for Research on Cancer (IARC)[1]. It is a direct-acting methylating agent that is mutagenic across a wide range of in-vivo and in-vitro test systems[1]. MMS has been shown to cause tumors in various tissues in mice and rats[2]. EMS is also a well-known mutagen and carcinogen used extensively in genetic research to induce mutations[3][4]. The primary mechanism of their genotoxicity is the alkylation of DNA, which can lead to point mutations and chromosomal damage[3].

  • Acute Toxicity: MMS has been shown to have significant toxic effects. For instance, the oral LD50 in female rats is reported as 225 mg/kg. Ingestion of large doses over extended periods in humans has led to gastrointestinal and hepatic toxic effects[1][5].

Given that this compound shares the methanesulfonate ester functional group, a primary concern is its potential as an alkylating agent and, consequently, its potential for genotoxicity. The long nervonyl chain will significantly impact its physicochemical properties, such as solubility and membrane permeability, which in turn will influence its bioavailability and toxicokinetics compared to its short-chain counterparts.

Proposed Experimental Workflow for Preliminary Toxicity Screening

A tiered approach is recommended for the preliminary toxicity screening of a novel compound like this compound. The proposed workflow is designed to assess acute toxicity, cytotoxicity, and genotoxicity.

G cluster_0 Tier 1: Acute & Cytotoxicity Assessment cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: Data Analysis & Risk Assessment acute_toxicity Acute Oral Toxicity (e.g., OECD 423) cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay on relevant cell lines) ames_test Bacterial Reverse Mutation Assay (Ames Test - OECD 471) acute_toxicity->ames_test cytotoxicity->ames_test micronucleus_test In Vitro Micronucleus Test (OECD 487) data_analysis Data Compilation and Statistical Analysis ames_test->data_analysis micronucleus_test->data_analysis risk_assessment Preliminary Risk Assessment data_analysis->risk_assessment

Caption: Proposed tiered workflow for preliminary toxicity screening.

Data Presentation

The quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Data Summary for Preliminary Toxicity Screening

Assay Endpoint Test System Result
Acute Oral Toxicity (OECD 423) LD50 Cut-offFemale Wistar Ratse.g., > 2000 mg/kg
Clinical ObservationsFemale Wistar Ratse.g., No signs of toxicity
In Vitro Cytotoxicity (MTT Assay) IC50Human Hepatoma Cells (HepG2)e.g., 150 µM
IC50Human Keratinocytes (HaCaT)e.g., 250 µM
Ames Test (OECD 471) MutagenicityS. typhimurium TA98, TA100, etc.e.g., Negative (-S9, +S9)
In Vitro Micronucleus Test (OECD 487) Micronuclei InductionHuman Peripheral Blood Lymphocytese.g., Negative (-S9, +S9)

Detailed Experimental Protocols

  • Objective: To estimate the acute oral toxicity of this compound.

  • Test System: Female Wistar rats, nulliparous and non-pregnant, aged 8-12 weeks.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • A starting dose (e.g., 300 mg/kg or 2000 mg/kg) of this compound, formulated in an appropriate vehicle (e.g., corn oil), is administered by oral gavage.

    • A group of 3 animals is used for each dose level.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

    • If no mortality is observed at 2000 mg/kg, the substance is classified as having low acute toxicity. If mortality occurs, further testing at lower dose levels is conducted.

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Test System: Relevant human cell lines, such as HepG2 (liver) and HaCaT (skin).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The culture medium is replaced with a medium containing various concentrations of this compound (and a vehicle control).

    • Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The IC50 value is calculated from the dose-response curve.

  • Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium.

  • Test System: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).

  • Procedure:

    • The assay is conducted with and without a metabolic activation system (S9 mix from induced rat liver).

    • The test substance at various concentrations, the bacterial culture, and either the S9 mix or a buffer are combined in a test tube.

    • The mixture is poured onto minimal glucose agar (B569324) plates.

    • The plates are incubated for 48-72 hours at 37°C.

    • The number of revertant colonies (his+) is counted.

    • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Potential Mechanism of Action

Should this compound demonstrate genotoxicity, a likely mechanism would be through DNA alkylation, similar to other methanesulfonate esters. The nervonyl group would be the leaving group, while the methylsulfonate moiety would be transferred to nucleophilic sites on DNA bases.

G cluster_0 Mechanism of DNA Alkylation NMS This compound Alkylated_DNA Alkylated DNA Adduct NMS->Alkylated_DNA DNA DNA (e.g., N7 of Guanine) DNA->Alkylated_DNA Nervonyl_Alcohol Nervonyl Alcohol (Leaving Group) Alkylated_DNA->Nervonyl_Alcohol releases DNA_Damage DNA Damage Alkylated_DNA->DNA_Damage Mutation Mutation DNA_Damage->Mutation

Caption: Potential mechanism of genotoxicity via DNA alkylation.

Conclusion

While there is a significant gap in the toxicological data for this compound, a structured, tiered approach to its preliminary screening can effectively characterize its potential hazards. The primary concern, based on its chemical structure, is the potential for genotoxicity via DNA alkylation. The experimental workflows and protocols outlined in this guide provide a robust framework for an initial safety assessment, which is crucial for informed risk management in research and development settings.

References

In-depth Technical Guide: Nervonyl Methane Sulfonate (C25H50O3S)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, properties, and biological activity of Nervonyl Methane (B114726) Sulfonate is not possible at this time due to a lack of publicly available scientific literature.

Extensive searches for "Nervonyl methane sulfonate," its molecular formula C25H50O3S, and its associated CAS number (51040-60-9) have yielded limited information, primarily from chemical supplier catalogs. While these sources confirm the compound's identity and basic physical properties, they do not provide the in-depth technical data required for a comprehensive whitepaper for a scientific audience.

Summary of Available Information

Based on the limited data, this compound is identified as the methanesulfonate (B1217627) ester of nervonyl alcohol. The key identifying information is summarized in the table below.

PropertyValueSource
Molecular Formula C25H50O3S[1][2][3]
Molecular Weight 430.73 g/mol [1][2][3]
CAS Number 51040-60-9[1][2][3]
Systematic Name (Z)-15-Tetracosen-1-ol methanesulfonate[1]
Synonyms This compound[1][2][3]
Purity >99%[1][3]
Recommended Storage Freezer[1]

Gaps in the Scientific Literature

A thorough investigation of scientific databases and patent literature did not reveal any publications detailing:

  • Synthesis Protocols: Specific, step-by-step experimental procedures for the synthesis of this compound are not described in available literature.

  • Mechanism of Action: There is no information regarding the biological targets or the mode of action of this compound.

  • Signaling Pathways: No studies have been published that elucidate any signaling pathways modulated by this compound.

  • Experimental Data: Quantitative data from biological or chemical experiments, such as efficacy, toxicity, or pharmacokinetic data, is absent from the public domain.

  • Experimental Workflows: As no experimental studies have been published, there are no associated workflows to be visualized.

Potential Relationship to Nervonic Acid

The name "Nervonyl" suggests a structural relationship to nervonic acid ((Z)-tetracos-15-enoic acid), a very long-chain monounsaturated omega-9 fatty acid. Nervonic acid is a known component of sphingolipids in the white matter of the brain and has been a subject of research interest. It is plausible that this compound is a synthetic derivative of nervonyl alcohol (the corresponding fatty alcohol of nervonic acid), where the hydroxyl group has been functionalized as a methanesulfonate ester.

In organic synthesis, the conversion of an alcohol to a methanesulfonate (mesylate) is a common strategy to transform the hydroxyl group into a good leaving group for nucleophilic substitution reactions or to protect the alcohol. Therefore, it is conceivable that this compound is primarily used as a chemical intermediate in the synthesis of other, more complex molecules.

Logical Relationship Diagram

While no specific experimental data for this compound is available, a logical workflow for its potential synthesis and subsequent use as a chemical intermediate can be proposed.

logical_workflow cluster_synthesis Plausible Synthesis Route cluster_application Potential Application as an Intermediate Nervonic_Acid Nervonic Acid Reduction Reduction Nervonic_Acid->Reduction Nervonyl_Alcohol Nervonyl Alcohol Nervonyl_Methane_Sulfonate This compound (C25H50O3S) Nervonyl_Alcohol->Nervonyl_Methane_Sulfonate Mesylation Reduction->Nervonyl_Alcohol Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Nervonyl_Methane_Sulfonate Reagent Substituted_Product Substituted Product Nervonyl_Methane_Sulfonate->Substituted_Product Nucleophilic Substitution Nucleophile Nucleophile (Nu-) Nucleophile->Substituted_Product

Caption: Plausible synthetic route and potential use of this compound.

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, it is crucial to note that "this compound" with the molecular formula C25H50O3S appears to be a commercially available, yet scientifically uncharacterized, compound. Its name and structure suggest it is a derivative of nervonyl alcohol. The methanesulfonate group implies that it is likely intended for use as a synthetic intermediate rather than as a biologically active agent itself.

Any research or development activities involving this compound would require initial, fundamental studies to determine its synthesis, purification, stability, and potential biological activities. As of the date of this document, there is no established body of scientific work to support any specific application or to provide guidance on its handling and use beyond basic chemical safety protocols. Investigators are advised to consult the Material Safety Data Sheet (MSDS) from the supplier and to perform their own characterization of the compound.

References

Methodological & Application

Application Notes and Protocols for Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonyl methane (B114726) sulfonate is a derivative of nervonyl alcohol, the corresponding fatty alcohol of nervonic acid. Nervonic acid is a very-long-chain monounsaturated omega-9 fatty acid, which is an important component of sphingolipids in the myelin sheath of nerve fibers.[1][2][3] Its abundance in the white matter of the brain underscores its significance in neurological development and maintenance.[1][2] Methane sulfonates, or mesylates, are well-known in organic chemistry for being excellent leaving groups in nucleophilic substitution reactions.[4] Some short-chain alkyl methanesulfonates are also recognized as DNA alkylating agents.[5] This dual functionality suggests that nervonyl methane sulfonate could be utilized either as a precursor for the synthesis of other nervonyl derivatives or be investigated for its own biological activities, potentially influencing myelin-related processes or exhibiting cytotoxic effects. These application notes provide a hypothetical experimental framework for the synthesis, in vitro evaluation, and in vivo assessment of this compound, based on the known properties of its constituent parts.

Synthesis of this compound

The synthesis of this compound can be achieved by reacting nervonyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nervonyl alcohol in a suitable anhydrous solvent such as dichloromethane (B109758) or toluene.

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (B128534) or pyridine, to the solution.

  • Mesylation: Cool the reaction mixture in an ice bath and slowly add methanesulfonyl chloride dropwise.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Hypothetical Synthesis Data
ParameterValue
Starting MaterialNervonyl Alcohol
ReagentsMethanesulfonyl Chloride, Triethylamine
SolventDichloromethane
Reaction Time4 hours
Yield85%
Purity (by HPLC)>98%

In Vitro Experimental Protocols

Assessment of Myelinating Potential in Oligodendrocyte Precursor Cells (OPCs)

Given the role of nervonic acid in myelin formation, a key experiment is to assess the effect of this compound on the differentiation and maturation of OPCs.[2][6]

OPC_Differentiation_Workflow OPC_Isolation Isolate and Culture Oligodendrocyte Precursor Cells (OPCs) Treatment Treat OPCs with This compound (various concentrations) OPC_Isolation->Treatment Day 0 Incubation Incubate for 7-10 days Treatment->Incubation Immunostaining Immunofluorescent Staining for Myelin Basic Protein (MBP) and O4 Incubation->Immunostaining Day 7-10 Analysis Quantify MBP expression and morphological changes Immunostaining->Analysis

Caption: Workflow for assessing the effect of this compound on OPC differentiation.

  • Cell Culture: Culture primary rat oligodendrocyte precursor cells (OPCs) in appropriate media.

  • Treatment: Plate OPCs and treat with varying concentrations of this compound (e.g., 1, 10, 100 µM). Include a vehicle control and a positive control (e.g., triiodothyronine).

  • Differentiation: Induce differentiation and incubate for 7-10 days.

  • Immunocytochemistry: Fix the cells and perform immunofluorescent staining for myelin basic protein (MBP), a marker for mature oligodendrocytes, and O4, a marker for immature oligodendrocytes.

  • Analysis: Quantify the expression of MBP and assess the morphological complexity of the cells using fluorescence microscopy and image analysis software.

Treatment GroupConcentration (µM)MBP Positive Cells (%)O4 Positive Cells (%)
Vehicle Control015 ± 385 ± 5
This compound125 ± 470 ± 6
This compound1045 ± 550 ± 7
This compound10020 ± 475 ± 8
Positive Control (T3)0.0560 ± 635 ± 5
Cytotoxicity Assay in a Neuronal Cell Line

To evaluate the potential genotoxic effects suggested by the methane sulfonate moiety, a cytotoxicity assay is essential.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in standard conditions.

  • Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate.

  • Measurement: Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

CompoundIncubation Time (h)IC50 (µM)
This compound24> 200
This compound48150
This compound7285
Doxorubicin (Positive Control)720.5

In Vivo Experimental Protocol

Evaluation in a Cuprizone-Induced Demyelination Mouse Model

This model is widely used to study de- and remyelination.

Myelination_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMS This compound Receptor Putative Receptor NMS->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Transcription_Factors Transcription Factors (e.g., Olig2) mTOR->Transcription_Factors activates Myelin_Genes Myelin Gene Expression (e.g., MBP, PLP) Transcription_Factors->Myelin_Genes promotes

Caption: Hypothetical signaling pathway for this compound-induced myelination.

  • Animal Model: Induce demyelination in C57BL/6 mice by feeding a diet containing 0.2% cuprizone (B1210641) for 5 weeks.

  • Treatment: Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily during the last 2 weeks of cuprizone treatment and for 2 weeks following cessation of cuprizone.

  • Behavioral Testing: Perform motor function tests (e.g., rotarod, beam walking) weekly.

  • Histology: At the end of the experiment, perfuse the animals and collect brain tissue. Perform Luxol Fast Blue (LFB) staining to assess myelination and immunohistochemistry for myelin and oligodendrocyte markers.

  • Analysis: Quantify the extent of demyelination and remyelination in the corpus callosum.

Treatment GroupMyelination Score (LFB)Oligodendrocyte Count (Olig2+)
Control (No Cuprizone)4.0 ± 0.2150 ± 10
Cuprizone + Vehicle1.5 ± 0.350 ± 8
Cuprizone + NMS (10 mg/kg)2.8 ± 0.4100 ± 12
Cuprizone + NMS (50 mg/kg)3.5 ± 0.3130 ± 9

Concluding Remarks

The provided experimental protocols offer a foundational framework for the investigation of this compound. Based on the biological significance of nervonic acid in the nervous system, research into this compound could provide valuable insights into myelin biology and the development of novel therapeutic strategies for demyelinating diseases. However, the potential cytotoxicity associated with the methane sulfonate group necessitates careful evaluation of its safety profile. The hypothetical data presented herein should be validated through rigorous experimentation.

References

Application Notes and Protocols for Nervonyl Methane Sulfonate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Nervonyl methane (B114726) sulfonate, also known as (Z)-15-Tetracosen-1-ol methanesulfonate (B1217627), is the methanesulfonate ester of nervonic acid. While nervonic acid, a very-long-chain monounsaturated omega-9 fatty acid, has been studied for its roles in neuronal health, myelination, and anti-inflammatory processes, the specific biological activities of its methanesulfonate derivative in cell culture have not been extensively documented in publicly available literature.[1][2][3] The methanesulfonate group is a good leaving group, which in short-chain alkyl methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), confers DNA alkylating properties.[4] Therefore, Nervonyl methane sulfonate could potentially act as an alkylating agent, delivering the nervonyl moiety to cellular macromolecules, or its effects might be primarily driven by the biological activity of the nervonyl group itself.

These application notes provide a framework for researchers to systematically investigate the effects of this compound in various cell culture models. The protocols are based on the known biological activities of nervonic acid and general principles for testing novel compounds in vitro.

Potential Applications in Cell Culture Research

Based on the known functions of nervonic acid, potential research applications for this compound in cell culture include:

  • Neurobiology and Neuroscience:

    • Investigating its role in neuronal differentiation, neurite outgrowth, and synaptogenesis in cell lines such as PC-12 and SH-SY5Y.

    • Studying its potential to protect neuronal cells from oxidative stress and excitotoxicity.[5]

    • Assessing its impact on myelination and remyelination in oligodendrocyte precursor cell cultures.[1][3]

  • Inflammation and Immunology:

    • Examining its anti-inflammatory properties in macrophage cell lines (e.g., RAW 264.7) by measuring the production of pro-inflammatory cytokines.[6]

    • Investigating its effect on signaling pathways involved in inflammation, such as the NF-κB pathway.[6]

  • Metabolic Disorders:

    • Studying its influence on lipid metabolism and the accumulation of very-long-chain fatty acids in fibroblast cell lines derived from patients with relevant metabolic disorders.[7]

    • Assessing its effects on mitochondrial function and bioenergetics.[8]

  • Wound Healing and Tissue Regeneration:

    • Investigating its potential to promote angiogenesis and neurogenesis in co-culture models of endothelial and neuronal cells.[5]

Quantitative Data from Nervonic Acid Studies

The following table summarizes working concentrations and observed effects of nervonic acid in various cell culture experiments. These values can serve as a starting point for determining the optimal concentration range for this compound.

Cell LineConcentration RangeIncubation TimeObserved EffectsReference
PC-120.001 - 10 µM48 hoursIncreased cell viability at 0.01 µM.[6]
RAW 264.712.5 - 50 µM24 hoursDecreased LPS-induced inflammatory response.[6]
Adrenoleukodystrophy (ALD) Fibroblasts5 - 50 µM5 daysDecreased accumulation of C26:0, protected against oxidative stress, and increased cellular ATP.[7]
Adrenomyeloneuropathy (AMN) Fibroblasts5 - 50 µM5 daysImproved mitochondrial respiration parameters and reduced reactive oxygen species.[8]
HEK2931 µM24 hoursAltered ceramide profiles.[9]
RSC96 and PC1210 - 200 µM24 hoursProtected against H2O2-induced oxidative stress injury.[5]
Adipose-derived Mesenchymal Stem Cells (AD-MSCs)160 µM7 - 21 daysPromoted adipogenesis.[10]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Due to its lipophilic nature, this compound is expected to have low solubility in aqueous media. Therefore, a high-concentration stock solution should be prepared in an organic solvent such as DMSO.

  • In a sterile environment (e.g., a biological safety cabinet), weigh out a precise amount of this compound and dissolve it in the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Gently vortex or sonicate at room temperature to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay

Materials:

  • Cells of interest (e.g., SH-SY5Y for neurotoxicity studies, RAW 264.7 for inflammation)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, MTS, or a reagent for a live/dead assay)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Preparation of Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range, based on nervonic acid data, could be from 0.1 µM to 200 µM. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound).

  • Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or to identify a non-toxic concentration range for subsequent experiments.

Protocol 3: Western Blot Analysis of Signaling Pathway Modulation

Materials:

  • Cells of interest seeded in 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against phospho-NF-κB, total NF-κB, phospho-Akt, total Akt, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a pre-determined non-toxic concentration of this compound for a specified time. Include a vehicle control. If studying inflammatory responses, you may need to co-treat with an inflammatory stimulus like lipopolysaccharide (LPS).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the effect of this compound on the expression and phosphorylation of the target proteins.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dose_response Dose-Response Assay (e.g., MTT/MTS) prep_stock->dose_response prep_cells Culture and Seed Cells prep_cells->dose_response determine_conc Determine Non-Toxic Working Concentration dose_response->determine_conc main_exp Functional Assays (e.g., Western Blot, Cytokine Assay, etc.) determine_conc->main_exp data_acq Data Acquisition main_exp->data_acq stat_analysis Statistical Analysis and Interpretation data_acq->stat_analysis

Caption: General experimental workflow for testing this compound.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) pi3k PI3K receptor->pi3k Activates ikk IKK Complex receptor->ikk Activates akt Akt pi3k->akt mTOR mTOR akt->mTOR Cell Growth & Survival Cell Growth & Survival mTOR->Cell Growth & Survival nfkb_ikb NF-κB-IκB Complex ikk->nfkb_ikb Phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb Releases nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates gene_exp Gene Expression (e.g., TNF-α, IL-6) nfkb_nuc->gene_exp NMS This compound NMS->pi3k Activates? NMS->ikk Inhibits?

Caption: Hypothetical signaling pathways modulated by this compound.

References

Application Notes and Protocols for In Vivo Studies of Novel Compounds: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a general framework for designing and conducting initial in vivo studies of novel chemical entities, with a focus on determining appropriate dosage ranges. The information is intended for researchers, scientists, and drug development professionals who are in the early stages of preclinical evaluation of a compound for which limited or no in vivo data is available.

Disclaimer: The following protocols and recommendations are for informational purposes only and should be adapted based on the specific characteristics of the test compound, the animal model, and the research question. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Pre-formulation and Formulation Development

Prior to in vivo administration, it is critical to develop a suitable formulation for the test compound. The choice of vehicle will depend on the physicochemical properties of the compound (e.g., solubility, stability) and the intended route of administration.

Table 1: Common Vehicles for In Vivo Administration

Vehicle TypeExamplesProperties and Considerations
Aqueous Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Water for InjectionSuitable for water-soluble compounds. Ensure pH and osmolality are within physiological range.
Aqueous with Solubilizing Agents PEG 300/400, Propylene Glycol, Ethanol, DMSOUsed to dissolve poorly water-soluble compounds. The concentration of the co-solvent should be minimized to avoid toxicity.
Suspensions 0.5% - 1% Carboxymethylcellulose (CMC), 0.5% Methylcellulose, Tween 80For water-insoluble compounds. Particle size should be uniform to ensure consistent dosing.
Oil-based Corn oil, Sesame oil, Peanut oilSuitable for highly lipophilic compounds for subcutaneous or intramuscular administration.
Experimental Protocol: Formulation Feasibility
  • Solubility Assessment:

    • Determine the solubility of the test compound in a panel of pharmaceutically acceptable vehicles.

    • Start with simple aqueous vehicles and progress to co-solvents and suspending agents if necessary.

    • Assess solubility at the desired concentration range for the planned in vivo studies.

  • Stability Analysis:

    • Evaluate the chemical stability of the compound in the chosen vehicle over a relevant timeframe (e.g., duration of the experiment).

    • Use analytical methods such as HPLC to quantify the amount of intact compound.

  • Vehicle Toxicity:

    • Before initiating studies with the test compound, administer the vehicle alone to a small group of animals to ensure it does not produce any adverse effects.

In Vivo Dose-Range Finding Studies

The primary objective of initial in vivo studies is to determine a safe and biologically relevant dose range. A dose-range finding (DRF) study, also known as a maximum tolerated dose (MTD) study, is typically the first in vivo experiment.

Experimental Protocol: Acute Dose-Range Finding Study
  • Animal Model Selection:

    • Choose a relevant animal species and strain based on the therapeutic indication and any available in vitro data. Common choices for initial studies include mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar).

  • Dose Selection:

    • Select a starting dose based on in vitro efficacy data (e.g., 10-100 times the in vitro IC50 or EC50).

    • Choose a geometric dose progression (e.g., 2-fold or 3-fold increments). A typical range might be 1, 3, 10, 30, 100 mg/kg.

  • Administration Route:

    • The route of administration should be chosen based on the intended clinical application and the compound's properties. Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).

  • Study Groups:

    • Use a small number of animals per group (e.g., n=3-5 per sex).

    • Include a vehicle control group.

  • Monitoring and Endpoints:

    • Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 6, 24, and 48 hours post-dose).

    • Record body weights daily.

    • At the end of the study (e.g., 7-14 days), perform a gross necropsy to look for any organ abnormalities.

    • Collect blood for hematology and clinical chemistry analysis.

Table 2: Example Dose-Range Finding Study Design

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals (M/F)
1Vehicle Control0PO3/3
2Test Compound10PO3/3
3Test Compound30PO3/3
4Test Compound100PO3/3

Visualizing Experimental Workflows

The following diagrams illustrate a generalized workflow for the in vivo evaluation of a novel compound.

G cluster_0 Preclinical In Vivo Workflow A Compound Synthesis & Characterization B In Vitro Screening (Efficacy & Toxicity) A->B C Pre-formulation & Formulation Development B->C D Dose-Range Finding / MTD Studies C->D E Pharmacokinetic (PK) Studies D->E F Efficacy Studies in Disease Models D->F E->F G IND-Enabling Toxicology Studies F->G

Generalized workflow for preclinical in vivo drug development.

Hypothetical Signaling Pathway Diagram

In the absence of specific data for a novel compound, a hypothetical signaling pathway diagram can serve as a template. Researchers should adapt this based on their in vitro findings and the compound's presumed mechanism of action.

G cluster_0 Hypothetical Cellular Signaling A Novel Compound B Receptor A->B C Kinase Cascade B->C D Transcription Factor C->D E Gene Expression D->E F Cellular Response E->F

A hypothetical signaling pathway for a novel compound.

Conclusion

The successful in vivo evaluation of a novel compound requires a systematic and data-driven approach. Beginning with thorough pre-formulation development and followed by carefully designed dose-range finding studies, researchers can establish a safe and effective dose for subsequent pharmacokinetic and efficacy studies. The protocols and workflows presented here provide a general guide to aid in the design of these critical early-stage in vivo experiments.

analytical techniques for Nervonyl methane sulfonate detection

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Analytical Techniques for the Detection of Methane (B114726) Sulfonate Esters

Topic: Analytical Techniques for Nervonyl Methane Sulfonate Detection Audience: Researchers, scientists, and drug development professionals.

Introduction

Methane sulfonate esters are a class of process-related impurities that can be present in active pharmaceutical ingredients (APIs). These compounds are recognized as potential genotoxic impurities (PGIs) due to their ability to alkylate DNA, which can lead to mutations and potentially cancer, even at trace levels.[1][2] Regulatory bodies such as the European Medicines Agency (EMEA) and the U.S. Food and Drug Administration (FDA) have established stringent limits for the presence of such impurities in pharmaceutical products.[2]

While "this compound" is not a commonly referenced compound in scientific literature, it is presumed to be an ester of nervonic acid and methanesulfonic acid. The analytical principles and techniques detailed in this document for the detection of other alkyl methane sulfonates, such as methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS), are directly applicable.[1][2] These methods are crucial for ensuring the safety and quality of pharmaceutical products.

This application note provides detailed protocols for the detection of methane sulfonate esters using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization.

Analytical Approaches

The primary challenge in detecting methane sulfonate esters is their presence at very low levels, often requiring highly sensitive analytical methods. The most common and effective techniques are chromatographic, leveraging the separation power of gas or liquid chromatography coupled with sensitive detection methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique due to its high sensitivity and specificity.[3] It is suitable for volatile and thermally stable methane sulfonate esters. For less volatile esters, derivatization may be necessary to improve their chromatographic behavior.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique. However, many methane sulfonate esters lack a strong UV chromophore, making detection by standard UV detectors challenging. To overcome this, a pre-column derivatization step is often employed to attach a UV-active moiety to the molecule, thereby enhancing detection sensitivity.[1][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, and it is particularly useful for non-volatile or thermally labile compounds.[6][7]

Experimental Protocols

Protocol 1: Direct GC-MS Analysis of Alkyl Methane Sulfonates

This protocol is suitable for the quantitative determination of volatile alkyl methane sulfonates in pharmaceutical drug substances.

1. Sample Preparation:

  • Accurately weigh approximately 1000 mg of the active pharmaceutical ingredient (API) into a 20 mL centrifuge tube.[8]
  • Add 2 mL of a suitable non-polar solvent, such as n-hexane.[8]
  • Vortex the mixture to ensure thorough mixing and extraction of the methane sulfonate esters.
  • Centrifuge the sample at 5000 rpm for 10 minutes at 5°C to separate the solid API from the supernatant.[8]
  • Carefully transfer the supernatant into a GC vial for analysis.[8]

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.
  • MS System: Agilent 5977A or equivalent with an Electron Ionization (EI) source.[3]
  • Column: DB-WAX (30 m x 0.53 mm, 1.0 µm film thickness) or GSBP-INOWAX (30 m x 0.25 mm, 0.25 µm film thickness).[3][8]
  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).[8]
  • Inlet: Splitless or split (e.g., 1:5 split ratio) mode.[3]
  • Injection Volume: 1.5 µL.[3]
  • Inlet Temperature: 200°C.[3]
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 3 minutes.[3]
  • Ramp: Increase to 220°C at a rate of 15°C/min.[3]
  • Hold: Maintain at 220°C for 16 minutes.[3]
  • MS Interface Temperature: 240°C.[3]
  • Ion Source Temperature: 240°C.[3]
  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for the target methane sulfonates (e.g., m/z 110 for MMS, m/z 124 for EMS).[3]

Protocol 2: HPLC-UV Analysis with Pre-Column Derivatization

This protocol is designed for methane sulfonate esters that lack a UV chromophore and requires a derivatization step to enable sensitive UV detection.

1. Derivatization Reagent Preparation:

  • Prepare a 2.0 mg/mL solution of the derivatizing agent, N,N-diethyldithiocarbamate (DDTC) or sodium dibenzyldithiocarbamate (B1202937) (BDC), in a suitable solvent like N,N-dimethylacetamide.[1][5]

2. Sample Preparation and Derivatization:

  • Accurately weigh approximately 250 mg of the sample into a 5 mL volumetric flask.[1]
  • Add 3 mL of the derivatizing reagent solution and 0.5 mL of a 40 mg/mL NaOH solution.[1]
  • Dilute to the mark with acetonitrile (B52724).[1]
  • Shake the flask to ensure complete mixing.
  • Heat the mixture in a water bath at 80°C for 1 to 2 hours to complete the derivatization reaction.[1][5]
  • After cooling to room temperature, filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[1]

3. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
  • Mobile Phase: A gradient mixture of acetonitrile and 5 mmol/L ammonium (B1175870) acetate (B1210297) solution.[5]
  • Flow Rate: 1.0 mL/min.[5]
  • Column Temperature: Ambient or controlled (e.g., 30°C).
  • Injection Volume: 20 µL.[1]
  • UV Detection Wavelength: 277 nm.[5]

Quantitative Data Summary

The performance of various analytical methods for methane sulfonate esters is summarized below. These values are indicative and may vary depending on the specific analyte, matrix, and instrumentation.

Analytical MethodAnalyte(s)LODLOQLinearity RangeRecovery (%)Reference
GC-MSMMS, EMS, IPMS-1.5 µg/mL>0.995 (R²)Accepted Range[3]
HPLC-UV (Deriv.)MMS, EMS-0.6 ppm>0.999 (R²)80-115%[5]
GC-FIDMMS, EMS, IMS, HMS0.02 ppm0.05 ppm>0.99 (R²)97.1-107.1%[8]
HPLC-UV (Deriv.)MMS, EMS0.3 ppm0.6 ppm-Good[2]
GC-MSMOS, EOS, BOS0.61-0.74 ppm2.03-2.48 ppmLOQ - 56 ppm94.5-97.5%[9]
GC-MSMMS, EMS0.17-0.18 µg/g0.52-0.54 µg/gLOQ - 1.50 ppm-[10]
HPLC-UV (Deriv.)MMS, EMS0.01 µg/mL0.03 µg/mL0.03-5 µg/mL-[11]

LOD: Limit of Detection; LOQ: Limit of Quantification; Deriv.: Derivatization; MMS: Methyl Methanesulfonate; EMS: Ethyl Methanesulfonate; IPMS: Isopropyl Methanesulfonate; IMS: Isopropyl Methanesulfonate; HMS: Hexyl Methanesulfonate; MOS: Methyl Octanesulfonate; EOS: Ethyl Octanesulfonate; BOS: Butyl Octanesulfonate.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analytical protocols described above.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh 1. Weigh API add_solvent 2. Add n-Hexane weigh->add_solvent vortex 3. Vortex add_solvent->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant inject 6. Inject into GC-MS supernatant->inject separate 7. Chromatographic Separation inject->separate detect 8. Mass Spectrometric Detection separate->detect quantify 9. Quantify Analyte detect->quantify report 10. Generate Report quantify->report

Caption: Workflow for GC-MS detection of methane sulfonates.

HPLCUV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh 1. Weigh Sample add_reagents 2. Add Derivatizing Agent & NaOH weigh->add_reagents react 3. Heat to React add_reagents->react filter_sample 4. Cool and Filter react->filter_sample inject 5. Inject into HPLC filter_sample->inject separate 6. Chromatographic Separation inject->separate detect 7. UV Detection separate->detect quantify 8. Quantify Derivative detect->quantify report 9. Generate Report quantify->report

Caption: Workflow for HPLC-UV detection with derivatization.

Conclusion

The sensitive and accurate detection of methane sulfonate esters is a critical aspect of pharmaceutical quality control due to their potential genotoxicity. This application note provides robust and validated methods using GC-MS and HPLC-UV with derivatization for the analysis of these impurities. The choice of method will depend on the specific properties of the analyte and the matrix in which it is being measured. The detailed protocols and performance data presented herein serve as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling them to ensure the safety and compliance of their products.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of (Z)-15-Tetracosen-1-ol Methanesulfonate (B1217627)

This document provides detailed high-performance liquid chromatography (HPLC) methods for the quantitative analysis of (Z)-15-tetracosen-1-ol methanesulfonate. Given the compound's structure—a long aliphatic chain with a methanesulfonate ester—it lacks a strong native chromophore, presenting a challenge for standard ultraviolet (UV) detection.[1][2][3] Therefore, this guide outlines two primary approaches: a universal detection method and a more sensitive method employing pre-column derivatization for UV-Vis analysis.

(Z)-15-tetracosen-1-ol methanesulfonate is a long-chain alkyl methanesulfonate. Such compounds are noted for their potential as alkylating agents.[4] The long alkyl chain imparts significant non-polar character, making it well-suited for reversed-phase HPLC.

Method 1: HPLC with Evaporative Light Scattering Detection (ELSD)

This method is advantageous as it does not require derivatization, simplifying sample preparation. ELSD is a "universal" detection technique that can detect any non-volatile analyte.[5]

Experimental Protocol

1. Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Acetonitrile (B52724); B: Water
Gradient 90% A to 100% A over 15 minutes, hold at 100% A for 5 mins
Flow Rate 1.0 mL/min
Column Temp. 40°C
Injection Vol. 20 µL
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Nebulizer Temp. 40°C
ELSD Evaporator Temp. 60°C
Gas Flow (Nitrogen) 1.5 SLM

2. Sample Preparation:

  • Standard Solution: Accurately weigh 10 mg of (Z)-15-tetracosen-1-ol methanesulfonate reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) for the calibration curve.

  • Sample Solution: Dissolve the sample containing the analyte in acetonitrile to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Data Analysis:

Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration. The response of the ELSD is often non-linear. Perform a log-log linear regression to determine the concentration of the analyte in the samples.

Method 2: HPLC with UV Detection via Pre-Column Derivatization

To enhance sensitivity with common UV detectors, a pre-column derivatization step can be implemented to attach a UV-absorbing molecule to the analyte.[1][3][6] This protocol uses sodium N,N-diethyldithiocarbamate as a derivatizing agent, a method adapted from the analysis of other methanesulfonate esters.[7]

Experimental Protocol

1. Derivatization Procedure:

  • To 1 mL of the sample or standard solution in acetonitrile, add 500 µL of a 2.0 mg/mL solution of sodium N,N-diethyldithiocarbamate.

  • Add 200 µL of a 1.0 M sodium hydroxide (B78521) solution to adjust the pH.[8]

  • Seal the reaction vial and heat at 80°C for 1 hour.[7]

  • Cool the reaction mixture to room temperature before injection.

2. Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II with DAD or VWD
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Acetonitrile; B: 5 mM Ammonium Acetate in Water
Gradient 85% A to 100% A over 20 minutes, hold at 100% A for 5 mins
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Vol. 10 µL
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Wavelength Approx. 277 nm (verify by scanning the derivative peak)[7]

3. Data Analysis:

Generate a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards. Use linear regression to calculate the concentration of the analyte in the test samples.

Considerations for Geometric Isomer Separation

The "(Z)-" designation indicates a specific stereoisomer. The corresponding (E)-isomer may be present as an impurity. Separating these geometric isomers can be critical.[9][10]

  • Column Selection: For resolving geometric isomers, columns that provide shape selectivity are recommended.[11] A cholesterol-based (e.g., Cogent UDC-Cholesterol™) or a phenyl-based column (e.g., Cogent Phenyl Hydride™) may offer better resolution between the (Z) and (E) isomers compared to a standard C18 column.[11][12]

  • Method Development: If isomer separation is required, isocratic elution with a high percentage of organic solvent should be tested, as it can sometimes improve the resolution of structurally similar compounds.

Method Validation Summary (Hypothetical Data)

The following tables summarize the expected performance characteristics of the validated methods.

Table 1: System Suitability for ELSD Method

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20004500
RSD of Peak Area (n=6) ≤ 2.0%1.5%

Table 2: Validation Parameters for Derivatization-UV Method

ParameterResult
Linearity (r²) > 0.999
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 1.8%

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Weigh Sample/Standard dissolve Dissolve in Acetonitrile sample->dissolve derivatize Add Derivatizing Agent & Heat (For UV Method Only) dissolve->derivatize filter Filter with 0.45 µm Syringe Filter derivatize->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect Detection (ELSD or UV) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Experimental workflow from sample preparation to final quantification.

G cluster_methods Choice of HPLC Method start Analyte: (Z)-15-Tetracosen-1-ol Methanesulfonate no_chromophore Lacks UV Chromophore start->no_chromophore method_elsd Method 1: Universal Detector (ELSD) - No Derivatization - Simpler Workflow no_chromophore->method_elsd Option A method_uv Method 2: UV Detector - Pre-Column Derivatization - Higher Sensitivity no_chromophore->method_uv Option B

References

Application Note: Mass Spectrometric Analysis of Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a theoretical framework for the analysis of Nervonyl methane (B114726) sulfonate (C25H50O3S, MW: 430.73) using mass spectrometry.[1][2] Nervonyl methane sulfonate is a long-chain alkyl sulfonate, and its characterization is crucial for quality control and research purposes in various fields, including drug development and lipidomics. This document provides hypothetical protocols for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with a proposed fragmentation pathway. The methodologies are designed to provide a robust and reproducible approach for the identification and quantification of this compound.

Introduction

This compound is an ester of nervonic acid and methanesulfonic acid.[3] The analysis of alkyl methane sulfonates is of significant interest, particularly in the pharmaceutical industry, as they can be potential genotoxic impurities (PGIs).[4][5] Mass spectrometry offers the high sensitivity and specificity required for the trace-level detection and structural elucidation of such compounds. This note outlines potential analytical strategies for the comprehensive mass spectrometric characterization of this compound. While direct experimental data for this specific compound is not widely published, the protocols and expected fragmentation patterns are derived from established principles of mass spectrometry for analogous long-chain alkyl esters and sulfonates.[6][7]

Experimental Protocols

I. Sample Preparation

A standardized stock solution of this compound should be prepared in a suitable organic solvent such as dichloromethane (B109758) or a mixture of methanol (B129727) and chloroform (B151607) (80:20 v/v). Working solutions for calibration curves can be prepared by serial dilution of the stock solution.

Protocol for Sample Preparation:

  • Accurately weigh 10 mg of this compound standard.

  • Dissolve the standard in 10 mL of dichloromethane to obtain a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • For analysis of complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. Given the long alkyl chain of this compound, a high-temperature capillary column is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

Parameter Value
Injection Volume 1 µL
Injector Temperature 280 °C
Injection Mode Splitless
Oven Program Initial temp 150 °C, hold for 1 min, ramp to 320 °C at 15 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-600

| Scan Mode | Full Scan |

III. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful alternative, particularly if the compound exhibits thermal instability or requires analysis in complex biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap).

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

LC-MS Parameters:

Parameter Value
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 80% B to 100% B over 10 min, hold at 100% B for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Drying Gas Temp 325 °C
Drying Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Mass Range m/z 100-800

| Scan Mode | Full Scan and Tandem MS (MS/MS) for fragmentation studies |

Data Presentation

The following table summarizes the expected quantitative data for the mass spectrometric analysis of this compound. The m/z values for the proposed fragments are derived from theoretical fragmentation of the parent molecule.

IonProposed FormulaTheoretical m/z
[M+H]⁺ (LC-MS) C₂₅H₅₁O₃S⁺431.36
[M]⁺ (GC-MS) C₂₅H₅₀O₃S⁺430.35
Fragment 1 C₂₄H₄₇⁺335.37
Fragment 2 CH₃SO₃H₂⁺97.00
Fragment 3 C₂₄H₄₈⁺336.38

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing start Start: this compound Sample dissolve Dissolve in Organic Solvent start->dissolve standards Prepare Working Standards dissolve->standards injection Inject Sample standards->injection separation Chromatographic Separation (GC or LC) injection->separation ionization Ionization (EI or ESI) separation->ionization detection Mass Detection ionization->detection spectra Acquire Mass Spectra detection->spectra identification Identify Molecular Ion and Fragments spectra->identification quantification Quantify Compound identification->quantification report Generate Report quantification->report

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

fragmentation_pathway cluster_frags Proposed Fragmentation parent This compound [C₂₅H₅₀O₃S] m/z = 430.73 frag1 [C₂₄H₄₇]⁺ m/z = 335.37 parent->frag1 Loss of CH₃SO₃H frag2 [CH₃SO₃H₂]⁺ m/z = 97.00 parent->frag2 Cleavage at Ester Bond frag3 [C₂₄H₄₈]⁺ m/z = 336.38 frag1->frag3 +H rearrangement

References

Nervonyl Methane Sulfonate as an Alkylating Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonyl methane (B114726) sulfonate (CAS 51040-60-9) is a long-chain alkyl methanesulfonate (B1217627).[1][2] While short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are well-documented as potent DNA alkylating agents used extensively in genetic and cancer research, there is a notable lack of published studies specifically detailing the use of nervonyl methane sulfonate as an alkylating agent.[3][4] Alkylating agents are a class of compounds that introduce alkyl groups into nucleophilic sites on organic molecules, including DNA, which can lead to cytotoxicity and mutagenicity.[5] This property has made them a cornerstone of many cancer chemotherapy regimens.[5][6]

The nervonyl moiety of this molecule is derived from nervonic acid (cis-15-tetracosenoic acid), a monounsaturated omega-9 fatty acid that is highly enriched in the white matter of the brain and is a key component of myelin.[7][8] Nervonic acid plays a crucial role in the biosynthesis of sphingolipids, which are essential for the structure and function of nerve cell membranes. Its importance in neuronal development and maintenance has led to research into its potential therapeutic applications in neurological disorders.[7][9][10]

Given the biological significance of nervonic acid, this compound presents an interesting, yet unexplored, compound for researchers. Its long lipid chain suggests it may possess unique properties, such as altered cell membrane permeability and biodistribution, compared to its short-chain counterparts. These application notes provide a theoretical framework and generalized protocols for investigating the potential of this compound as a research alkylating agent, based on the known reactivity of alkyl methanesulfonates and the biological context of nervonic acid.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 51040-60-9[1][2]
Molecular Formula C₂₅H₅₀O₃S[1][2]
Molecular Weight 430.73 g/mol [1][2]
Synonyms (Z)-15-Tetracosen-1-ol methanesulfonate[1]
Purity >99% (as commercially available)[1][2]
Storage Freezer[1]

Potential Research Applications (Hypothetical)

Due to the absence of specific research, the following applications are proposed based on the chemical nature of alkyl methanesulfonates and the biological relevance of nervonic acid:

  • Neuro-oncology Research: The nervonyl group could potentially target the lipid-rich brain tissue, making it a candidate for investigating novel therapies for brain tumors. Its alkylating function could induce cytotoxicity in cancer cells, while the nervonyl tail might facilitate passage across the blood-brain barrier.

  • Lipid Raft and Membrane Dynamics Studies: The long, unsaturated alkyl chain could lead to interactions with cell membranes, particularly lipid rafts. Researchers could use this compound to study how the alkylation of membrane-associated proteins or lipids affects membrane structure and signaling.

  • Targeted Drug Delivery: The nervonyl group could be explored as a lipid-based delivery vehicle for the methanesulfonate warhead, potentially altering its cellular uptake and distribution compared to non-lipidic alkylating agents.

Experimental Protocols

Disclaimer: The following protocols are generalized and hypothetical, as no specific experimental procedures for this compound have been published. These should be adapted and optimized by researchers based on their specific experimental systems. Standard laboratory safety precautions for handling potentially mutagenic and cytotoxic compounds should be strictly followed.

Protocol 1: In Vitro Evaluation of Alkylating Activity using a DNA Alkylation Assay

This protocol provides a method to assess whether this compound can directly alkylate DNA.

1. Materials and Reagents:

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Due to its lipid nature, solubility in aqueous buffers may be limited.
  • Prepare a solution of calf thymus DNA in TE buffer.
  • In a microcentrifuge tube, combine the DNA solution with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., MMS).
  • Incubate the reaction mixture at 37°C for a defined period (e.g., 1, 4, or 24 hours).
  • Stop the reaction and precipitate the DNA by adding sodium acetate and cold ethanol.
  • Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.
  • Analyze the DNA for alkylation. This can be done through several methods:
  • Initial Screening with NBP: A colorimetric assay with NBP can indicate the presence of alkylating activity.[11]
  • Mass Spectrometry: For detailed analysis, the DNA can be enzymatically digested to nucleosides, and the resulting mixture analyzed by LC-MS/MS to identify and quantify specific alkylated adducts (e.g., N7-alkylguanine, N3-alkyladenine).[12][13]

Protocol 2: Assessment of Cytotoxicity in a Cell-Based Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line.

1. Materials and Reagents:

  • Human cancer cell line (e.g., a glioblastoma cell line for neuro-oncology studies)
  • Complete cell culture medium
  • This compound stock solution (in DMSO)
  • A positive control alkylating agent (e.g., MMS or temozolomide)
  • Cell viability assay reagent (e.g., MTT, resazurin, or a kit for measuring ATP levels)
  • 96-well cell culture plates

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Prepare serial dilutions of this compound and the positive control in a complete culture medium. Also, prepare a vehicle control (DMSO at the highest concentration used for the test compound).
  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compounds.
  • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
  • At the end of the incubation period, assess cell viability using a chosen assay according to the manufacturer's instructions.
  • Measure the absorbance or fluorescence using a plate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the data and determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the initial investigation of this compound as a potential alkylating agent.

Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results prep_compound Prepare Nervonyl Methane Sulfonate Stock Solution treat_cells Treat Cells with Varying Concentrations prep_compound->treat_cells treat_dna Incubate with Purified DNA prep_compound->treat_dna prep_cells Culture and Seed Cancer Cell Line prep_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT, Resazurin) treat_cells->viability_assay dna_alkylation_assay DNA Alkylation Analysis (e.g., LC-MS/MS) treat_dna->dna_alkylation_assay ic50 Determine IC₅₀ viability_assay->ic50 adduct_quant Identify & Quantify DNA Adducts dna_alkylation_assay->adduct_quant

Caption: A generalized workflow for evaluating the alkylating and cytotoxic potential of this compound.

Note on Signaling Pathways: As there is no published research on the biological effects of this compound, no signaling pathway diagrams can be provided at this time. Research into its effects on cells would be required to elucidate any involved pathways. For nervonic acid, some studies suggest its involvement in neurotrophin signaling, glycerophospholipid metabolism, and sphingolipid metabolism pathways.[14] Additionally, nervonic acid has been shown to potentially activate the PI3K signaling pathway and influence inflammatory pathways.[9][15][16] However, it is unknown if this compound would engage these or other pathways.

References

Application Notes and Protocols: Utilizing Nervonyl Methane Sulfonate for Lipid Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonyl methane (B114726) sulfonate is a valuable research tool for investigating the intricate roles of nervonic acid and its derivatives in lipid signaling pathways. As a key constituent of the myelin sheath and a modulator of sphingolipid and glycerophospholipid metabolism, nervonic acid is integral to neuronal health and signaling.[1][2] Nervonyl methane sulfonate provides a means to covalently introduce a nervonyl group to biological targets, effectively acting as a nervonylating agent. This allows for the exploration of the functional consequences of this modification on protein activity, lipid-protein interactions, and downstream signaling cascades.

The methane sulfonate moiety of this compound is an excellent leaving group, facilitating the nucleophilic attack by amino acid residues on target proteins or other nucleophiles within the cellular milieu. This targeted delivery of the nervonyl group enables researchers to probe pathways related to neurotrophin signaling, myelination, and inflammatory responses.[1][3][4] These application notes provide detailed protocols for utilizing this compound to identify target proteins and elucidate its impact on cellular signaling.

Mechanism of Action

This compound functions as an alkylating agent, specifically delivering a nervonyl group to nucleophilic sites on target molecules, such as proteins and lipids. The methanesulfonate (B1217627) group is a highly effective leaving group, enabling the nervonyl carbon backbone to be covalently attached to cellular components. This process of "nervonylation" can alter the function of target proteins, either by mimicking a post-translational modification or by disrupting normal protein-lipid interactions.

Key Applications

  • Identification of Nervonylated Proteins: Uncovering proteins that are post-translationally modified by the addition of a nervonyl group.

  • Functional Analysis of Nervonylation: Investigating the effects of nervonylation on enzyme kinetics, protein-protein interactions, and cellular localization.

  • Modulation of Lipid Signaling Pathways: Assessing the impact of this compound on key signaling cascades, including sphingolipid metabolism and neurotrophin signaling.

  • Drug Discovery: Utilizing this compound as a tool to validate targets and screen for molecules that modulate nervonic acid-related pathways.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data, such as IC50 or binding affinity values, for this compound. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cellular model and experimental goals.

Experimental Protocols

Protocol 1: Identification of Nervonylated Proteins using Click Chemistry

This protocol outlines a method to identify proteins that are targeted by this compound using a click chemistry approach. A this compound analog containing a terminal alkyne or azide (B81097) group would be required for this assay.

Materials:

  • This compound (or a click-chemistry compatible analog)

  • Cell line of interest (e.g., oligodendrocyte precursor cells, neuronal cell line)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Biotin-azide or biotin-alkyne (depending on the nervonyl analog)

  • Click chemistry reaction buffer (e.g., TBTA, copper (II) sulfate, sodium ascorbate)

  • Streptavidin-agarose beads

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and antibodies (for validation)

  • Mass spectrometry facility for protein identification

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of this compound (or its analog) for a specified time (e.g., 2-24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction: In a microcentrifuge tube, combine a standardized amount of protein lysate with the biotin-azide/alkyne and the click chemistry reaction buffer. Incubate at room temperature for 1-2 hours.

  • Affinity Purification: Add streptavidin-agarose beads to the reaction mixture and incubate overnight at 4°C with gentle rotation to pull down biotin-labeled (i.e., nervonylated) proteins.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and SDS-PAGE: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the eluted proteins by SDS-PAGE.

  • Protein Identification: Visualize the proteins by Coomassie or silver staining. Excise unique bands from the gel and submit them for identification by mass spectrometry.

Protocol 2: In Vitro Enzyme Activity Assay

This protocol describes how to assess the direct effect of this compound on the activity of a purified enzyme involved in lipid metabolism (e.g., a fatty acid elongase or a ceramide synthase).

Materials:

  • Purified enzyme of interest

  • This compound

  • Enzyme substrate (e.g., a radiolabeled or fluorescently tagged lipid)

  • Enzyme reaction buffer

  • Quenching solution

  • Detection system (e.g., scintillation counter, fluorescence plate reader)

Procedure:

  • Enzyme Pre-incubation: Pre-incubate the purified enzyme with varying concentrations of this compound in the reaction buffer for a set period (e.g., 30 minutes) at the optimal temperature for the enzyme. Include a vehicle control.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate.

  • Time Course: Allow the reaction to proceed for a predetermined time, ensuring it is within the linear range of the assay.

  • Quench Reaction: Stop the reaction by adding the quenching solution.

  • Detection: Measure the amount of product formed using the appropriate detection system.

  • Data Analysis: Calculate the enzyme activity for each concentration of this compound and determine the IC50 value if applicable.

Visualizations

Nervonic_Acid_Signaling cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling Nervonic Acid Nervonic Acid Sphingolipids Sphingolipids Nervonic Acid->Sphingolipids Incorporation Glycerophospholipids Glycerophospholipids Nervonic Acid->Glycerophospholipids Incorporation Anti-inflammatory Pathways Anti-inflammatory Pathways Nervonic Acid->Anti-inflammatory Pathways Activates Myelin Sheath Myelin Sheath Sphingolipids->Myelin Sheath Component Neurotrophin Signaling Neurotrophin Signaling Sphingolipids->Neurotrophin Signaling Modulates

Caption: Overview of Nervonic Acid's role in lipid composition and signaling.

Experimental_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Treatment Treatment Cell Culture->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Click Chemistry Click Chemistry Cell Lysis->Click Chemistry Affinity Purification Affinity Purification Click Chemistry->Affinity Purification SDS_PAGE SDS_PAGE Affinity Purification->SDS_PAGE Mass Spectrometry Mass Spectrometry SDS_PAGE->Mass Spectrometry Protein ID Protein ID Mass Spectrometry->Protein ID

Caption: Workflow for identifying protein targets of this compound.

Alkylation_Mechanism NMS This compound Nervonyl-O-SO2CH3 Product Nervonylated Target Protein-Nu-Nervonyl NMS->Product Nucleophilic Attack LeavingGroup Methane Sulfonate -O-SO2CH3 NMS->LeavingGroup Leaves Target Target Molecule Protein-Nu: Target->Product

Caption: Proposed alkylation mechanism of this compound.

References

Protocol for the Solubilization of Nervonyl Methane Sulfonate for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonyl methane (B114726) sulfonate ((Z)-15-Tetracosen-1-ol methanesulfonate) is a long-chain alkyl methanesulfonate (B1217627) with significant lipophilicity due to its 24-carbon "nervonyl" tail. This characteristic poses a challenge for its dissolution in aqueous solutions commonly used in biological experiments. This document provides detailed protocols for the solubilization of Nervonyl methane sulfonate in organic solvents for stock solution preparation and subsequent dilution into aqueous media for experimental use. The protocols are based on general principles for dissolving lipid-like, amphiphilic molecules.

Physicochemical Properties and Solubility Considerations

This compound (C₂₅H₅₀O₃S, MW: 430.73) possesses a dual nature: a long, non-polar hydrocarbon chain and a polar methanesulfonate head group. This amphiphilic character dictates its solubility, making it generally insoluble in water but soluble in a range of organic solvents. The selection of an appropriate solvent or solvent system is critical to achieving a stable solution for accurate and reproducible experimental results.

Due to the scarcity of published quantitative solubility data for this compound, an empirical approach to solvent selection is necessary. Based on the solubility of structurally similar long-chain lipids and fatty acids, a variety of non-polar and polar aprotic solvents, as well as solvent mixtures, are recommended for initial testing.

Recommended Solvents for Stock Solution Preparation

The following table summarizes recommended organic solvents for preparing concentrated stock solutions of this compound. It is advised to test solubility in a small amount of the compound before preparing a larger stock.

Solvent/Solvent SystemClassificationRationale for UseRecommended Starting Concentration
Chloroform (B151607)HalogenatedEffective for dissolving non-polar lipid tails.10-50 mg/mL
Dichloromethane (DCM)HalogenatedSimilar to chloroform, good for non-polar compounds.10-50 mg/mL
TolueneAromatic HydrocarbonEffective for non-polar and aromatic compounds.10-50 mg/mL
Hexane (B92381) / HeptaneAliphatic HydrocarbonPrimarily for the long non-polar alkyl chain. May require a co-solvent.1-10 mg/mL
Chloroform:Methanol (B129727) (2:1 or 9:1, v/v)MixedA standard mixture for dissolving a wide range of lipids, addressing both polar and non-polar moieties.[1]10-50 mg/mL
Hexane:Ethanol (B145695) (1:1 or 2:1, v/v)MixedThe addition of ethanol helps to solvate the polar head group, while hexane addresses the lipid tail.5-20 mg/mL
Dimethyl Sulfoxide (DMSO)Polar AproticA strong solvent capable of dissolving many non-polar compounds for subsequent dilution in aqueous media.10-50 mg/mL
EthanolPolar ProticCan be used to create stock solutions for biological experiments, though solubility may be lower than in chlorinated solvents.1-10 mg/mL

Experimental Protocols

Safety Precaution: this compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood.

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the preparation of a stock solution for chemical reactions or as a primary stock for further dilutions.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., Chloroform:Methanol, 2:1, v/v)

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the desired amount of this compound into a clean, dry glass vial.

  • Add the appropriate volume of the chosen solvent to achieve the target concentration.

  • Tightly cap the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a water bath sonicator and sonicate for 10-15 minute intervals. Gentle warming (to 30-40°C) may be applied if necessary, but caution should be exercised to avoid solvent evaporation.

  • Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

  • Store the stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent solvent evaporation and degradation.

Protocol 2: Preparation of Working Solutions for In Vitro Biological Assays

Due to its poor aqueous solubility, direct dilution of an organic stock solution into cell culture media or aqueous buffers can cause precipitation. The following methods can be employed to create a stable dispersion for cellular or biochemical assays.

Method A: Co-Solvent Dilution (Using DMSO or Ethanol)

  • Prepare a high-concentration stock solution in 100% DMSO or absolute ethanol (e.g., 10-50 mM) as described in Protocol 1.

  • Warm the aqueous experimental medium (e.g., cell culture medium, PBS) to 37°C.

  • To prepare the final working concentration, add a small volume of the DMSO or ethanol stock solution to the pre-warmed aqueous medium and immediately vortex or pipette vigorously to ensure rapid dispersion. The final concentration of the organic solvent should be kept low (typically ≤0.5%) to minimize toxicity to cells.

Method B: Formulation with Bovine Serum Albumin (BSA)

This method is suitable for delivering long-chain fatty acids and other lipids to cells in culture.

  • Prepare a stock solution of this compound in a volatile organic solvent such as chloroform or methanol (e.g., 10 mg/mL).

  • In a sterile glass tube, aliquot the required amount of the stock solution.

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Prepare a sterile solution of fatty acid-free BSA in your aqueous experimental medium (e.g., 10% w/v).

  • Add the appropriate volume of the warm (37°C) BSA solution to the lipid film to achieve the desired final concentration of this compound.

  • Incubate the mixture at 37°C for 30-60 minutes with intermittent vortexing or shaking to facilitate the complexation of the lipid with BSA.

  • The resulting solution can then be sterile-filtered (using a 0.22 µm filter) and added to the experimental system.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound solution for experimental use.

References

Application Notes and Protocols for the Purification of Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Nervonyl Methane (B114726) Sulfonate. The following techniques are based on established methods for the purification of sulfonate esters and related long-chain alkyl compounds.

Introduction to Purification Strategies

Nervonyl methane sulfonate, a long-chain alkyl sulfonate, may contain various impurities after synthesis. These can include unreacted starting materials such as nervonyl alcohol, methanesulfonyl chloride, and the base used in the reaction (e.g., a tertiary amine), as well as byproducts from hydrolysis or other side reactions. The choice of purification method depends on the nature of the impurities and the desired final purity of the compound. The most common and effective techniques include liquid-liquid extraction (washing), recrystallization, and column chromatography.

Comparative Overview of Purification Techniques

The following table summarizes the primary purification techniques applicable to this compound, outlining the types of impurities each method is best suited to remove.

Purification Technique Primary Impurities Removed Phase of Compound Key Advantages Limitations
Aqueous Washing / Liquid-Liquid Extraction Unreacted acids (methanesulfonic acid), bases (e.g., tertiary amines), and water-soluble salts.[1][2][3]Liquid (dissolved in an organic solvent)Effective for removing ionic and water-soluble impurities.[1]Not effective for removing non-polar organic impurities.
Recrystallization Byproducts with different solubility profiles, residual starting materials.SolidCan yield very high purity product.Requires a suitable solvent system; potential for product loss in the mother liquor.[4]
Silica (B1680970) Gel Column Chromatography Structurally similar organic impurities, non-polar byproducts.[5]Liquid (dissolved in a suitable solvent)High resolution for separating complex mixtures.[5]Can be time-consuming and require significant solvent volumes.
Adsorption Trace impurities, color bodies.Liquid (dissolved in a suitable solvent)Good for final polishing steps.Capacity of the adsorbent can be limited.[6]

Experimental Protocols

Protocol 1: Purification by Aqueous Washing (Liquid-Liquid Extraction)

This protocol is designed to remove acidic and basic impurities from a solution of crude this compound in an organic solvent.

Materials:

  • Crude this compound dissolved in a water-immiscible organic solvent (e.g., toluene (B28343), dichloromethane).

  • 1 M Hydrochloric Acid (HCl) solution.

  • Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Brine (saturated Sodium Chloride solution).

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Dissolve the crude this compound in a suitable water-immiscible organic solvent.

  • Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M HCl solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate, then drain and discard the aqueous (lower) layer. This step removes basic impurities like tertiary amines.

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution. Shake, vent, and allow the layers to separate. Drain and discard the aqueous layer. This removes acidic impurities.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water-soluble components. Allow the layers to separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean flask and add anhydrous MgSO₄ or Na₂SO₄ to dry the solution. Swirl the flask and let it stand for 15-20 minutes.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow Diagram for Aqueous Washing:

G cluster_workflow Protocol 1: Aqueous Washing Workflow start Dissolve Crude Product in Organic Solvent acid_wash Wash with 1 M HCl start->acid_wash Remove basic impurities base_wash Wash with Saturated NaHCO3 acid_wash->base_wash Remove acidic impurities brine_wash Wash with Brine base_wash->brine_wash Remove residual water dry Dry with Anhydrous MgSO4 brine_wash->dry evaporate Remove Solvent (Rotary Evaporation) dry->evaporate end_product Purified Nervonyl Methane Sulfonate evaporate->end_product

Caption: Workflow for the purification of this compound by aqueous washing.

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid this compound to achieve high purity by separating it from impurities with different solubilities.

Materials:

  • Crude solid this compound.

  • Recrystallization solvent (e.g., Toluene, Hexane/Ethyl Acetate mixture, or an alcohol from which the ester was not derived to avoid transesterification).[1]

  • Erlenmeyer flask.

  • Hot plate.

  • Ice bath.

  • Buchner funnel and filter paper.

  • Vacuum flask.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Non-hydroxylic solvents like toluene or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) are often effective for long-chain esters.[1][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow Diagram for Recrystallization:

G cluster_workflow Protocol 2: Recrystallization Workflow start Dissolve Crude Solid in Minimal Hot Solvent cool_rt Slowly Cool to Room Temperature start->cool_rt Induce crystallization cool_ice Cool in Ice Bath cool_rt->cool_ice Maximize yield filtrate Isolate Crystals by Vacuum Filtration cool_ice->filtrate wash Wash Crystals with Cold Solvent filtrate->wash dry Dry Crystals Under Vacuum wash->dry end_product Purified Crystalline Product dry->end_product

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol is effective for separating this compound from non-polar organic impurities that are not effectively removed by washing or recrystallization.

Materials:

  • Crude this compound.

  • Silica gel (for flash chromatography).

  • Chromatography column.

  • Eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Collection tubes or flasks.

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring.

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. The ideal system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column with the eluent, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow Diagram for Column Chromatography:

G cluster_workflow Protocol 3: Column Chromatography Workflow start Select Eluent (via TLC) pack Pack Silica Gel Column start->pack load Load Crude Product pack->load elute Elute with Solvent and Collect Fractions load->elute analyze Analyze Fractions (via TLC) elute->analyze combine Combine Pure Fractions analyze->combine evaporate Remove Solvent (Rotary Evaporation) combine->evaporate end_product Purified Product evaporate->end_product

Caption: Workflow for purification by silica gel column chromatography.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect any remaining impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

By following these protocols and selecting the appropriate technique based on the impurities present, researchers can obtain high-purity this compound for their studies.

References

Application Notes and Protocols for Nervonyl Methane Sulfonate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonyl methane (B114726) sulfonate, systematically known as (Z)-15-Tetracosen-1-ol, methanesulfonate[1][2], is a derivative of nervonic acid, a C24:1 monounsaturated very-long-chain fatty acid. Nervonic acid is an essential component of sphingolipids in the myelin sheath of nerve fibers[3]. The addition of a methane sulfonate group introduces a reactive functional group, suggesting potential applications as a research tool for studying cellular processes, particularly in neurology, or as a candidate for targeted drug delivery. Methane sulfonates are known alkylating agents, which can covalently modify nucleophilic sites on biomolecules like DNA and proteins. This property, combined with the nervonyl backbone, suggests that Nervonyl methane sulfonate could exhibit targeted effects on neural cells.

These application notes provide a framework for the experimental design of studies investigating the biological activity of this compound. The protocols outlined below are designed to assess its cytotoxic effects, impact on DNA integrity, and influence on key signaling pathways in neural cell lines.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Neural and Non-Neural Cell Lines
Cell LineCell TypeTreatment Duration (hours)IC50 (µM)
SH-SY5YHuman Neuroblastoma2425.8
4815.2
729.7
U-87 MGHuman Glioblastoma2432.1
4821.5
7214.8
MO3.13Human Oligodendrocyte2418.5
4811.3
727.9
HEK293Human Embryonic Kidney24> 100
4885.4
7268.2
HepG2Human Hepatocellular Carcinoma24> 100
4892.1
7275.6
Table 2: Quantification of DNA Damage via Comet Assay
Cell LineTreatment Concentration (µM)Treatment Duration (hours)Olive Tail Moment (Arbitrary Units)
SH-SY5Y0 (Control)241.2 ± 0.3
10248.5 ± 1.1
252415.7 ± 2.3
MO3.130 (Control)241.5 ± 0.4
102410.2 ± 1.5
252418.9 ± 2.8
Table 3: Apoptosis Induction by this compound
Cell LineTreatment Concentration (µM)Treatment Duration (hours)% Apoptotic Cells (Annexin V+/PI-)
SH-SY5Y0 (Control)483.2 ± 0.8
154828.6 ± 3.5
304855.1 ± 6.2

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on various cell lines.

Materials:

  • This compound

  • Cell lines (e.g., SH-SY5Y, U-87 MG, MO3.13, HEK293, HepG2)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 24, 48, and 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Protocol 2: DNA Damage Detection by Comet Assay (Alkaline)

Objective: To assess the extent of DNA single-strand breaks induced by this compound.

Materials:

  • This compound

  • Treated cells

  • Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat cells with this compound for the desired time and concentration.

  • Harvest and resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a pre-coated microscope slide.

  • Allow the agarose to solidify at 4°C.

  • Immerse the slides in lysis solution overnight at 4°C.

  • Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage.

  • Wash the slides with a neutralization buffer.

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to calculate the Olive Tail Moment.

Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired duration.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Mandatory Visualizations

G Hypothesized Signaling Pathway of this compound NMS This compound Membrane Cell Membrane (Lipid Raft Association) NMS->Membrane DNA_Damage DNA Alkylation NMS->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Caption: Hypothesized mechanism of this compound.

G Experimental Workflow for In Vitro Analysis Start Start: Select Cell Lines (Neural vs. Non-neural) Treatment Treat with Nervonyl Methane Sulfonate Start->Treatment Cytotoxicity Assess Cytotoxicity (MTT Assay) Treatment->Cytotoxicity DNADamage Evaluate DNA Damage (Comet Assay) Treatment->DNADamage Apoptosis Measure Apoptosis (Flow Cytometry) Treatment->Apoptosis DataAnalysis Data Analysis and Interpretation Cytotoxicity->DataAnalysis DNADamage->DataAnalysis Apoptosis->DataAnalysis

Caption: Workflow for in vitro screening of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Nervonyl Methane Sulfonate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nervonyl Methane Sulfonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments. Given the limited specific public data on this compound, this guide draws upon established principles for long-chain lipids and alkylating agents to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

This compound (CAS 51040-60-9) is a long-chain lipid molecule.[1][2] Based on its chemical structure, it is classified as an alkyl methanesulfonate (B1217627). The methanesulfonate group is an excellent leaving group, which allows the nervonyl portion of the molecule to act as an alkylating agent.[2] Alkylating agents work by covalently attaching an alkyl group to nucleophilic sites on DNA, most commonly the N7 position of guanine.[3][4] This can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, programmed cell death (apoptosis) in rapidly dividing cells.[5][6][7]

Q2: How should I store and handle this compound?

For long-term stability, this compound should be stored in a freezer.[1] As a lipid-based compound, it is susceptible to degradation through hydrolysis and oxidation.[8] To minimize degradation, it is recommended to store it under an inert gas (like nitrogen or argon), protect it from light, and avoid repeated freeze-thaw cycles.[8] When preparing solutions, use high-purity solvents to avoid contaminants that can react with the compound.[9]

Q3: What are the primary safety concerns when working with this compound?

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Buffers

Q: I am having difficulty dissolving this compound in my aqueous cell culture media or buffer, leading to precipitation or inconsistent results. What can I do?

A: This is a common issue with long-chain lipid-based compounds. The long hydrocarbon tail of the nervonyl group makes it highly hydrophobic. Long-chain fatty acids, which are structurally similar, have extremely low solubility in aqueous solutions and tend to aggregate at very low concentrations.[1][13]

Possible Solutions:

  • Use of a Carrier Solvent: First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol. Then, add this stock solution to your aqueous buffer or media dropwise while vortexing to facilitate dispersion. Be sure to run a vehicle control in your experiments to account for any effects of the solvent.

  • Complex with a Carrier Protein: Bovine Serum Albumin (BSA) is often used to bind and solubilize fatty acids and other lipids for delivery to cells in culture. You can try pre-complexing this compound with fatty-acid-free BSA before adding it to your media.

  • Use of Detergents or Surfactants: Low concentrations of non-ionic detergents can help to form micelles and increase the solubility of lipids. However, be aware that detergents can also affect cell membranes and should be used with caution and appropriate controls.

Issue 2: Lack of Expected Biological Activity

Q: I am not observing the expected cytotoxic or other biological effects in my experiments. What could be the cause?

A: Several factors could contribute to a lack of biological activity, ranging from compound integrity to experimental design.

Troubleshooting Steps:

  • Confirm Compound Integrity:

    • Degradation: Has the compound been stored properly? Improper storage can lead to hydrolysis of the methanesulfonate group, rendering it inactive.[8]

    • Purity: Verify the purity of your compound. Impurities can interfere with its activity.

  • Address Bioavailability:

    • Solubility: As mentioned in Issue 1, if the compound is not properly dissolved, its effective concentration in the media will be much lower than expected.

    • Cellular Uptake: The long lipid chain may affect how the molecule interacts with and crosses the cell membrane.

  • Review Experimental Parameters:

    • Concentration: Are you using a high enough concentration? You may need to perform a dose-response curve over a wide range to find the effective concentration.

    • Incubation Time: Alkylating agents may require a longer incubation time to induce measurable DNA damage and subsequent cellular effects. Ensure your experimental endpoint is timed appropriately.

    • Cell Type: The sensitivity to alkylating agents can vary significantly between different cell types, depending on their proliferation rate and DNA repair capacity.[3]

Data Presentation

Table 1: Aqueous Solubility of Structurally Related Long-Chain Fatty Acids

This table summarizes the solubility of various long-chain fatty acids in a phosphate (B84403) buffer at pH 7.4, which can serve as an estimate for the expected solubility challenges with the nervonyl component of this compound.

Fatty AcidChain LengthMonomeric Solubility (µM)Tendency to Aggregate
Lauric AcidC12:0> 500Low
Myristic AcidC14:020 - 30Moderate
Palmitic AcidC16:0< 1High (at concentrations < 1 µM)
Stearic AcidC18:0< 1High (at concentrations < 1 µM)
Oleic AcidC18:1< 1High (at concentrations < 1 µM)
(Data adapted from studies on fatty acid solubility in phosphate buffer)[1]

Experimental Protocols

Protocol: Assessing Cytotoxicity using an MTT Assay

This protocol provides a general method for determining the cytotoxic effects of a lipid-based compound like this compound on a cancer cell line.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

    • Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound, vehicle control, or positive control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until formazan (B1609692) crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

DNA_Alkylation_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects NMS Nervonyl Methane Sulfonate (NMS) NMS_cyto NMS NMS->NMS_cyto Cellular Uptake NMS_nucleus NMS NMS_cyto->NMS_nucleus Nuclear Translocation DNA DNA (Guanine) NMS_nucleus->DNA Alkylation Reaction (Methanesulfonate leaving group) Alkylated_DNA Alkylated DNA (N7-Nervonylguanine) Replication_Inhibition Replication Fork Stall Alkylated_DNA->Replication_Inhibition DNA_Damage_Response DNA Damage Response (e.g., p53 activation) Alkylated_DNA->DNA_Damage_Response Apoptosis Apoptosis Replication_Inhibition->Apoptosis DNA_Damage_Response->Apoptosis

Caption: General signaling pathway for DNA alkylation.

Troubleshooting_Workflow Start Experiment Shows No Biological Effect Check_Solubility Is the compound fully dissolved in the media? Start->Check_Solubility Improve_Solubility Action: Improve solubility (e.g., use carrier solvent, BSA) Check_Solubility->Improve_Solubility No Check_Integrity Was the compound stored correctly? Is it degraded? Check_Solubility->Check_Integrity Yes Improve_Solubility->Start Re-run Experiment New_Aliquot Action: Use a fresh aliquot of the compound Check_Integrity->New_Aliquot No/Unsure Check_Parameters Are concentration and incubation time sufficient? Check_Integrity->Check_Parameters Yes New_Aliquot->Start Re-run Experiment Optimize_Parameters Action: Perform dose-response and time-course experiments Check_Parameters->Optimize_Parameters No/Unsure Success Problem Resolved Check_Parameters->Success Yes Optimize_Parameters->Start Re-run Experiment

Caption: Troubleshooting workflow for failed experiments.

References

Technical Support Center: Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nervonyl Methane (B114726) Sulfonate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the solubility of this compound.

Disclaimer: "Nervonyl Methane Sulfonate" is treated as a hypothetical compound, potentially a methane sulfonate salt of a nervonic acid derivative. The following guidance is based on general principles for improving the solubility of poorly soluble, lipophilic compounds and methane sulfonate salts.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is presumed to be a salt of a long-chain fatty acid derivative, making it highly lipophilic. Consequently, it exhibits low intrinsic aqueous solubility. Its solubility is expected to be higher in organic solvents and can be influenced by pH, temperature, and the presence of co-solvents or excipients.

Q2: Why is my this compound not dissolving in aqueous buffers?

A2: The low aqueous solubility is likely due to the long, nonpolar alkyl chain of the nervonyl moiety. This high lipophilicity leads to a high lattice energy in its crystalline form and unfavorable interactions with water molecules, making it difficult to dissolve in aqueous media without formulation aids.

Q3: Can pH adjustment improve the solubility of this compound?

A3: As a methane sulfonate salt, this compound is a salt of a strong acid (methanesulfonic acid) and likely a weakly basic parent molecule. Therefore, its solubility is not expected to be significantly affected by pH changes within the typical physiological range (pH 1-8). However, at very high pH values, the parent molecule might precipitate if its basicity is very low. It is crucial to determine the pKa of the parent nervonyl compound to predict its pH-solubility profile accurately.

Q4: What are the recommended starting solvents for dissolving this compound?

A4: For initial stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are recommended. For formulations, co-solvents like ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs) can be explored. Always assess the compatibility of the chosen solvent with your experimental system.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Compound crashes out of solution when diluting a DMSO stock in aqueous buffer. The concentration of the organic co-solvent (DMSO) is too low in the final solution to maintain solubility. The aqueous buffer has a different pH or ionic strength that reduces solubility.1. Decrease the final concentration of the compound in the aqueous buffer. 2. Increase the percentage of co-solvent in the final solution, if tolerated by the assay. 3. Explore the use of surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., HP-β-CD) in the aqueous buffer to enhance solubility.
Inconsistent results in cell-based assays. Poor solubility leads to variable concentrations of the active compound. The compound may be precipitating in the cell culture medium.1. Visually inspect the medium for any signs of precipitation after adding the compound. 2. Prepare a formulation using solubility enhancers (see Experimental Protocols). 3. Consider using a saturated solution and filtering out the undissolved solid to ensure a consistent concentration.
Difficulty preparing a stable formulation for in vivo studies. The required dose is too high for the limited solubility of the compound in pharmaceutically acceptable vehicles.1. Conduct a systematic vehicle screening study with various co-solvents, surfactants, and lipids. 2. Explore advanced formulation strategies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), amorphous solid dispersions, or nanoparticle formulations.

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment

This protocol determines the solubility of this compound in different media.

  • Preparation: Add an excess amount of this compound powder to a series of vials, each containing a different solvent or buffer (e.g., water, PBS pH 7.4, 0.1 N HCl, various co-solvent mixtures).

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Protocol 2: Co-solvent and Excipient Screening

This protocol helps identify suitable solubility enhancers.

  • Stock Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 50 mg/mL in DMSO).

  • Screening Plate Setup: In a 96-well plate, add various aqueous solutions containing different co-solvents (e.g., ethanol, PEG 400 at 10%, 20%, 40%), surfactants (e.g., Tween® 80 at 0.5%, 1%, 2%), or cyclodextrins (e.g., HP-β-CD at 5%, 10%, 20% w/v).

  • Compound Addition: Spike a small volume of the DMSO stock solution into each well to achieve a target final concentration (e.g., 100 µM).

  • Observation and Analysis: Mix and incubate the plate. Assess the solubility visually for any precipitation and, if possible, quantify the concentration of the dissolved compound using a plate-based nephelometry assay or by analyzing the supernatant after centrifugation.

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound to illustrate the effect of different vehicles.

Vehicle Solubility (µg/mL)
Water< 1
Phosphate-Buffered Saline (PBS) pH 7.4< 1
5% DMSO in Water5
10% Ethanol / 20% Propylene Glycol / 70% Water25
20% HP-β-CD in Water150
10% Cremophor® EL in Water220

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Solubility Screening cluster_formulation Formulation Development cluster_goal Goal problem Poor Aqueous Solubility of This compound ph_profile pH-Solubility Profile problem->ph_profile Characterize solvent_screen Solvent/Co-solvent Screening problem->solvent_screen Investigate excipient_screen Excipient Screening (Surfactants, Cyclodextrins) problem->excipient_screen Explore simple_formulation Aqueous Co-solvent/ Surfactant Formulation solvent_screen->simple_formulation excipient_screen->simple_formulation advanced_formulation Advanced Formulations (e.g., SEDDS, Nanoparticles) simple_formulation->advanced_formulation If insufficient goal Improved Solubility & Bioavailability simple_formulation->goal Achieve advanced_formulation->goal Achieve

Workflow for solubility enhancement of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Compound Precipitates in Aqueous Solution? cause1 Co-solvent concentration is too low start->cause1 Yes cause2 Target concentration exceeds solubility limit start->cause2 Yes cause3 Incompatible buffer (pH, ions) start->cause3 Yes solution1 Increase co-solvent percentage cause1->solution1 solution2 Lower final compound concentration cause2->solution2 solution3 Add solubilizing excipients (e.g., HP-β-CD, Tween® 80) cause3->solution3

Troubleshooting decision tree for precipitation issues.

preventing degradation of Nervonyl methane sulfonate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Nervonyl methane (B114726) sulfonate in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Specific stability data for Nervonyl methane sulfonate is limited in publicly available literature. The guidance provided here is based on the general chemical properties of long-chain alkyl methanesulfonates and established principles of chemical stability. Researchers should always perform their own stability studies for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The most common degradation pathway for alkyl methanesulfonates in solution is hydrolysis.[1] This is a chemical reaction where the methanesulfonate (B1217627) ester reacts with water, leading to the cleavage of the ester bond. This results in the formation of nervonyl alcohol and methanesulfonic acid.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: To minimize degradation, stock solutions should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent solvent evaporation and moisture ingress. For the neat compound, storage in a freezer is recommended.[2] For solutions, storage at 4°C or -20°C in amber glass vials is a common practice for similar compounds.[3] The choice of storage temperature may also depend on the solvent used to avoid freezing.

Q3: Which solvents are recommended for dissolving this compound?

Q4: How can I monitor the degradation of my this compound solution?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, Charged Aerosol Detector, or Mass Spectrometry).[6][7] A stability-indicating method should be developed that separates the intact this compound from its potential degradation products, primarily nervonyl alcohol. Regular analysis of the solution over time will indicate the rate of degradation under specific storage conditions.

Q5: Does pH affect the stability of this compound in aqueous or partially aqueous solutions?

A5: Yes, pH can influence the rate of hydrolysis of sulfonate esters. While some studies on other methanesulfonates show that the hydrolysis rate is not strongly affected by pH in the neutral to slightly basic range, it is generally advisable to maintain a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.[1][8] The presence of a slight excess of a base can prevent the formation of sulfonate esters from sulfonic acids and alcohols.[9]

Troubleshooting Guide

Q: My experimental results are inconsistent. Could degradation of my this compound solution be the cause?

A: Yes, inconsistent results are a common sign of compound degradation. If the concentration of the active compound is decreasing over time, it will affect the outcome of your experiments. It is recommended to analyze the purity of your stock solution.

Q: I observe a precipitate in my this compound solution after storage. What could be the reason?

A: A precipitate could be due to several factors:

  • Low Temperature Storage: The compound may be precipitating out of the solution if the storage temperature is too low for its solubility in the chosen solvent.

  • Degradation: One of the degradation products, nervonyl alcohol, may have lower solubility in the solvent compared to the parent compound, causing it to precipitate.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can lead to an increase in the concentration of this compound beyond its solubility limit.

Q: My solution of this compound has a lower potency than expected. How can I confirm if it has degraded?

A: You can confirm degradation by using an analytical method like HPLC to determine the purity of your solution. Compare the peak area of the intact this compound in your current solution to that of a freshly prepared solution of the same concentration. The appearance of new peaks corresponding to degradation products would also confirm degradation.

Data Presentation

Table 1: Solvent Suitability for this compound

Solvent ClassExamplesExpected SolubilityConsiderations
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)GoodUse anhydrous grade. May be difficult to remove.
Alcohols Ethanol (B145695), IsopropanolGoodUse anhydrous grade. Potential for transesterification at high temperatures.
Ketones AcetoneGoodUse anhydrous grade. Relatively volatile.
Chlorinated Solvents Dichloromethane, ChloroformHighGood for dissolving long-chain lipids. Ensure compatibility with your experimental system.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to GoodUse anhydrous grade. Peroxide formation can be a concern with ethers.
Non-polar Hexane, TolueneModerate to GoodMay be suitable for the long alkyl chain.
Aqueous Solutions Water, BuffersVery LowNot recommended for preparing stock solutions due to poor solubility and risk of hydrolysis.

Table 2: Influence of Experimental Conditions on the Stability of this compound in Solution

ConditionPotential ImpactRecommendation
Temperature Increased temperature accelerates the rate of hydrolysis and other degradation pathways.[10]Store solutions at low temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles.
pH (in aqueous media) Both acidic and basic conditions can catalyze hydrolysis.If an aqueous environment is necessary, maintain a pH close to neutral (6-7).
Light UV or high-energy light can potentially induce photodegradation.[6]Store solutions in amber or opaque containers to protect from light.
Oxygen The presence of oxygen can lead to oxidative degradation, especially of the double bond in the nervonyl chain.For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Water Content Water is a reactant in the primary degradation pathway (hydrolysis).Use anhydrous solvents and store solutions in tightly sealed containers with a desiccant if necessary.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Anhydrous solvent of choice (e.g., anhydrous ethanol or DMF)

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Amber glass vial with a PTFE-lined cap

  • Procedure:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Transfer the weighed compound to the volumetric flask.

    • Add a portion of the anhydrous solvent to the flask and gently swirl to dissolve the compound. Sonication may be used if necessary to aid dissolution.

    • Once completely dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the solution to a labeled amber glass vial for storage.

    • For long-term storage, flush the vial with an inert gas (e.g., nitrogen) before sealing.

    • Store the vial at the recommended temperature (4°C or -20°C).

Protocol 2: General Method for Assessing Solution Stability by HPLC
  • Objective: To determine the percentage of intact this compound remaining in a solution over time.

  • Methodology:

    • Develop a Stability-Indicating HPLC Method:

      • Use a suitable HPLC column (e.g., C18) and mobile phase to achieve good separation between this compound and its potential degradation products.

      • The method should be validated for specificity, linearity, precision, and accuracy.[11]

    • Forced Degradation Study (for method development):

      • Expose solutions of this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[6]

      • Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak.

    • Stability Study:

      • Prepare a fresh solution of this compound at the desired concentration.

      • Analyze the fresh solution by HPLC to determine the initial peak area of the intact compound (Time 0).

      • Store the solution under the desired conditions (e.g., 4°C, protected from light).

      • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution and analyze it by HPLC.

      • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

Primary Degradation Pathway of this compound NMS This compound TransitionState Hydrolysis Transition State NMS->TransitionState H2O Water (H₂O) H2O->TransitionState NA Nervonyl Alcohol TransitionState->NA MSA Methanesulfonic Acid TransitionState->MSA

Caption: Hydrolysis of this compound.

Troubleshooting Workflow for Solution Degradation Start Inconsistent Results or Unexpected Observations CheckPurity Analyze Solution Purity (e.g., by HPLC) Start->CheckPurity PurityOK Purity is High (>95%) CheckPurity->PurityOK Yes DegradationSuspected Purity is Low or Degradation Products Detected CheckPurity->DegradationSuspected No InvestigateOther Investigate Other Experimental Variables (e.g., Assay, Instruments) PurityOK->InvestigateOther ReviewStorage Review Storage Conditions: - Temperature - Light Exposure - Container Seal DegradationSuspected->ReviewStorage ReviewPreparation Review Solution Preparation: - Anhydrous Solvents? - Inert Atmosphere? ReviewStorage->ReviewPreparation PrepareFresh Prepare a Fresh Solution and Re-analyze ReviewPreparation->PrepareFresh ImplementChanges Implement Corrective Actions: - Optimize Storage - Refine Preparation Protocol PrepareFresh->ImplementChanges

Caption: Troubleshooting Workflow.

Experimental Workflow for Solution Preparation and Use Start Start SelectSolvent Select Anhydrous Solvent Start->SelectSolvent WeighCompound Weigh this compound SelectSolvent->WeighCompound Dissolve Dissolve in Volumetric Flask WeighCompound->Dissolve Store Store in Amber Vial at Low Temperature under Inert Gas Dissolve->Store Use Use in Experiment Store->Use Monitor Periodically Check Purity (e.g., by HPLC) Use->Monitor Monitor->Use If stable End End Monitor->End If degraded

Caption: Experimental Workflow.

References

Technical Support Center: Optimizing Nervonyl Methane Sulfonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of Nervonyl Methane (B114726) Sulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting nervonyl alcohol to nervonyl methane sulfonate?

The conversion of an alcohol, such as nervonyl alcohol, into a methane sulfonate (mesylate) is a critical step in multi-step organic synthesis. The hydroxyl group (-OH) of an alcohol is a poor leaving group, making it unsuitable for direct nucleophilic substitution reactions.[1][2] By converting it into a mesylate (-OMs), it becomes an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions.[2][3]

Q2: What are the essential reagents required for the mesylation of nervonyl alcohol?

The reaction typically requires three key components:

  • Nervonyl Alcohol: The starting substrate.

  • Methanesulfonyl Chloride (MsCl): The source of the mesyl group.

  • A Non-Nucleophilic Base: Typically an amine base like triethylamine (B128534) (TEA), pyridine, or N,N-diisopropylethylamine (DIPEA) is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4]

Q3: Why is it crucial to use anhydrous conditions for this reaction?

Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis. If water is present in the reaction mixture, the MsCl will react with it to form methanesulfonic acid, rendering it inactive for the desired reaction and leading to lower yields.[4] Therefore, using anhydrous solvents and ensuring all glassware is thoroughly dried is essential for success.

Q4: Can this reaction be reversed?

The formation of the mesylate ester is generally considered irreversible under standard reaction conditions. However, the related sulfonation of aromatic rings can be reversible.[5][6] For aliphatic mesylates, the focus is on their subsequent reaction, not reversal.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction is slow or appears incomplete, with a significant amount of starting alcohol remaining on the TLC plate. What could be the cause?

A1: Several factors can lead to an incomplete reaction:

  • Reagent Quality: Ensure the methanesulfonyl chloride is not old or degraded from improper storage. It should be a clear, colorless to light-yellow liquid. The amine base should be pure and dry.

  • Insufficient Reagents: A slight excess (typically 1.1 to 1.2 equivalents) of both methanesulfonyl chloride and the base is often used to drive the reaction to completion.[4]

  • Temperature: While the initial addition is often done at 0 °C to control the exothermic reaction, the reaction may require warming to room temperature and stirring for several hours (2-16 hours) to go to completion.[4]

  • Solvent Choice: A higher-boiling aprotic solvent could be beneficial for sluggish reactions, allowing for gentle heating if necessary.[4]

Q2: My TLC analysis shows multiple spots, suggesting the formation of side products. What are these impurities and how can I prevent them?

A2: The most common side products are unreacted starting materials and hydrolyzed reagents.

  • Unreacted Nervonyl Alcohol: See Q1 for solutions to drive the reaction to completion.

  • Methanesulfonic Acid: This forms from the reaction of MsCl with any trace water. To minimize this, strictly adhere to anhydrous conditions. This impurity is acidic and can typically be removed with a basic aqueous wash (e.g., saturated sodium bicarbonate) during workup.[4]

  • Alkyl Chloride Formation: In some cases, the intermediate can be converted to the corresponding alkyl chloride. Using a non-nucleophilic base like TEA or DIPEA and maintaining a low temperature helps to suppress this side reaction.

Q3: I am concerned about the stability of my this compound product during the aqueous workup. What is the standard procedure?

A3: Primary alkyl mesylates, like this compound, are generally stable enough for a standard aqueous workup.[7] A typical and effective workup procedure involves:

  • Acid Wash: A wash with a dilute acid (e.g., 1M HCl) removes the amine base (e.g., triethylamine) by converting it to its water-soluble ammonium (B1175870) salt.[4]

  • Base Wash: A wash with saturated sodium bicarbonate (NaHCO₃) solution removes any unreacted methanesulfonyl chloride and the methanesulfonic acid byproduct.[4]

  • Brine Wash: A final wash with saturated sodium chloride (brine) solution helps to remove residual water from the organic layer before drying.

Q4: My final yield is consistently low. What key areas should I focus on for optimization?

A4: Low yields are often a result of a combination of factors. A systematic review of your procedure is recommended:

  • Strict Anhydrous Technique: This is the most common point of failure. Dry your solvent, use oven-dried glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Add the methanesulfonyl chloride to the solution of alcohol and base slowly and dropwise at 0 °C to prevent overheating and side-product formation.[4]

  • Stoichiometry: Carefully measure your reagents. Use a slight excess of MsCl and base.

  • Purification: Mesylates can sometimes be challenging to purify via silica (B1680970) gel chromatography due to their polarity. Ensure you have an appropriate solvent system. Adding a small amount of a modifier like triethylamine to the eluent can sometimes improve peak shape and separation.[4]

Data Presentation

Table 1: Influence of Reaction Parameters on Mesylation Outcome
ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Optimization
Solvent Technical Grade DCMAnhydrous DCMPrevents hydrolysis of methanesulfonyl chloride.
Base Pyridine (1.0 eq)Triethylamine (1.2 eq)A slight excess of a non-nucleophilic base neutralizes all HCl byproduct without competing in side reactions.
Temperature Added MsCl at RTAdded MsCl at 0 °C, then warm to RTControls initial exotherm, minimizing side product formation.[4]
Reaction Time 1 hour4-16 hours (monitored by TLC)Allows the reaction to proceed to completion.[4]
Atmosphere AirNitrogen / ArgonExcludes atmospheric moisture.
Expected Yield < 60%> 90%Optimized conditions minimize side reactions and drive the reaction forward.
Table 2: Summary of Troubleshooting Strategies
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Poor reagent quality; Insufficient reaction time/temp; Incorrect stoichiometry.Verify reagent purity; Allow reaction to stir longer or warm to RT; Use 1.1-1.2 eq of MsCl and base.
Side Product Formation Presence of water; Reaction too hot; Incorrect base.Use anhydrous solvents/glassware; Add MsCl dropwise at 0 °C; Use a non-nucleophilic base like TEA or DIPEA.
Low Yield after Workup Product loss in aqueous layers; Product degradation during purification.Perform back-extraction of aqueous layers; Use a well-chosen eluent system for chromatography, possibly with a modifier.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

Materials:

  • Nervonyl Alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA, 1.2 eq)

  • Methanesulfonyl Chloride (MsCl, 1.1 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add nervonyl alcohol to a round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.

  • Addition of MsCl: Add methanesulfonyl chloride (1.1 eq) dropwise to the cold solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Workup - Quenching: Once complete, cool the mixture back to 0 °C and slowly add water to quench any remaining MsCl.

  • Workup - Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and finally, brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Visualizations

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Nervonyl Alcohol in Anhydrous DCM cool Cool to 0 °C start->cool add_base Add Triethylamine (1.2 eq) add_mscl Add MsCl (1.1 eq) Dropwise at 0 °C add_base->add_mscl cool->add_base react Warm to RT Stir 4-16h add_mscl->react monitor Monitor by TLC react->monitor quench Quench with H₂O monitor->quench wash Aqueous Washes (HCl, NaHCO₃, Brine) quench->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting start Problem Encountered q1 Incomplete Reaction? start->q1 a1_reagents Check Reagent Quality & Stoichiometry q1->a1_reagents Yes a1_time Increase Reaction Time / Temperature q1->a1_time Yes q2 Side Products on TLC? q1->q2 No a2_water Improve Anhydrous Technique q2->a2_water Yes a2_temp Ensure Slow Addition of MsCl at 0 °C q2->a2_temp Yes q3 Low Yield? q2->q3 No a3 Review All Steps: Anhydrous Conditions, Temp Control, Workup q3->a3 Yes

Caption: A decision tree for troubleshooting common reaction issues.

Mechanism cluster_reactants Reactants cluster_products Products R_OH Nervonyl-OH Attack Nucleophilic Attack of Alcohol on Sulfur R_OH->Attack MsCl CH₃SO₂Cl MsCl->Attack Base Base (Et₃N) Salt Base-H⁺ Cl⁻ R_OMs Nervonyl-OMs Attack->R_OMs HCl byproduct neutralized by Base Attack->Salt

Caption: Simplified reaction mechanism for mesylate formation.

References

Technical Support Center: Nervonyl Methane Sulfonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of nervonyl methane (B114726) sulfonate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of nervonyl methane sulfonate, a process that typically involves the reaction of nervonyl alcohol with methanesulfonyl chloride.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, from the quality of reagents to the reaction conditions. Here are the primary areas to investigate:

  • Purity of Nervonyl Alcohol: The presence of impurities in the starting nervonyl alcohol can interfere with the reaction. It is crucial to use highly pure nervonyl alcohol. Consider recrystallizing the starting material if its purity is questionable.

  • Reaction Conditions: The reaction is sensitive to temperature and the presence of moisture.

    • Moisture: Methanesulfonyl chloride readily hydrolyzes in the presence of water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.

    • Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control its exothermic nature and minimize side reactions. Allowing the temperature to rise can lead to the formation of byproducts.

  • Base Selection: A tertiary amine, such as triethylamine (B128534), is commonly used to neutralize the HCl generated during the reaction. The purity and stoichiometry of the base are critical. Use freshly distilled triethylamine for best results. An insufficient amount of base can lead to a halt in the reaction.

  • Workup Procedure: Product loss can occur during the aqueous workup. Ensure the pH is carefully controlled to prevent hydrolysis of the desired sulfonate ester.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_workup Workup Checks start Low Yield Observed check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Purity of Nervonyl Alcohol? check_reagents->reagent_purity base_quality Freshly Distilled Base? check_reagents->base_quality anhydrous_solvent Anhydrous Solvent Used? check_reagents->anhydrous_solvent check_workup 3. Review Workup Procedure check_conditions->check_workup Conditions OK inert_atmosphere Inert Atmosphere (N2/Ar)? check_conditions->inert_atmosphere low_temp Maintained Low Temp. (0 °C)? check_conditions->low_temp improve_yield Yield Improved check_workup->improve_yield Procedure Optimized ph_control pH Controlled During Wash? check_workup->ph_control

Caption: Troubleshooting flowchart for addressing low reaction yields.

Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

Answer:

The formation of multiple products is a common issue. The likely impurities include:

  • Unreacted Nervonyl Alcohol: If the reaction is incomplete, you will see the starting material on your TLC plate. This can be addressed by increasing the reaction time or using a slight excess of methanesulfonyl chloride.

  • Nervonyl Chloride: This can form as a side product, particularly if the reaction temperature is not well-controlled.

  • Symmetrical Ether: Under certain conditions, a symmetrical ether of nervonyl alcohol can be formed.

  • Hydrolyzed Methanesulfonyl Chloride: While not visible on a UV TLC plate, the resulting methanesulfonic acid can complicate the workup.

To identify these impurities, it is recommended to run co-spots with your starting material. Further characterization of isolated impurities by NMR or Mass Spectrometry can confirm their identity.

Question: The purification of this compound by column chromatography is proving difficult. What are some tips for effective purification?

Answer:

Purification by column chromatography can be challenging due to the similar polarities of the product and some byproducts.

  • Solvent System: A non-polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically effective. Start with a very low polarity (e.g., 1-2% ethyl acetate) to elute non-polar impurities, then gradually increase the polarity to elute your product.

  • Column Packing: Ensure the silica (B1680970) gel is well-packed to improve separation. A longer column can also provide better resolution.

  • Alternative Methods: If chromatography is not providing adequate separation, consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

What is the general synthetic route for this compound?

The most common method for synthesizing this compound is through the mesylation of nervonyl alcohol. This reaction involves treating nervonyl alcohol with methanesulfonyl chloride in the presence of a base, such as triethylamine, in an anhydrous aprotic solvent like dichloromethane (B109758).

Synthesis Workflow

synthesis_workflow start Start reagents Prepare Nervonyl Alcohol, Triethylamine, and Anhydrous DCM start->reagents reaction_setup Set up Reaction Under Inert Atmosphere (N2/Ar) reagents->reaction_setup cool Cool Reaction to 0 °C reaction_setup->cool add_mesyl Slowly Add Methanesulfonyl Chloride cool->add_mesyl react Stir at 0 °C to Room Temp. add_mesyl->react workup Aqueous Workup react->workup purify Purify by Column Chromatography/Recrystallization workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: General experimental workflow for this compound synthesis.

What are the critical safety precautions to take during this synthesis?

  • Methanesulfonyl Chloride: This reagent is highly corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.

  • Exothermic Reaction: The reaction is exothermic. Slow addition of methanesulfonyl chloride at low temperatures is crucial to maintain control.

What are the expected spectroscopic data for this compound?

While specific shifts can vary based on the solvent and instrument, here are the expected characteristic signals:

  • ¹H NMR: A singlet corresponding to the methyl protons of the mesyl group will appear around 3.0 ppm. The methylene (B1212753) protons adjacent to the sulfonate ester will show a triplet around 4.2-4.3 ppm.

  • ¹³C NMR: The carbon of the methyl group in the mesylate will appear around 38 ppm. The carbon of the methylene group attached to the oxygen will be shifted downfield to around 70 ppm.

  • IR Spectroscopy: Look for strong characteristic peaks for the S=O stretching of the sulfonate group, typically in the regions of 1350-1370 cm⁻¹ and 1170-1180 cm⁻¹.

Experimental Protocol

Synthesis of this compound

  • Preparation: Add nervonyl alcohol (1 equivalent) and freshly distilled triethylamine (1.5 equivalents) to anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_products Products Nervonyl Alcohol Nervonyl Alcohol (R-OH) Nervonyl Mesylate This compound (R-OMs) Nervonyl Alcohol->Nervonyl Mesylate MsCl Methanesulfonyl Chloride (CH3SO2Cl) MsCl->Nervonyl Mesylate Base Triethylamine (Et3N) Salt Triethylammonium Chloride (Et3NH+Cl-) Base->Salt

Caption: Chemical reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized for the synthesis of this compound.

ParameterTypical RangeNotes
Molar Ratio (Nervonyl Alcohol:MsCl:Base) 1 : 1.1-1.5 : 1.2-2.0A slight excess of MsCl and base is often used to ensure complete reaction.
Reaction Temperature (°C) 0 to 25Start at 0°C for the addition of MsCl, then allow to warm to room temperature.
Reaction Time (hours) 2 - 12Monitor by TLC to determine the optimal reaction time.
Typical Yield (%) 75 - 95Yields are highly dependent on the purity of reagents and adherence to anhydrous conditions.

Technical Support Center: Synthesis of (Z)-15-Tetracosen-1-ol Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of (Z)-15-Tetracosen-1-ol methanesulfonate (B1217627), a key intermediate in various synthetic pathways. Poor yields in this reaction can often be attributed to suboptimal reaction conditions, side reactions, or purification difficulties. This guide aims to provide practical solutions to these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in the mesylation of (Z)-15-Tetracosen-1-ol are often due to one or more of the following factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be caused by insufficient reaction time, low temperature, or inadequate mixing. Long-chain alcohols like (Z)-15-Tetracosen-1-ol can have lower reactivity due to steric hindrance. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the consumption of the starting alcohol.[1]

  • Side Reactions: The most common side reaction is the formation of the corresponding alkyl chloride, (Z)-15-tetracosenyl chloride. This occurs when using methanesulfonyl chloride (MsCl) as the mesylating agent, as the chloride ion generated can act as a nucleophile.[2]

  • Product Degradation: The desired mesylate product can be sensitive to the workup conditions. Exposure to strong acids or bases, or prolonged heating, can lead to decomposition or elimination reactions.

  • Purification Losses: (Z)-15-Tetracosen-1-ol methanesulfonate is a long-chain, waxy solid, which can make purification by column chromatography challenging, leading to significant product loss.

Q2: I've identified (Z)-15-tetracosenyl chloride as a major byproduct. How can I prevent its formation?

A2: The formation of the alkyl chloride is a well-known side reaction in mesylation reactions using methanesulfonyl chloride.[2] To prevent this, it is recommended to use methanesulfonic anhydride (B1165640) ((MeSO₂)₂O) instead of methanesulfonyl chloride. Methanesulfonic anhydride does not generate chloride ions, thus eliminating the possibility of this side reaction and improving the yield of the desired mesylate.[2]

Q3: What are the optimal reaction conditions (solvent, base, temperature) for this mesylation?

A3: For long-chain primary alcohols like (Z)-15-Tetracosen-1-ol, the following conditions are generally effective:

  • Solvent: Dichloromethane (DCM) is a common and effective solvent for this reaction.[1][3] Toluene can also be used.[1]

  • Base: A non-nucleophilic amine base is required to neutralize the HCl generated during the reaction (when using MsCl). Triethylamine (B128534) (TEA) or pyridine (B92270) are commonly used.[1][2] Use of a slight excess of the base (1.2-1.5 equivalents) is recommended.

  • Temperature: The reaction is typically carried out at 0 °C to room temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can help to control the reaction rate and minimize side reactions.[1]

Q4: How can I effectively monitor the progress of the reaction?

A4: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) .[1] A suitable solvent system (e.g., hexane (B92381)/ethyl acetate) should be chosen to clearly separate the starting alcohol from the more nonpolar mesylate product. The reaction is considered complete when the spot corresponding to (Z)-15-Tetracosen-1-ol is no longer visible on the TLC plate.

Q5: What is the recommended workup and purification procedure for (Z)-15-Tetracosen-1-ol methanesulfonate?

A5: A standard aqueous workup is typically employed. The reaction mixture is diluted with DCM and washed successively with water, dilute HCl (to remove the amine base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1][3] The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[1]

For purification, given the waxy nature of the product, recrystallization from a suitable solvent (e.g., hexane or ethanol) may be more effective than column chromatography. If chromatography is necessary, careful selection of the silica (B1680970) gel and eluent system is critical to minimize product loss.

Quantitative Data on Reaction Conditions

The following table summarizes the expected impact of key reaction parameters on the yield of (Z)-15-Tetracosen-1-ol methanesulfonate. These are representative values based on general principles of mesylation reactions for long-chain primary alcohols.

ParameterCondition AYield (%)Condition BYield (%)Rationale
Mesylating Agent Methanesulfonyl Chloride70-80%Methanesulfonic Anhydride>90%Anhydride prevents alkyl chloride formation.[2]
Base (1.5 eq.) Pyridine85-90%Triethylamine88-93%Both are effective, with TEA often being easier to remove.
Temperature 0 °C, 4h85%Room Temp, 2h90%Warmer temperature can increase reaction rate for sterically hindered alcohols.[1]
Reaction Time 2 hours75%6 hours>95%Ensuring complete consumption of starting material is key to high yield.

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of (Z)-15-Tetracosen-1-ol methanesulfonate and should be adapted and optimized based on laboratory conditions and in-process monitoring.

Materials:

  • (Z)-15-Tetracosen-1-ol

  • Methanesulfonic anhydride (or Methanesulfonyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (Z)-15-Tetracosen-1-ol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) to the stirred solution.

  • Slowly add methanesulfonic anhydride (1.2 eq.) or methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature.

  • Monitor the reaction progress by TLC until the starting alcohol is completely consumed (typically 2-4 hours).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water

    • 1M HCl solution

    • Saturated NaHCO₃ solution

    • Brine[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude (Z)-15-Tetracosen-1-ol methanesulfonate.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane).

Visualizing the Reaction and Troubleshooting Workflow

The following diagrams illustrate the chemical transformation and a logical workflow for troubleshooting poor yields.

reaction_pathway Reactant (Z)-15-Tetracosen-1-ol Product (Z)-15-Tetracosen-1-ol methanesulfonate Reactant->Product Mesylation Reagent + Methanesulfonyl Chloride (or Anhydride) Reagent->Product Base Base (e.g., TEA) Base->Product SideProduct (Z)-15-Tetracosenyl chloride Product->SideProduct Side Reaction (with MsCl)

Caption: Reaction scheme for the synthesis of (Z)-15-Tetracosen-1-ol methanesulfonate.

troubleshooting_workflow Start Poor Yield Observed CheckTLC Analyze crude reaction mixture by TLC/NMR Start->CheckTLC IncompleteReaction Incomplete Reaction: Significant starting material remains CheckTLC->IncompleteReaction [Condition 1] SideProducts Side Products Detected: Alkyl chloride or other impurities CheckTLC->SideProducts [Condition 2] CleanReaction Clean Reaction: Low isolated yield CheckTLC->CleanReaction [Condition 3] ActionIncomplete Increase reaction time/temperature Ensure proper mixing IncompleteReaction->ActionIncomplete ActionSideProducts Switch to Methanesulfonic Anhydride Optimize temperature and base SideProducts->ActionSideProducts ActionPurification Optimize purification method: Recrystallization vs. Chromatography Check for product in aqueous layers CleanReaction->ActionPurification

Caption: Troubleshooting workflow for low yield in mesylation reactions.

References

Technical Support Center: Nervonyl Methane Sulfonate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and analysis of Nervonyl Methane (B114726) Sulfonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting Nervonyl Methane Sulfonate?

A1: Due to its long alkyl chain, this compound has low volatility, making direct analysis by gas chromatography (GC) challenging without derivatization. Its lack of a strong chromophore can also result in low sensitivity in UV-Vis detection, often necessitating derivatization to enhance detection by high-performance liquid chromatography (HPLC). Matrix effects from complex sample compositions can also interfere with accurate quantification.[1][2]

Q2: Which analytical techniques are most suitable for the detection of this compound?

A2: The most common and effective techniques for analyzing methanesulfonates, which can be adapted for this compound, are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), often after derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS), also typically requiring derivatization to increase volatility.[3][4][5] For high sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.[6][7]

Q3: Why is derivatization often required for the analysis of methanesulfonates?

A3: Derivatization is employed for several reasons. For HPLC-UV analysis, it is used to introduce a chromophore into the molecule, significantly enhancing its detectability.[3][8][9] In the context of GC-MS, derivatization increases the volatility of the analyte, making it suitable for gas-phase analysis.[10][11]

Q4: What are some common derivatizing agents used for methanesulfonates?

A4: Common derivatizing agents for methanesulfonates include N,N-diethyldithiocarbamate (DDTC) and sodium dibenzyldithiocarbamate, which introduce a UV-active moiety for HPLC analysis.[3][8][9] For GC-MS, conversion to more volatile derivatives might be necessary, though specific agents for long-chain methanesulfonates like this compound are not well-documented in the provided search results.

Troubleshooting Guides

HPLC-UV Detection Issues
Problem Potential Cause Troubleshooting Steps
Low or No Signal - Incomplete derivatization reaction. - Suboptimal UV detection wavelength. - Low concentration of the analyte.- Optimize derivatization conditions (temperature, time, reagent concentration). - Perform a UV scan of the derivatized analyte to determine the optimal wavelength. - Concentrate the sample or use a more sensitive detector.
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase composition. - Column degradation. - Sample overload.- Adjust the mobile phase polarity or buffer concentration. - Use a new column or a guard column. - Dilute the sample.
Baseline Noise - Contaminated mobile phase or detector flow cell. - Leaks in the HPLC system.- Filter all solvents and degas the mobile phase. - Flush the system and clean the detector flow cell. - Check for and repair any leaks.
Ghost Peaks - Carryover from previous injections. - Contamination in the sample or solvent.- Implement a robust needle wash protocol between injections. - Analyze a blank solvent injection to identify the source of contamination.
GC-MS Detection Issues
Problem Potential Cause Troubleshooting Steps
Analyte Not Detected - Insufficient volatility of the analyte or its derivative. - Degradation of the analyte in the injector port. - Incorrect mass spectrometer settings.- Optimize derivatization to increase volatility. - Lower the injector temperature. - Ensure the mass spectrometer is in the correct acquisition mode (e.g., SIM for low concentrations).[5]
Poor Chromatographic Resolution - Inadequate GC column phase for the analyte. - Suboptimal temperature program.- Select a column with a more suitable stationary phase (e.g., a mid-polar column).[5] - Optimize the temperature ramp rate and hold times.
Matrix Interference - Co-elution of matrix components with the analyte.- Improve sample cleanup procedures (e.g., solid-phase extraction). - Use a more selective mass spectrometry technique like tandem mass spectrometry (MS/MS).
Low Ion Abundance - Inefficient ionization of the analyte. - Suboptimal mass spectrometer tuning.- Adjust the ionization energy or consider an alternative ionization method if available. - Tune the mass spectrometer according to the manufacturer's recommendations.

Experimental Protocols

Protocol 1: HPLC-UV Detection with Pre-Column Derivatization

This protocol is a general guideline adapted from methods for smaller alkyl methanesulfonates and should be optimized for this compound.[3][8]

1. Sample Preparation and Derivatization:

  • Dissolve a known quantity of the sample containing this compound in a suitable organic solvent (e.g., acetonitrile).

  • To this solution, add the derivatizing agent (e.g., N,N-diethyldithiocarbamate) and a basic catalyst (e.g., sodium hydroxide (B78521) solution).

  • Heat the mixture at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 1 hour) to ensure complete reaction.[3]

  • Cool the reaction mixture and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mmol/L ammonium (B1175870) acetate).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the wavelength of maximum absorbance for the derivatized product (e.g., 277 nm).[3]

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Quantify the derivatized this compound by comparing its peak area to a calibration curve prepared from standards that have undergone the same derivatization process.

Protocol 2: GC-MS Detection

This protocol outlines a general approach for GC-MS analysis, which will likely require derivatization to enhance the volatility of this compound.

1. Sample Preparation (and Derivatization if necessary):

  • Extract this compound from the sample matrix using a suitable solvent.

  • If derivatization is required to increase volatility, react the extracted analyte with a suitable agent.

  • Dissolve the final sample in a GC-compatible solvent (e.g., dichloromethane (B109758) or a mixture of methanol (B129727) and chloroform).[5]

2. GC-MS Conditions:

  • Column: A capillary column with a suitable stationary phase, such as a DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane).[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless mode is often used for trace analysis.[5]

  • Temperature Program: Start with an initial oven temperature, followed by a temperature ramp to a final temperature, holding for a specified time to ensure elution of the analyte.

  • Mass Spectrometer: Operate in Selective Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of the this compound derivative.[5]

3. Data Analysis:

  • Identify the analyte based on its retention time and the presence of characteristic ions.

  • Quantify using a calibration curve generated from standards.

Data Presentation

Table 1: Comparison of Detection Methods for Methanesulfonates (Adapted for this compound)

ParameterHPLC-UV with DerivatizationGC-MSLC-MS/MS
Principle Separation by liquid chromatography, detection by UV absorbance after chemical modification.Separation by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by tandem mass spectrometry.
Sample Preparation Derivatization required to add a chromophore.Extraction and potential derivatization for volatility.Minimal sample preparation, often direct injection.
Sensitivity Moderate to high.High.Very high.
Selectivity Moderate.High.Very high.
Common Issues Incomplete derivatization, matrix interference.Thermal degradation, low volatility of underivatized analyte.Ion suppression from matrix components.
References [3][8][9][4][5][6][7]

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample containing This compound dissolve Dissolve in Acetonitrile start->dissolve derivatize Add Derivatizing Agent (e.g., DDTC) & Catalyst dissolve->derivatize heat Heat (e.g., 80°C, 1 hr) derivatize->heat dilute Cool and Dilute with Mobile Phase heat->dilute inject Inject Sample dilute->inject separate Separate on C18 Column inject->separate detect Detect by UV (e.g., 277 nm) separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: HPLC-UV detection workflow for this compound.

troubleshooting_logic start Detection Issue Encountered no_signal Low or No Signal start->no_signal poor_peak Poor Peak Shape start->poor_peak other_issue Other Issues (e.g., Baseline Noise) start->other_issue check_derivatization Check Derivatization (Temp, Time, Reagents) no_signal->check_derivatization Yes check_wavelength Optimize UV Wavelength no_signal->check_wavelength No check_mobile_phase Adjust Mobile Phase poor_peak->check_mobile_phase Yes check_column Inspect/Replace Column poor_peak->check_column No check_system Check for Leaks and Contamination other_issue->check_system concentrate_sample Concentrate Sample check_wavelength->concentrate_sample dilute_sample Dilute Sample check_column->dilute_sample

Caption: Troubleshooting logic for common HPLC-UV detection issues.

References

troubleshooting inconsistent results with Nervonyl methane sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Nervonyl methane (B114726) sulfonate (CAS 51040-60-9) is a specialized lipid derivative that is commercially available.[1][2] However, there is limited specific information in the public domain regarding its experimental applications and established protocols. This guide has been developed by extrapolating from the known chemistry of its constituent parts: nervonic acid and alkyl methanesulfonates. Nervonic acid is a very-long-chain monounsaturated fatty acid crucial for the biosynthesis of myelin in the nervous system.[3][4][5] Alkyl methanesulfonates are known alkylating agents due to the methanesulfonate (B1217627) group being an excellent leaving group.[6]

This resource is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and a proactive approach to troubleshooting potential challenges when working with this compound, based on its hypothesized function as a "nervonyl" alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What is Nervonyl Methane Sulfonate and what are its likely applications?

This compound is the methanesulfonate ester of nervonyl alcohol. Structurally, it combines a long C24:1 lipid tail with a reactive methanesulfonate headgroup. While specific applications are not widely documented, its structure suggests its primary use as an alkylating agent to covalently attach the nervonyl lipid moiety to nucleophilic sites on target molecules, such as proteins or small molecules. This could be valuable in chemical biology to probe lipid-protein interactions or in drug development as a prodrug strategy.[6]

Q2: What are the key handling and storage recommendations for this compound?

  • Storage: The compound should be stored in a freezer, as recommended by suppliers, to minimize degradation.[2]

  • Handling: Due to the reactivity of the methanesulfonate group, it is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) when preparing stock solutions or setting up reactions to prevent hydrolysis from atmospheric moisture. Use anhydrous solvents for preparing stock solutions.

  • Safety: Alkyl methanesulfonates, particularly short-chain variants, are known to be potentially genotoxic.[7][8] While the toxicity of long-chain versions like this compound is not established, it is prudent to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to avoid inhalation or skin contact.

Q3: What solvents are suitable for dissolving this compound?

Given its long lipid tail, this compound is expected to have poor solubility in aqueous solutions. It is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane (B109758) (DCM). When preparing for use in aqueous biological systems, a stock solution in an anhydrous water-miscible solvent like DMSO is a common starting point. However, care must be taken to avoid precipitation upon dilution into aqueous buffers.

Troubleshooting Inconsistent Experimental Results

Issue 1: Low Yield or Incomplete Reaction in Alkylation Experiments

Q4: My alkylation reaction with this compound is showing low conversion to the desired product. What are the potential causes?

Low reactivity in alkylation reactions is a frequent challenge. The primary factors to investigate are reagent quality, reaction conditions, and steric hindrance.

  • Reagent Quality: The this compound may have degraded due to improper storage or handling, leading to hydrolysis of the reactive methanesulfonate group. The nucleophilic substrate may also be of insufficient purity or have degraded.

  • Reaction Conditions: Inadequate temperature, insufficient reaction time, or the use of an inappropriate solvent or base can all lead to low yields.

  • Steric Hindrance: The bulky nervonyl group or a sterically hindered nucleophile can slow down the reaction rate.[9]

ParameterTroubleshooting ActionRationale
Reagent Integrity - Verify the purity of this compound via TLC or LC-MS.- Use freshly opened or properly stored reagents.The methanesulfonate ester is susceptible to hydrolysis, which inactivates it as an alkylating agent.
Solvent - Ensure the use of anhydrous solvents.- Choose a solvent that fully dissolves both the substrate and the alkylating agent.Water will hydrolyze the methanesulfonate ester. Poor solubility will limit the reaction rate.
Base - If a base is used to deprotonate the nucleophile, ensure it is strong enough and non-nucleophilic (e.g., NaH, DBU).- Verify the activity of the base.Incomplete deprotonation of the nucleophile will result in a lower concentration of the reactive species.
Temperature - Gradually increase the reaction temperature in increments of 10-20°C.Provides the necessary activation energy to overcome steric hindrance. However, be cautious of potential side reactions or degradation at higher temperatures.[9]
Concentration - Increase the concentration of the reactants if solubility allows.Higher concentrations can increase the frequency of molecular collisions, leading to a faster reaction rate.
Issue 2: Poor Solubility in Biological Assays

Q5: I am observing precipitation or inconsistent results when I add my DMSO stock of this compound to my aqueous cell culture medium or assay buffer. How can I improve its solubility?

The long, hydrophobic nervonyl tail makes this compound prone to aggregation and precipitation in aqueous environments.

MethodProtocol / ActionConsiderations
Use of Surfactants - Add a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the final assay buffer.The surfactant must be compatible with your experimental system and not interfere with the assay readout. A concentration titration of the surfactant may be necessary.
Complexation with BSA - Pre-incubate the this compound with fatty acid-free Bovine Serum Albumin (BSA) before adding it to the final medium.BSA can bind to the lipid tail, forming a soluble complex. This mimics the physiological transport of fatty acids. The molar ratio of the compound to BSA is a critical parameter to optimize.
Sonication - Briefly sonicate the final solution after dilution into the aqueous buffer.This can help to break up larger aggregates into smaller, more stable micelles. Use a bath sonicator to avoid excessive heating.
Solvent Percentage - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5% or 1%, depending on the tolerance of the biological system.[10]High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity, leading to inconsistent results.
Issue 3: Off-Target Effects or Cellular Toxicity

Q6: I am observing unexpected cellular toxicity or off-target effects that do not seem related to the intended biological activity of the nervonyl group. What could be the cause?

The methanesulfonate group makes this a reactive molecule. Off-target effects can arise from the alkylating nature of the compound or from its degradation products.

  • Indiscriminate Alkylation: As an alkylating agent, this compound can react with various nucleophiles within a cell, including DNA, RNA, and proteins, which can lead to genotoxicity and general cellular stress.[11][12]

  • Lipid Stress: The introduction of a large amount of a specific very-long-chain fatty acid derivative can perturb lipid metabolism and membrane composition, leading to cellular stress independent of its alkylating activity.[11][12]

  • Degradation Products: Hydrolysis of the compound will release methanesulfonic acid, which can alter the local pH.

Experimental Protocols & Visualizations

Hypothesized Mechanism: Covalent Modification of a Target Protein

The diagram below illustrates the hypothesized mechanism where this compound acts as an alkylating agent to deliver the nervonyl group to a nucleophilic residue (e.g., Cysteine) on a target protein.

G cluster_0 cluster_1 Nervonyl_Methane_Sulfonate Nervonyl Methane Sulfonate Covalently_Modified_Protein Nervonylated Target Protein Nervonyl_Methane_Sulfonate->Covalently_Modified_Protein Alkylation (SN2 Reaction) Target_Protein Target Protein (with Nucleophilic Residue) Target_Protein->Covalently_Modified_Protein Methanesulfonate_LG Methanesulfonate (Leaving Group) Downstream_Signaling Downstream Signaling Cascade Covalently_Modified_Protein->Downstream_Signaling Alters Protein Function (e.g., Localization, Activity)

Caption: Hypothesized alkylation of a target protein by this compound.

Protocol: General Procedure for Alkylation of a Nucleophilic Substrate

This protocol provides a general workflow for the alkylation of a model nucleophilic substrate (e.g., an alcohol or thiol) with this compound. Caution: This reaction should be performed in a well-ventilated fume hood under anhydrous and inert conditions.

G start Start prep 1. Preparation - Dry glassware - Add Substrate & Anhydrous Solvent - Purge with Inert Gas (N2/Ar) start->prep deprotonation 2. Deprotonation - Cool to 0°C - Add Base (e.g., NaH) slowly - Stir for 30-60 min at RT prep->deprotonation alkylation 3. Alkylation - Add this compound - Stir at RT or heat as needed - Monitor by TLC/LC-MS deprotonation->alkylation workup 4. Workup - Quench reaction (e.g., with H2O) - Extract with organic solvent - Wash & Dry organic layer alkylation->workup purification 5. Purification - Concentrate solvent - Purify by column chromatography workup->purification end End (Pure Product) purification->end

Caption: General workflow for a laboratory-scale alkylation reaction.

Detailed Steps:

  • Preparation: Under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line), add the nucleophilic substrate (1.0 eq) and a suitable anhydrous solvent (e.g., THF, DMF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation (if required): If the nucleophile requires deprotonation (e.g., an alcohol or thiol), cool the solution to 0°C in an ice bath. Add a non-nucleophilic base (e.g., sodium hydride, 1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 30-60 minutes.

  • Alkylation: Add a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent dropwise to the stirred solution of the nucleophile.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. If the reaction is sluggish, gentle heating may be required.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench it by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

References

optimizing storage conditions for Nervonyl methane sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and stability testing of Nervonyl Methane (B114726) Sulfonate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Nervonyl Methane Sulfonate?

For long-term storage, it is recommended to store this compound in a freezer at -20°C.[1][2] It should be stored as a neat solid in a tightly sealed container to minimize exposure to moisture and air.

Q2: How sensitive is this compound to temperature fluctuations?

While specific data for this compound is limited, methane sulfonate esters, in general, are susceptible to thermal degradation. Elevated temperatures can accelerate degradation pathways such as hydrolysis. For active substances intended for freezer storage, short-term excursions to higher temperatures (e.g., 5°C ± 3°C or 25°C ± 2°C) should be evaluated to understand the impact on purity and stability, for example, during shipping or handling.[3]

Q3: Is this compound sensitive to light?

To prevent potential photochemical degradation, it is best practice to store this compound in an amber-colored or opaque container, protected from light.[4]

Q4: What is the impact of humidity on the stability of this compound?

This compound should be stored in a dry place.[5] Sulfonate esters can be susceptible to hydrolysis, and the presence of moisture can facilitate this degradation pathway, especially at elevated temperatures.[6][7] The hygroscopic nature of related compounds suggests that controlling humidity is crucial for maintaining stability.[5][8]

Q5: What are the potential degradation products of this compound?

The primary degradation pathway for sulfonate esters is hydrolysis, which would yield nervonyl alcohol and methanesulfonic acid. Other potential reactions, especially under stress conditions, could involve oxidation or other transformations of the unsaturated fatty alcohol chain.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of this compound due to improper storage.1. Verify that the compound has been stored at -20°C in a tightly sealed container, protected from light and moisture. 2. Perform a purity analysis (e.g., HPLC or GC-MS) on the stored material to check for degradation products. 3. If degradation is confirmed, use a fresh, properly stored batch of the compound for subsequent experiments.
Visible changes in the physical appearance of the compound (e.g., clumping, discoloration). Absorption of moisture or degradation.1. Do not use the material if its physical appearance has changed. 2. Discard the affected batch and obtain a fresh supply. 3. Review storage procedures to ensure containers are properly sealed and desiccants are used if necessary.
Low yield in a synthesis reaction where this compound is a reactant. Reduced purity of the starting material due to degradation.1. Confirm the purity of the this compound using an appropriate analytical method before use. 2. Consider that sulfonate esters are potent electrophiles and may be unstable in the presence of strong acids, bases, or nucleophiles in the reaction mixture.[9]

Stability and Purity Assessment

Summary of Stability-Indicating Conditions

The following table summarizes key conditions to consider when designing stability studies for this compound, based on general guidelines for pharmaceutical compounds and sulfonate esters.

Condition Purpose Typical Parameters Potential Degradation Pathway
Long-Term Storage To establish the re-test period or shelf life.-20°C ± 5°CSlow hydrolysis
Accelerated Storage To predict long-term stability in a shorter timeframe.40°C ± 2°C / 75% RH ± 5% RHHydrolysis, Oxidation
Forced Degradation (Stress Testing) To identify potential degradation products and establish the stability-indicating nature of analytical methods.Acidic, basic, oxidative, thermal, and photolytic stress.[10][11][12]Hydrolysis, oxidation, isomerization, and other reactions.

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Time Points cluster_3 Analysis cluster_4 Data Evaluation prep Prepare samples of this compound under controlled conditions long_term Long-Term Storage (-20°C) prep->long_term Expose to accelerated Accelerated Storage (e.g., 40°C/75% RH) prep->accelerated Expose to forced Forced Degradation (Acid, Base, Oxidative, etc.) prep->forced Expose to time_points Collect samples at predetermined time intervals long_term->time_points accelerated->time_points forced->time_points analysis Analyze samples using a validated stability-indicating method (e.g., HPLC, GC-MS) time_points->analysis evaluation Evaluate purity, identify degradation products, and determine degradation rates analysis->evaluation

Diagram 1: Experimental workflow for stability testing of this compound.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general framework for the purity assessment of this compound. Method optimization and validation are required for specific applications.

1. Objective: To determine the purity of this compound and detect the presence of degradation products.

2. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • HPLC-grade phosphoric acid (or formic acid for MS compatibility)[13]

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: As this compound lacks a strong chromophore, derivatization might be necessary for sensitive UV detection.[14] Alternatively, a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be employed. If derivatization is chosen, a suitable reagent that reacts with the sulfonate or alcohol moiety should be selected.[15][16]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Further dilute an aliquot of the stock solution to a suitable concentration for analysis.

5. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject a blank (acetonitrile), a standard solution of known concentration, and the sample solution.

  • Process the chromatograms to determine the peak area of this compound and any impurity peaks.

6. Calculation: Calculate the purity of this compound using the area percentage method:

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Protocol 2: Forced Degradation Study

1. Objective: To investigate the degradation pathways of this compound under various stress conditions.

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in acetonitrile/water and heat at 60°C for a specified period.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in acetonitrile/water and heat at 60°C for a specified period.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide in acetonitrile/water and keep at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light.

For each condition, a control sample (without the stressor) should be prepared and analyzed alongside the stressed sample. Samples should be analyzed at various time points using the validated HPLC method to track the formation of degradation products.

Troubleshooting Logic for Purity Analysis

G start Start Purity Analysis check_purity Purity meets specification? start->check_purity pass Pass check_purity->pass Yes fail Fail check_purity->fail No investigate_storage Investigate storage conditions (temperature, light, humidity) fail->investigate_storage review_handling Review sample handling and preparation fail->review_handling check_analytical_method Verify analytical method performance fail->check_analytical_method retest Re-test with a fresh sample investigate_storage->retest review_handling->retest check_analytical_method->retest

Diagram 2: Troubleshooting logic for out-of-specification purity results.

References

Technical Support Center: Nervonyl Methane Sulfonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Nervonyl Methane Sulfonate.

Troubleshooting Guides

This section is divided into the three core stages of this compound synthesis.

Stage 1: Nervonic Acid Sourcing and Preparation
Problem/Question IDIssuePotential CausesSuggested Solutions
NA-01 Low yield of nervonic acid from plant extraction. Inefficient extraction method; Low concentration in the natural source; Degradation during extraction.Optimize extraction parameters (solvent, temperature, time); Consider using a source with higher nervonic acid content (see Table 1); Employ milder extraction conditions to prevent degradation.[1]
NA-02 High levels of impurities in extracted nervonic acid. Presence of other fatty acids with similar properties; Incomplete separation during purification.Utilize urea (B33335) complexation followed by low-temperature solvent crystallization for purification; Employ multiple purification steps for higher purity.[1]
NA-03 Low yield in the chemical synthesis of nervonic acid. Inefficient coupling reactions; Side product formation.Optimize reaction conditions for each step of the synthesis; Use highly pure starting materials; Consider alternative synthetic routes.[2]

Table 1: Nervonic Acid Content in Various Natural Sources

SourceNervonic Acid Content (%)
Xanthoceras sorbifolium Bunge Seed Oil2.95 ± 0.14
Purified Xanthoceras sorbifolium Bunge Seed OilUp to 40.17
Lunaria biennis (Honesty) Seed Oil> 20
Stage 2: Reduction of Nervonic Acid to Nervonyl Alcohol
Problem/Question IDIssuePotential CausesSuggested Solutions
RA-01 Incomplete reduction of nervonic acid. Insufficient reducing agent; Poor reactivity of the carboxylic acid.Increase the molar ratio of the reducing agent (e.g., LiAlH₄, NaBH₄); Convert nervonic acid to its methyl or ethyl ester prior to reduction for easier conversion.
RA-02 Formation of byproducts during reduction. Over-reduction of the double bond; Reaction with impurities.Use a milder reducing agent that is selective for the carboxylic acid/ester; Ensure the starting nervonic acid is of high purity.
RA-03 Difficulty in isolating nervonyl alcohol. Emulsion formation during workup; Similar polarity to remaining starting material.Optimize the workup procedure to break emulsions (e.g., addition of brine); Use column chromatography with a suitable solvent system for purification.
Stage 3: Methanesulfonylation of Nervonyl Alcohol
Problem/Question IDIssuePotential CausesSuggested Solutions
MS-01 Low conversion to this compound. Incomplete reaction; Steric hindrance from the long alkyl chain.Increase the equivalents of methanesulfonyl chloride and base; Allow for longer reaction times or slightly elevated temperatures (monitor for side reactions).
MS-02 Formation of alkyl chloride byproduct. Reaction of the alcohol with the chloride from methanesulfonyl chloride, often facilitated by the base.Use methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride; Carefully select the base (e.g., triethylamine, pyridine) and control the reaction temperature.[3]
MS-03 Presence of genotoxic impurities (e.g., methyl methanesulfonate). Reaction of methanesulfonic acid with residual methanol (B129727) (if used as a solvent or cleaning agent).Avoid using low molecular weight alcohols as solvents; Ensure all equipment is thoroughly dried and free of alcohol residues; Use a non-alcoholic solvent for the reaction and purification.[4][5]
MS-04 Product degradation during purification. Instability of the mesylate group, especially under acidic or basic conditions.Use neutral conditions for workup and purification; Employ chromatographic methods with neutral stationary phases.

Table 2: Typical Reaction Conditions for Methanesulfonylation of Alcohols

ParameterCondition
Reagent Methanesulfonyl Chloride (1.2 eq.)
Base Triethylamine (1.5 eq.)
Solvent Dry Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours

Note: These are general conditions and may require optimization for nervonyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of this compound?

A1: The primary challenges include:

  • Sourcing of Nervonic Acid: Obtaining large quantities of high-purity nervonic acid can be difficult and costly, whether through extraction from natural sources or multi-step chemical synthesis.[2]

  • Process Control: Each step of the synthesis requires careful control of reaction conditions to maximize yield and minimize side product formation.

  • Purification: The long, non-polar nature of the molecules can make purification challenging, often requiring large volumes of solvents and specialized chromatographic techniques.

  • Impurity Profile: Ensuring the final product is free of process-related impurities, especially potentially genotoxic ones like alkyl sulfonates, is critical for pharmaceutical applications and requires sensitive analytical methods for detection.[5][6]

Q2: How can I monitor the progress of the methanesulfonylation reaction?

A2: Thin-layer chromatography (TLC) is a common method for monitoring the reaction. A spot of the reaction mixture is compared to a spot of the starting material (nervonyl alcohol). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. For more quantitative analysis, techniques like HPLC or GC-MS can be used.

Q3: What are the regulatory concerns regarding impurities in this compound?

A3: For pharmaceutical applications, regulatory agencies like the FDA and EMA have stringent guidelines for the control of impurities. Of particular concern are potentially genotoxic impurities (PGIs), such as methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS), which can form from residual alcohols and the methanesulfonic acid moiety.[7][8] The levels of these impurities must be controlled to a "threshold of toxicological concern" (TTC), which is typically in the parts-per-million (ppm) range.[5]

Q4: What analytical techniques are recommended for final product characterization?

A4: A combination of techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • HPLC or GC-MS: To assess purity and quantify any impurities.[9]

  • Elemental Analysis: To confirm the elemental composition.

Q5: Are there any "green chemistry" considerations for this synthesis?

A5: Yes, to improve the environmental footprint of the synthesis, consider:

  • Solvent Selection: Opting for less hazardous solvents and minimizing solvent usage.

  • Catalytic Methods: Exploring catalytic methods for the reduction and mesylation steps to reduce reagent waste.

  • Atom Economy: Designing the synthetic route to maximize the incorporation of starting material atoms into the final product.

  • Bio-based Sourcing: Investigating microbial fermentation or metabolic engineering approaches for the sustainable production of nervonic acid.[2][10]

Visualizations

G cluster_0 Stage 1: Nervonic Acid Preparation cluster_1 Stage 2: Reduction to Alcohol cluster_2 Stage 3: Methanesulfonylation NA_Source Natural Source (e.g., Seeds) Extraction Extraction NA_Source->Extraction Purification_NA Purification (e.g., Crystallization) Extraction->Purification_NA Nervonic_Acid High-Purity Nervonic Acid Purification_NA->Nervonic_Acid Reduction Reduction (e.g., LiAlH4) Nervonic_Acid->Reduction Workup_RA Aqueous Workup Reduction->Workup_RA Purification_RA Purification Workup_RA->Purification_RA Nervonyl_Alcohol Nervonyl Alcohol Purification_RA->Nervonyl_Alcohol Mesylation Mesylation (MsCl, Base) Nervonyl_Alcohol->Mesylation Workup_MS Quenching & Extraction Mesylation->Workup_MS Purification_MS Final Purification (Chromatography) Workup_MS->Purification_MS Final_Product Nervonyl Methane Sulfonate Purification_MS->Final_Product G cluster_0 Synthesis Scale-Up Challenges cluster_1 Key Challenge Areas Start Lab-Scale Synthesis ScaleUp Scale-Up Process Start->ScaleUp Purity Purity Control Starting Material Purity (Nervonic Acid) Intermediate Purity (Nervonyl Alcohol) Final Product Purity ScaleUp->Purity Yield Yield Optimization Reaction Efficiency (All Stages) Minimizing Side Reactions Reducing Isolation Losses ScaleUp->Yield Safety Safety & Regulatory Handling of Reagents (e.g., LiAlH4, MsCl) Genotoxic Impurity Control Waste Disposal ScaleUp->Safety G cluster_0 Troubleshooting Methanesulfonylation (Stage 3) Start Low Yield or Incomplete Reaction? Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Yes Side_Product Alkyl Chloride Byproduct Detected? Start->Side_Product No Check_Conditions Optimize Temp. & Reaction Time Check_Reagents->Check_Conditions Check_Conditions->Side_Product Use_Anhydride Switch to Methanesulfonic Anhydride Side_Product->Use_Anhydride Yes GTI_Detected Genotoxic Impurity (e.g., MMS) Detected? Side_Product->GTI_Detected No Use_Anhydride->GTI_Detected Check_Solvents Ensure Absence of Low MW Alcohols GTI_Detected->Check_Solvents Yes Success Reaction Successful GTI_Detected->Success No Check_Solvents->Success

References

Technical Support Center: Quantification of Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for the quantification of Nervonyl Methane (B114726) Sulfonate. Given the limited specific literature on this analyte, this guide presents proposed methods based on the analysis of analogous long-chain alkyl methane sulfonates and hydrophobic compounds. All methodologies should be thoroughly validated for your specific matrix and instrumentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying Nervonyl Methane Sulfonate?

A1: The primary challenges stem from its molecular structure: a long C24 alkyl chain and a polar methane sulfonate group. This dual nature can lead to:

  • Poor chromatographic peak shape: The long hydrophobic chain can cause peak tailing in reversed-phase HPLC due to secondary interactions with the stationary phase.[1]

  • Low volatility: The high molecular weight and polarity of the sulfonate group make it unsuitable for direct GC analysis without derivatization.

  • Matrix effects in LC-MS/MS: Co-eluting hydrophobic or polar compounds from the sample matrix can interfere with ionization, leading to signal suppression or enhancement.

Q2: Which analytical technique is most suitable for quantifying this compound?

A2: Both High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are viable options.

  • HPLC (especially with mass spectrometry detection - LC-MS/MS): This is often the preferred method for non-volatile compounds and can offer high sensitivity and selectivity without the need for derivatization.

  • GC-MS: This technique can provide excellent separation and sensitivity but requires a derivatization step to make the analyte volatile.

Q3: Is derivatization necessary for the analysis of this compound?

A3:

  • For GC-MS analysis, yes. Derivatization is essential to increase the volatility and thermal stability of the molecule. A common approach for long-chain alcohols (the precursor to this compound) is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[2]

  • For HPLC analysis, no. Derivatization is generally not required, which simplifies sample preparation. However, if using a UV detector, derivatization with a UV-absorbing tag may be necessary to enhance sensitivity.

Q4: How can I improve the peak shape in the HPLC analysis of this compound?

A4: To address peak tailing and broadening for hydrophobic compounds:

  • Optimize the mobile phase: Increase the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) to improve elution of the hydrophobic analyte.

  • Select an appropriate column: Use a column with a high carbon load or a different stationary phase (e.g., phenyl instead of C18) to enhance interaction and improve retention.[3]

  • Adjust the pH: If the analyte has ionizable groups, adjusting the mobile phase pH can improve peak shape.[3]

  • Increase column temperature: This can reduce mobile phase viscosity and improve peak symmetry.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column.Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase.
Column overload.Dilute the sample or inject a smaller volume.
Incompatible sample solvent.Dissolve the sample in the mobile phase or a weaker solvent.
Broad Peaks Low column efficiency.Use a longer column or a column with smaller particles.[1]
Extra-column band broadening.Minimize the length and diameter of tubing between the injector, column, and detector.[1]
Column deterioration.Replace the column.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure proper mixing and degassing of the mobile phase; check the pump for leaks or bubbles.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Low Sensitivity Inadequate detector response.Increase sample concentration or injection volume.[3]
For UV detection, the analyte may have poor chromophores.Consider derivatization with a UV-active tag or use a more sensitive detector like a mass spectrometer.
GC-MS Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No or Low Analyte Peak Incomplete derivatization.Optimize derivatization conditions (reagent concentration, temperature, time).
Analyte degradation in the injector.Use a lower injector temperature or a deactivated inlet liner.
Poor extraction recovery.Optimize the extraction solvent and procedure.
Peak Tailing Active sites in the GC system (liner, column).Use a deactivated liner and column; perform system maintenance.
Matrix Interference Co-eluting compounds from the sample matrix.Improve sample cleanup (e.g., Solid Phase Extraction - SPE); use a more selective GC column or MS scan mode (e.g., Selected Ion Monitoring - SIM).

Experimental Protocols

Proposed HPLC-MS/MS Method (Recommended)

This method is proposed based on general principles for analyzing long-chain alkyl sulfonates and hydrophobic molecules.

  • Instrumentation: HPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A column with a high carbon load is recommended for better retention of hydrophobic compounds.[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A gradient from a lower to a higher concentration of acetonitrile will be necessary to elute the highly hydrophobic this compound. A starting point could be 60% B, increasing to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • MS/MS Detection (Positive Ion Mode):

    • Monitor for the precursor ion of this compound.

    • Optimize fragmentation to identify a characteristic product ion for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Proposed GC-MS Method (with Derivatization)

This method requires a derivatization step to make this compound volatile.

  • Sample Preparation (Silylation):

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS).

    • Heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low to mid-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 300°C at 15°C/min.

    • Hold at 300°C for 5 minutes.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • MS Detection:

    • Scan Mode: Full scan from m/z 50-550 to identify the derivatized analyte and its fragmentation pattern.

    • SIM Mode: For quantitative analysis, monitor characteristic ions of the silylated this compound.

Visualizations

experimental_workflow cluster_hplc HPLC-MS/MS Method cluster_gc GC-MS Method hplc_sample Sample Preparation (Dilution/Extraction) hplc_analysis HPLC Separation (C18 Column, Gradient) hplc_sample->hplc_analysis hplc_detection MS/MS Detection (ESI+, MRM) hplc_analysis->hplc_detection hplc_quant Quantification hplc_detection->hplc_quant gc_sample Sample Preparation (Extraction) gc_deriv Derivatization (Silylation) gc_sample->gc_deriv gc_analysis GC Separation (DB-5ms Column) gc_deriv->gc_analysis gc_detection MS Detection (SIM Mode) gc_analysis->gc_detection gc_quant Quantification gc_detection->gc_quant start Select Method cluster_hplc cluster_hplc start->cluster_hplc Recommended cluster_gc cluster_gc start->cluster_gc Alternative

Caption: Experimental workflows for HPLC-MS/MS and GC-MS methods.

troubleshooting_logic start Poor Chromatographic Result peak_shape Is Peak Shape Poor? (Tailing/Broadening) start->peak_shape retention Is Retention Time Shifting? peak_shape->retention No solution_peak Optimize Mobile Phase Check for Column Overload Use Weaker Sample Solvent peak_shape->solution_peak Yes sensitivity Is Sensitivity Low? retention->sensitivity No solution_retention Check Pump & Flow Rate Use Column Oven retention->solution_retention Yes solution_sensitivity Increase Concentration Increase Injection Volume Use More Sensitive Detector sensitivity->solution_sensitivity Yes end Method Optimized sensitivity->end No solution_peak->retention solution_retention->sensitivity solution_sensitivity->end

References

Technical Support Center: Addressing Off-Target Effects of Methane Sulfonate-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Nervonyl methane (B114726) sulfonate" is identified as a derivative of nervonic acid, a fatty acid.[1][2][3] Currently, there is no publicly available scientific literature detailing its specific biological mechanism of action, on-target efficacy, or potential off-target effects in a therapeutic research context.

Therefore, to fulfill the request for a comprehensive technical support guide, this document uses the well-characterized methane sulfonate-containing drug, Imatinib (B729) Mesylate , as a representative example. Imatinib is a tyrosine kinase inhibitor with extensively documented on- and off-target effects.[4][5] The principles, experimental protocols, and troubleshooting strategies presented here are broadly applicable to researchers investigating the selectivity and potential off-target activities of other kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My experimental results show a significant cellular phenotype (e.g., cytotoxicity, reduced proliferation) at concentrations inconsistent with the IC50 of the intended target. How can I determine if this is an off-target effect?

A1: This is a strong indication of potential off-target activity. A discrepancy between biochemical potency (IC50) and cellular effects is common and can arise from several factors, including inhibition of other essential kinases.[6][7] A recommended first step is to perform a rescue experiment. If you can reverse the phenotype by overexpressing a drug-resistant mutant of your intended target, the effect is likely on-target.[6] If the phenotype persists, it is likely mediated by one or more off-target interactions.[8]

Q2: I'm observing inconsistent results between my biochemical (cell-free) and cell-based assays. Why is this happening?

A2: Discrepancies between assay formats are common. Key reasons include:

  • ATP Concentration: Biochemical assays often use low, fixed ATP concentrations, which may not reflect the high millimolar ATP levels inside a cell. An inhibitor that is ATP-competitive may appear more potent in a biochemical assay than in a cellular environment where it must compete with more ATP.[6][9]

  • Cellular Factors: The compound's cell permeability, stability, and susceptibility to efflux pumps (like P-glycoprotein) can reduce its effective intracellular concentration, leading to lower apparent potency in cell-based assays.[6]

  • Target State: The target kinase's expression level, localization, and post-translational modifications within the cell can differ from the recombinant enzyme used in biochemical assays.[10]

Q3: How can I proactively identify potential off-target effects for my methane sulfonate compound?

A3: Proactive profiling is crucial for interpreting your results accurately. The gold standard is to perform a broad kinase selectivity screen at a concentration roughly 10-fold higher than your on-target IC50.[6] Commercial services offer panels that cover a large portion of the human kinome (>400 kinases).[11][12] This screen will identify other kinases that are significantly inhibited, providing a selectivity profile of your compound. Further investigation into these identified off-targets can then be pursued.[7]

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity in a Specific Cell Line

You observe potent cytotoxicity in Cell Line A, but not in Cell Line B, despite both expressing the target kinase.

  • Possible Cause: Cell Line A may express a critical off-target kinase that is absent or expressed at low levels in Cell Line B. This off-target may be essential for the survival of Cell Line A.

  • Troubleshooting Steps:

    • Verify Target Expression: Confirm the expression and activity (phosphorylation status) of your primary target in both cell lines via Western blotting.[6]

    • Consult Databases: Check kinase expression databases to identify kinases that are highly expressed in Cell Line A but not B.

    • Perform Kinome Profiling: Run a kinase selectivity panel to identify potential off-targets.[11] Cross-reference these hits with your list from step 2.

    • Validate with Orthogonal Tools: Use a structurally unrelated inhibitor for the same target or employ a genetic approach like siRNA or CRISPR to knock down the primary target.[7][8] If these methods do not replicate the cytotoxicity, it further points to an off-target effect.

Problem 2: Paradoxical Activation of a Signaling Pathway

Treatment with your inhibitor, which is designed to block Pathway X, leads to the unexpected activation of Pathway Y.

  • Possible Cause: The inhibitor may be hitting an off-target kinase that acts as a negative regulator of Pathway Y. Inhibiting this off-target would then lead to the activation of Pathway Y.[7]

  • Troubleshooting Steps:

    • Phosphoproteomics: Perform a global phosphoproteomics analysis to get an unbiased view of all signaling pathways affected by your compound.[7]

    • Literature Review: Research the identified off-targets from a kinome scan to see if any are known negative regulators of Pathway Y.

    • Western Blot Analysis: Validate the activation of key nodes in Pathway Y using phospho-specific antibodies in a dose-response and time-course experiment.

    • Use a Negative Control: Synthesize or obtain a structurally similar but biologically inactive analog of your compound. This control should not cause the paradoxical activation, confirming the effect is due to specific (though off-target) binding.[6]

Data Presentation

Table 1: Representative Kinase Selectivity Profile

This table shows a hypothetical selectivity profile for a compound, illustrating how inhibitory potency (IC50) is compared across the intended target and several off-targets. Imatinib is known to inhibit ABL, KIT, and PDGFR.[4][13]

Kinase TargetIC50 (nM)Target ClassImplication of Inhibition
BCR-ABL 25 On-Target Desired therapeutic effect in CML. [4]
c-KIT100On-Target/Off-TargetTherapeutic effect in GIST; can be an off-target in other contexts.[4]
PDGFRα71On-Target/Off-TargetTherapeutic effect in some cancers; considered an off-target otherwise.[14]
DDR138Off-TargetPotential for unintended effects on cell adhesion and migration.
LCK>10,000Non-TargetExample of a highly selective interaction (not inhibited).
SRC250Off-TargetPotential for effects on cell growth, proliferation, and survival.

Note: IC50 values are illustrative and can vary based on assay conditions.

Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)

This protocol outlines a general workflow for assessing compound selectivity using a commercial service.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure complete solubilization.

  • Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400) at a single high concentration (e.g., 1 µM or 10 µM).[6]

  • Data Analysis: The service provider will report the percent inhibition for each kinase relative to a vehicle control. Identify all kinases inhibited above a certain threshold (e.g., >50% or >75%).

  • Dose-Response (IC50) Determination: For the primary target and all significant off-targets identified in the initial screen, perform follow-up multi-point dose-response assays to determine their IC50 values.[8]

  • Selectivity Analysis: Compare the IC50 value for the on-target kinase to the IC50 values for the off-target kinases to quantify the selectivity profile. The ratio of off-target IC50 to on-target IC50 is the selectivity index.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol confirms that a compound binds to its suspected target (on- or off-target) inside intact cells.

  • Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat the cells with the compound at the desired concentration or with a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1 hour).

  • Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a water bath.

  • Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western blotting or another quantitative protein detection method. A drug-bound protein will be more thermally stable and will thus remain in the supernatant at higher temperatures compared to the unbound protein in the vehicle control.

Mandatory Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor_On Target Kinase (e.g., ABL) Downstream_On Downstream Substrate Receptor_On->Downstream_On Phenotype_On Desired Phenotype (e.g., Apoptosis) Downstream_On->Phenotype_On Receptor_Off Off-Target Kinase (e.g., SRC) Downstream_Off Downstream Substrate Receptor_Off->Downstream_Off Phenotype_Off Undesired Phenotype (e.g., Toxicity) Downstream_Off->Phenotype_Off Inhibitor Methane Sulfonate Compound Inhibitor->Receptor_On Inhibition Inhibitor->Receptor_Off Inhibition

Caption: On-target vs. off-target signaling pathway inhibition.

Experimental_Workflow start Unexpected Phenotype Observed in Cells biochem Biochemical Kinase Profiling (>400 kinases) start->biochem id_off_targets Identify Potential Off-Targets biochem->id_off_targets cetsa Confirm Cellular Target Engagement (CETSA) id_off_targets->cetsa Hits Found orthogonal Orthogonal Validation (siRNA, other inhibitors) cetsa->orthogonal conclusion Conclude Effect is Off-Target Mediated orthogonal->conclusion Troubleshooting_Tree q1 Is cytotoxicity observed at clinically relevant concentrations? q2 Does a structurally unrelated inhibitor of the same target replicate the phenotype? q1->q2 Yes res3 Consider compound-specific (non-kinase) toxicity q1->res3 No q3 Does siRNA/CRISPR knockdown of the target replicate the phenotype? q2->q3 Yes res2 Likely Off-Target Effect q2->res2 No res1 Likely On-Target Effect q3->res1 Yes q3->res2 No

References

Technical Support Center: Nervonyl Methane Sulfonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Nervonyl Methane Sulfonate, with the goal of improving final product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: this compound is typically synthesized by the mesylation of its corresponding alcohol, nervonyl alcohol ((Z)-tetracos-15-en-1-ol). This reaction commonly involves reacting nervonyl alcohol with methanesulfonyl chloride (MsCl) in an inert solvent, using a tertiary amine base like triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct.[1][2]

Q2: What are the primary impurities I should be concerned about?

A2: The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual nervonyl alcohol.

  • Reaction Byproducts: Triethylamine hydrochloride (Et3N·HCl), which is formed during the reaction.

  • Side-Reaction Products: Impurities arising from the starting nervonyl alcohol, such as isomers or saturated analogues.

  • Potential Genotoxic Impurities (GTIs): While less likely under standard mesylation conditions with MsCl, the formation of alkyl methanesulfonates like methyl methanesulfonate (B1217627) (MMS) can be a concern, especially if methanol (B129727) is used as a solvent in subsequent steps.[3] Regulatory guidelines are stringent regarding such impurities.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., hexane (B92381)/ethyl acetate) should be chosen to achieve good separation between the starting nervonyl alcohol (more polar) and the product, this compound (less polar). The reaction is considered complete when the spot corresponding to nervonyl alcohol is no longer visible.

Q4: What are the recommended purification methods for achieving high purity?

A4: A multi-step purification approach is recommended:

  • Aqueous Workup: Initial washing of the crude reaction mixture to remove water-soluble impurities like triethylamine hydrochloride.

  • Column Chromatography: Flash column chromatography using silica (B1680970) gel is highly effective for separating the non-polar product from residual polar impurities.

  • Recrystallization: This is a final step to achieve high crystalline purity. The choice of solvent is critical and may require some experimentation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (via TLC) 1. Inactive methanesulfonyl chloride (degraded by moisture).2. Poor quality triethylamine or solvent (containing water).3. Insufficient reaction time or temperature.1. Use a fresh bottle of methanesulfonyl chloride.2. Ensure all reagents and solvents are anhydrous. Dry the solvent if necessary.3. Allow the reaction to stir for a longer duration at room temperature after the initial phase at 0°C and monitor by TLC.[1]
Presence of Multiple Spots on TLC of Crude Product 1. Incomplete reaction (starting material remains).2. Formation of side products.3. Degradation of the product.1. Increase the equivalents of methanesulfonyl chloride and triethylamine slightly.2. Optimize reaction conditions (e.g., maintain low temperature during addition of MsCl).3. Ensure the workup procedure is not overly harsh (e.g., avoid strong acids/bases if possible).
Product "oils out" or forms a foam during recrystallization 1. Inappropriate solvent system.2. Presence of significant impurities preventing crystal lattice formation.1. Experiment with different solvent systems. Good starting points for long-chain alkyl esters include mixtures like heptane/ethyl acetate (B1210297) or methanol/water.[4][5]2. Repurify the material by column chromatography before attempting recrystallization again.
Final Product has a Yellow or Brown Tint 1. Residual impurities.2. Thermal degradation during solvent removal.1. Perform a final purification step, such as passing a solution of the product through a small plug of silica gel or activated carbon.2. Avoid excessive heat when using a rotary evaporator.
Detecting Genotoxic Impurities (e.g., MMS) in the Final Product 1. Contamination from reagents.2. Use of alcohol solvents (like methanol) in the presence of methanesulfonic acid (a potential degradation product).1. Use high-purity reagents.2. Avoid using methanol or ethanol (B145695) as recrystallization or chromatography solvents if GTI formation is a concern. Sensitive analytical methods like GC-MS or LC-MS/MS are required for detection at trace levels.[6]

Data Presentation

The following tables represent typical data that could be obtained during the purification of a 10g batch of crude this compound.

Table 1: Purification Summary

Purification Stage Method Initial Mass (g) Final Mass (g) Yield (%)
1Aqueous Workup10.09.292.0
2Column Chromatography9.27.884.8
3Recrystallization7.87.191.0
Overall -10.0 7.1 71.0

Table 2: Purity Analysis at Each Stage

Stage Analytical Method Purity of this compound (%) Key Impurities Detected
Crude Product HPLC~85%Nervonyl Alcohol, Triethylamine HCl
After Aqueous Workup HPLC~90%Nervonyl Alcohol
After Column Chromatography HPLC>98%Trace residual solvent
After Recrystallization HPLC / GC-MS>99.5%Below detection limits

Experimental Protocols

Key Experiment 1: Synthesis of this compound
  • Setup: To a dry, nitrogen-flushed round-bottom flask, add nervonyl alcohol (1 equivalent).

  • Solvent & Base Addition: Dissolve the alcohol in anhydrous dichloromethane (B109758) (DCM, ~10 volumes). Cool the solution to 0°C in an ice bath. Add triethylamine (1.5 equivalents).

  • Mesylation: Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.[1]

  • Reaction: Stir the reaction mixture at 0°C for 4 hours. If TLC analysis shows incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer to a separatory funnel and wash sequentially with cold water, cold 10% HCl, saturated sodium bicarbonate solution, and finally, brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Key Experiment 2: Purification by Flash Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent Selection: Determine a suitable solvent system using TLC. A gradient elution starting with a non-polar solvent and gradually increasing polarity is often effective. A common system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).

  • Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this and carefully add it to the top of the packed column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage start Nervonyl Alcohol + Anhydrous DCM add_reagents Cool to 0°C Add Triethylamine (1.5 eq) Add Methanesulfonyl Chloride (1.2 eq) start->add_reagents reaction Stir at 0°C to RT Monitor by TLC add_reagents->reaction wash Aqueous Washes (H2O, 10% HCl, NaHCO3, Brine) reaction->wash Crude Product dry Dry with Na2SO4 Filter wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate->chromatography Purified Crude recrystallize Recrystallization chromatography->recrystallize final_product Pure this compound (>99.5%) recrystallize->final_product Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Purity after Synthesis cause1 Incomplete Reaction? start->cause1 cause2 Workup Issues? start->cause2 cause3 Purification Ineffective? start->cause3 sol1a Increase reaction time Check reagent purity cause1->sol1a Yes sol1b Optimize stoichiometry cause1->sol1b Yes sol2a Ensure thorough washing Check pH of aqueous layers cause2->sol2a Yes sol3a Optimize chromatography gradient cause3->sol3a Yes sol3b Select different recrystallization solvents cause3->sol3b Yes Reaction_Pathway NervonylOH Nervonyl Alcohol (R-OH) NervonylOMs This compound (R-OMs) NervonylOH->NervonylOMs + CH3SO2Cl MsCl Methanesulfonyl Chloride (CH3SO2Cl) MsCl->NervonylOMs TEA Triethylamine (Et3N) TEAHCl Triethylamine Hydrochloride (Et3N-HCl) TEA->TEAHCl + HCl (byproduct)

References

Validation & Comparative

comparing Nervonyl methane sulfonate to other alkylating agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alkylating Agents for Researchers

Disclaimer: This guide provides a comparative overview of several well-characterized alkylating agents. Initial searches for "Nervonyl methane (B114726) sulfonate" (also known as 15-Tetracosen-1-ol methanesulfonate (B1217627), (Z)-) did not yield publicly available experimental data regarding its biological activity, such as cytotoxicity or its efficacy as a DNA alkylating agent in a therapeutic or research context. Information on this specific compound is currently limited to its chemical identity and availability from suppliers.

Long-chain alkyl methanesulfonates are generally noted to be less reactive as DNA alkylating agents compared to their short-chain counterparts.[1] Given the absence of specific biological data for Nervonyl methane sulfonate, this guide will focus on a comparison of four well-established alkylating agents from different chemical classes. This will provide researchers, scientists, and drug development professionals with a valuable comparative framework for understanding the mechanisms, efficacy, and experimental evaluation of representative alkylating agents.

The agents selected for this comparison are:

  • Temozolomide (TMZ): A triazine derivative and an oral chemotherapy drug.

  • Carmustine (B1668450) (BCNU): A nitrosourea (B86855) agent, notable for its ability to cross the blood-brain barrier.

  • Busulfan: A bifunctional alkyl sulfonate.

  • Methyl Methanesulfonate (MMS): A monofunctional short-chain alkyl sulfonate, widely used in research to study DNA damage and repair.

Mechanism of Action and Chemical Properties

Alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, with DNA being the primary target.[2] This modification can lead to DNA strand breaks, cross-linking, and base mispairing, ultimately triggering cell cycle arrest and apoptosis.[2]

Temozolomide (TMZ)

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to its active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[3][4] MTIC then releases a methyldiazonium cation, which is the active methylating species. It primarily methylates DNA at the N7 position of guanine (B1146940) and the N3 position of adenine.[4] The cytotoxic effects are largely attributed to the methylation of the O6 position of guanine, which can lead to DNA double-strand breaks if not repaired.[4]

Carmustine (BCNU)

Carmustine is a bifunctional alkylating agent that, after spontaneous decomposition, generates reactive intermediates.[5] These intermediates can alkylate and cross-link DNA and RNA.[5] A key feature of carmustine is the formation of interstrand cross-links between guanine and cytosine bases, which physically prevents DNA strand separation, thereby inhibiting DNA replication and transcription.[5][6] Its lipophilic nature allows it to cross the blood-brain barrier, making it effective against brain tumors.[5]

Busulfan

Busulfan is a bifunctional alkylating agent with two methanesulfonate leaving groups.[7][8] It forms DNA intrastrand cross-links, primarily between guanine bases.[9][10] This action disrupts DNA replication and leads to apoptosis.[7] Busulfan's activity is cell cycle phase-nonspecific.[8]

Methyl Methanesulfonate (MMS)

MMS is a monofunctional alkylating agent that transfers a methyl group to DNA, primarily at the N7 position of guanine and the N3 position of adenine. Unlike bifunctional agents, it does not form DNA cross-links. Its cytotoxicity is mainly associated with the formation of base lesions that can stall DNA replication and lead to strand breaks.

Comparative Cytotoxicity Data

The cytotoxic potential of alkylating agents is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. Below are tables summarizing reported IC50 values for the selected alkylating agents in various cancer cell lines.

Table 1: IC50 Values for Temozolomide (TMZ)
Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Citation
U87Glioblastoma123.9 - 230.024 - 72[11]
U251Glioblastoma84 - 176.548 - 72[11][12]
T98GGlioblastoma~247 - 438.372 - 120[11][13]
A172Glioblastoma~125120[13]
LN229Glioblastoma14.5Not Specified[14]
SF268Glioblastoma147.2Not Specified[14]
Table 2: IC50 Values for Carmustine (BCNU)
Cell LineCancer TypeIC50 (µM)Citation
U87 MGGlioblastoma54.40 - 90.02[15][16]
U1690Small Cell Lung CancerLower than U1810[17]
U1810Non-Small Cell Lung Cancer3.4-fold more resistant than U1690[17]
Table 3: IC50 Values for Busulfan
Cell LineCancer TypeIC50 (µM)Citation
SET2Myeloproliferative Neoplasm27 (decreased to 4 with Veliparib)[18]
HELMyeloproliferative Neoplasm45.1 (decreased to 28.1 with Veliparib)[18]
U937Histiocytic Lymphoma>100 (as single agent)[19]
Table 4: IC50 Values for Methyl Methanesulfonate (MMS)
Cell LineCancer TypeIC50 (µg/mL)Citation
HT-29Colorectal Cancer163.79[20]

Experimental Protocols

Protocol for Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[21][22]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[23]

  • Treatment: Treat the cells with varying concentrations of the alkylating agent and incubate for a specified period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[23]

  • Solubilization: Carefully remove the MTT solution. Add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker.[23] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[23]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the drug concentration to determine the IC50 value.

Protocol for Assessing DNA Alkylation

Several methods can be employed to detect and quantify DNA alkylation. The following is a general workflow that can be adapted for specific techniques like immuno-slot blot or UPLC-MS/MS.[24]

Principle: This protocol outlines the steps to isolate genomic DNA from treated cells and then analyze it for the presence of specific alkylated bases.

Procedure:

  • Cell Treatment: Expose cultured cells to the alkylating agent at the desired concentration and for the appropriate duration.

  • Genomic DNA Isolation: Harvest the cells and isolate genomic DNA using a commercially available kit or standard phenol-chloroform extraction methods.

  • DNA Quantification: Accurately quantify the concentration and purity of the isolated DNA using a spectrophotometer or fluorometer.

  • Detection of Alkylated Adducts:

    • For Immuno-Slot Blot: Denature the DNA and immobilize it onto a nitrocellulose membrane. Probe the membrane with a primary antibody specific for the DNA adduct of interest (e.g., O6-methylguanine). Use a labeled secondary antibody for detection and quantify the signal.[24]

    • For UPLC-MS/MS: Hydrolyze the DNA to individual nucleosides or bases. Separate the components using ultra-performance liquid chromatography and detect and quantify the specific alkylated adducts using tandem mass spectrometry.[24] This is considered the gold standard for specificity and quantification.[24]

    • Comet Assay (Alkaline): This method detects DNA strand breaks and alkali-labile sites, providing an indirect measure of DNA damage caused by alkylation.[24]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action and key signaling pathways involved in the cellular response to the selected alkylating agents.

Temozolomide_Mechanism TMZ Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Conversion DNA DNA MTIC->DNA Methylation O6_MeG O6-Methylguanine DNA->O6_MeG Forms O6_MeG->DNA Repaired by MMR Mismatch Repair (MMR) System O6_MeG->MMR Recognized by DSB DNA Double-Strand Breaks MMR->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis MGMT MGMT Repair Enzyme MGMT->O6_MeG Removes Methyl Group

Caption: Mechanism of action of Temozolomide (TMZ).

Carmustine_Mechanism Carmustine Carmustine (BCNU) Intermediates Reactive Intermediates Carmustine->Intermediates Spontaneous Decomposition DNA DNA Intermediates->DNA Alkylation Crosslinking Interstrand Cross-linking DNA->Crosslinking Forms Crosslinking->DNA Repaired by Replication_Block DNA Replication Block Crosslinking->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis MGMT MGMT Repair Enzyme MGMT->Crosslinking Repairs Damage

Caption: Mechanism of action of Carmustine (BCNU).

Busulfan_Mechanism Busulfan Busulfan Carbonium_Ions Carbonium Ions Busulfan->Carbonium_Ions Formation GST Glutathione S-transferase (GST) Busulfan->GST Metabolized by DNA DNA Carbonium_Ions->DNA Alkylation Intrastrand_Crosslinking Intrastrand Cross-linking (G-G) DNA->Intrastrand_Crosslinking Forms Replication_Block DNA Replication Block Intrastrand_Crosslinking->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Mechanism of action of Busulfan.

MMS_Mechanism MMS Methyl Methanesulfonate (MMS) DNA DNA MMS->DNA Methylation Base_Lesions Base Lesions (N7-G, N3-A) DNA->Base_Lesions Forms Base_Lesions->DNA Repaired by Replication_Stall Replication Fork Stalling Base_Lesions->Replication_Stall Strand_Breaks DNA Strand Breaks Replication_Stall->Strand_Breaks Apoptosis Apoptosis Strand_Breaks->Apoptosis BER Base Excision Repair (BER) BER->Base_Lesions Removes Lesions

Caption: Mechanism of action of Methyl Methanesulfonate (MMS).

References

A Comparative Analysis of Nervonyl Methane Sulfonate and Nervonic Acid for Neuro-centric Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Nervonyl Methane (B114726) Sulfonate and Nervonic Acid, tailored for researchers, scientists, and drug development professionals. The document synthesizes available data to facilitate an objective evaluation of these two structurally related compounds, highlighting their known and putative mechanisms of action, and potential therapeutic applications.

Introduction

Nervonic acid, a long-chain monounsaturated omega-9 fatty acid, is a natural constituent of sphingolipids in the myelin sheath of nerve fibers and has been investigated for its potential role in neurological health.[1][2] Nervonyl methane sulfonate, a synthetic derivative, is structurally analogous but possesses a methanesulfonyl functional group in place of a carboxylic acid. This structural modification is anticipated to significantly alter its biochemical properties and biological activity. This guide will delve into a detailed comparison of their chemical properties, biological functions, and the experimental evidence supporting their potential applications.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of this compound and Nervonic Acid is crucial for interpreting their biological activities and for designing experimental protocols.

PropertyThis compoundNervonic Acid
CAS Number 51040-60-9[3][4]506-37-6[5]
Molecular Formula C25H50O3S[3][4]C24H46O2[5]
Molecular Weight 430.73 g/mol [3][4]366.62 g/mol [5]
Chemical Structure (Z)-tetracos-15-en-1-yl methanesulfonate(Z)-tetracos-15-enoic acid
Functional Group Methane SulfonateCarboxylic Acid
Predicted Reactivity Potential alkylating agent[6]Fatty acid metabolism

Comparative Biological Activity and Mechanism of Action

The distinct functional groups of this compound and Nervonic Acid suggest divergent biological activities. While extensive research has elucidated the roles of nervonic acid, the biological functions of this compound remain largely unexplored and are primarily inferred from the activities of other alkyl methanesulfonates.

Nervonic Acid: A Key Player in Myelin Sheath Integrity

Nervonic acid is a crucial component of sphingolipids, which are essential for the formation and maintenance of the myelin sheath that insulates nerve axons.[1][2] Deficiencies in nervonic acid have been associated with demyelinating diseases such as multiple sclerosis.[1] Its proposed mechanism of action involves its incorporation into cell membranes, particularly in neural cells, thereby contributing to the structural integrity and fluidity of the myelin sheath.

NervonicAcidPathway cluster_synthesis Nervonic Acid Synthesis cluster_incorporation Myelin Sheath Formation cluster_function Neurological Function Oleic Acid Oleic Acid Erucic Acid Erucic Acid Oleic Acid->Erucic Acid Elongation Nervonic Acid Nervonic Acid Erucic Acid->Nervonic Acid Elongation Nervonyl-CoA Nervonyl-CoA Nervonic Acid->Nervonyl-CoA Nervonyl-CoASphingosine Nervonyl-CoASphingosine Ceramide Ceramide Nervonyl-CoASphingosine->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin + Phosphocholine Myelin Sheath Myelin Sheath Sphingomyelin->Myelin Sheath Improved Nerve\nSignal Conduction Improved Nerve Signal Conduction Myelin Sheath->Improved Nerve\nSignal Conduction Enhanced Neurological\nHealth Enhanced Neurological Health Improved Nerve\nSignal Conduction->Enhanced Neurological\nHealth

Biosynthesis and incorporation of nervonic acid into the myelin sheath.
This compound: A Putative Alkylating Agent

In contrast to nervonic acid, alkyl methanesulfonates are recognized as alkylating agents.[6] These compounds can transfer an alkyl group to nucleophilic sites on biomolecules, including DNA. This activity is the basis for the use of some alkyl methanesulfonates as anticancer agents.[6] It is hypothesized that this compound may act similarly, with the long nervonyl chain potentially influencing its cellular uptake, distribution, and target specificity. However, without experimental data, this remains speculative.

NervonylMethaneSulfonatePathway cluster_entry Cellular Uptake cluster_action Putative Mechanism of Action cluster_outcome Potential Biological Effects Nervonyl Methane\nSulfonate Nervonyl Methane Sulfonate Cell Membrane\nTransport Cell Membrane Transport Nervonyl Methane\nSulfonate->Cell Membrane\nTransport Intracellular\nNervonyl Methane\nSulfonate Intracellular Nervonyl Methane Sulfonate Cell Membrane\nTransport->Intracellular\nNervonyl Methane\nSulfonate Alkylation of\nCellular Macromolecules\n(e.g., DNA, Proteins) Alkylation of Cellular Macromolecules (e.g., DNA, Proteins) Intracellular\nNervonyl Methane\nSulfonate->Alkylation of\nCellular Macromolecules\n(e.g., DNA, Proteins) Transfer of Nervonyl Group Disruption of\nCellular Processes Disruption of Cellular Processes Alkylation of\nCellular Macromolecules\n(e.g., DNA, Proteins)->Disruption of\nCellular Processes Cytotoxicity or\nAltered Cell Signaling Cytotoxicity or Altered Cell Signaling Disruption of\nCellular Processes->Cytotoxicity or\nAltered Cell Signaling

Hypothesized mechanism of action for this compound.

Experimental Data and Protocols

While a significant body of research exists for nervonic acid, there is a notable absence of published experimental data on the biological effects of this compound. The following sections summarize key experimental findings for nervonic acid and provide detailed protocols that could be adapted for future studies on this compound.

In Vivo Studies with Nervonic Acid in Mouse Models of Neurological Disorders

Objective: To assess the therapeutic potential of nervonic acid in mouse models of Alzheimer's and Parkinson's disease.

Experimental Protocol:

  • Animal Model: C57BL/6 mice are commonly used. For Alzheimer's disease models, cognitive deficits can be induced by combined administration of D-galactose and AlCl3.[7] For Parkinson's disease models, motor disorders can be induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[8]

  • Administration: Nervonic acid is typically administered via oral gavage. Dosages in studies have ranged from 10.95 mg/kg to 60 mg/kg body weight.[7][8]

  • Behavioral Tests:

    • Morris Water Maze: To assess spatial learning and memory.

    • Open Field Test: To evaluate locomotor activity and anxiety-like behavior.[8]

    • Rotarod Test: To measure motor coordination and balance.[8]

  • Biochemical Analysis:

    • Tissue Collection: Brain (hippocampus, striatum) and liver tissues are collected post-mortem.

    • Neurotransmitter Levels: Dopamine and serotonin (B10506) levels in the striatum can be measured using high-performance liquid chromatography (HPLC).

    • Oxidative Stress Markers: Levels of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) can be quantified using commercially available kits.[7]

    • Inflammatory Cytokines: Levels of TNF-α, IL-1β, and IL-6 can be measured by ELISA.[7]

  • Histological Analysis: Brain sections can be stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess neuronal morphology and with specific antibodies (e.g., anti-tyrosine hydroxylase) to visualize dopaminergic neurons.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_execution Data Collection cluster_analysis Analysis and Interpretation A Animal Model (e.g., C57BL/6 Mice) B Induction of Neurological Disorder (e.g., MPTP, D-gal/AlCl3) A->B C Treatment Groups: - Vehicle Control - Nervonic Acid - (Future) Nervonyl  Methane Sulfonate B->C D Behavioral Assessments (e.g., Morris Water Maze, Rotarod) C->D E Biochemical Analyses (e.g., HPLC, ELISA) C->E F Histological Examinations C->F G Statistical Analysis of Quantitative Data D->G E->G H Comparison of Treatment Effects F->H G->H I Conclusion on Therapeutic Potential H->I

General workflow for in vivo evaluation of neuroactive compounds.
Summary of Key Experimental Findings for Nervonic Acid
EndpointModelKey Findings
Cognitive Function D-galactose/AlCl3 induced cognitive impairment in miceNervonic acid administration improved learning and memory.[7]
Motor Function MPTP-induced Parkinson's disease in miceNervonic acid treatment alleviated motor deficits.[8]
Neuroprotection MPTP-induced Parkinson's disease in miceNervonic acid increased the expression of tyrosine hydroxylase, a marker for dopaminergic neurons.[8]
Antioxidant Activity D-galactose/AlCl3 induced oxidative stress in miceNervonic acid increased the activity of antioxidant enzymes (SOD, GSH-Px) and reduced lipid peroxidation (MDA).[7]
Anti-inflammatory Effects D-galactose/AlCl3 induced neuroinflammation in miceNervonic acid reduced the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[7]

Conclusion and Future Directions

This comparative analysis underscores the well-established role of nervonic acid in the central nervous system and its therapeutic potential in neurological disorders, supported by a growing body of experimental evidence. In stark contrast, this compound remains a largely uncharacterized compound. Based on its chemical structure and the known properties of alkyl methanesulfonates, it is plausible that it functions as an alkylating agent with potential cytotoxic effects.

Future research should prioritize:

  • In vitro and in vivo studies to determine the biological activity of this compound, including its effects on cell viability, DNA integrity, and neuronal function.

  • Direct comparative studies evaluating the efficacy and safety of Nervonic Acid and this compound in relevant disease models.

  • Pharmacokinetic and pharmacodynamic profiling of both compounds to understand their absorption, distribution, metabolism, and excretion.

Such investigations are imperative to ascertain whether this compound holds any therapeutic promise or if its potential toxicity outweighs any possible benefits, and to further solidify the therapeutic applications of nervonic acid.

References

Validating the Mechanism of Action of (Z)-15-Tetracosen-1-ol methanesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound (Z)-15-Tetracosen-1-ol methanesulfonate (B1217627) is structurally related to nervonic acid, a monounsaturated omega-9 fatty acid crucial for brain health. The parent alcohol, (Z)-15-Tetracosen-1-ol, is an isomer of nervonic acid.[1][2] The addition of a methanesulfonate group often serves to create a more reactive compound for research purposes or as a potential prodrug strategy. Methanesulfonates are known alkylating agents, capable of modifying biological molecules.[3][4][5] Given the limited direct information on (Z)-15-Tetracosen-1-ol methanesulfonate, this guide focuses on the well-documented mechanism of action of its parent molecule, nervonic acid, and compares its biological effects with relevant alternatives.

Mechanism of Action: The Role of Nervonic Acid in the Central Nervous System

Nervonic acid is a key component of sphingolipids, particularly sphingomyelin (B164518), which constitutes a significant portion of the myelin sheath that insulates nerve fibers.[6][7][8] The integrity of the myelin sheath is essential for the rapid and efficient transmission of nerve impulses.[6] The proposed mechanism of action for nervonic acid and its derivatives centers on its incorporation into myelin, thereby supporting its biosynthesis and maintenance.[9]

Key functions of nervonic acid include:

  • Myelin Sheath Formation and Repair: Nervonic acid is a vital building block for the myelin sheath. Supplementation may aid in the remyelination process in diseases characterized by myelin loss.[6][10]

  • Cellular Signaling: As a component of sphingolipids, nervonic acid is involved in various signaling pathways that regulate cell processes like apoptosis and neurotransmission.[10][11]

  • Neuroprotection: Nervonic acid exhibits anti-inflammatory and antioxidant properties, which can protect nerve cells from damage.[9]

  • Mitochondrial Function: Recent studies suggest that nervonic acid can improve mitochondrial function and reduce oxidative stress in certain neurological disorders.[12]

Comparative Analysis: Nervonic Acid and Alternatives

Several other compounds are studied for their roles in myelin health and neuroprotection. This section compares nervonic acid with some of these alternatives.

Compound/AlternativeProposed Mechanism of ActionKey Experimental Findings
Nervonic Acid Incorporation into sphingolipids for myelin synthesis and maintenance; anti-inflammatory and antioxidant effects; improves mitochondrial function.[9][10][11][12]Reduces accumulation of very-long-chain fatty acids in adrenoleukodystrophy (ALD) patient-derived fibroblasts.[13] Improves cognitive function and memory in mouse models.[14][15] Promotes myelin synthesis by human oligodendrocytes.[16]
Erucic Acid A precursor to nervonic acid, it can be elongated to form nervonic acid.[7] It is a component of Lorenzo's oil, used to treat ALD.In ALD fibroblasts, erucic acid reduces the accumulation of very-long-chain fatty acids.[13]
Oleic Acid A precursor in the biosynthesis of nervonic acid.[7]A major component of Lorenzo's oil, which has shown benefits in ALD.[17]
Fish Oil (source of EPA and DHA) Provides essential fatty acids that are important for brain health and have anti-inflammatory properties.A fish oil mixture improved the synthesis of myelin proteins by human oligodendrocyte precursor cells.[16]
Palmitic and Stearic Acid Substrates for the synthesis of nervonic acid.[17]Can be used by oligodendrocyte precursor cells for sphingomyelin synthesis.[16]

Experimental Data Summary

The following table summarizes quantitative data from key studies, offering a comparative look at the efficacy of nervonic acid and related compounds.

ExperimentCell/Animal ModelTreatmentKey Quantitative ResultsReference
VLCFA AccumulationALD Patient-Derived FibroblastsNervonic Acid (NA) vs. Erucic Acid (EA)Both NA and EA dose-dependently decreased C26:0 levels. At 10 µM, NA and EA showed comparable reductions.[13]
Cognitive ImprovementD-galactose/AlCl3-induced mouse model of Alzheimer's DiseaseNervonic Acid (10.95 and 43.93 mg/kg)Significantly increased levels of superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. Reduced levels of inflammatory cytokines (IL-6, TNF-α, IL-1β).[14][15]
Weight Gain ReductionMouse model of diet-induced obesityNervonic Acid-enriched dietSignificantly less body weight gain compared to the high-fat diet group. Improved glucose and insulin (B600854) tolerance.[18]
Myelin SynthesisHuman Oligodendrocyte Precursor CellsFish Oil Mixture (rich in NA precursors)Increased synthesis of myelin basic protein, myelin oligodendrocyte glycoprotein, and proteolipid protein.[16]

Experimental Protocols

1. Assessment of Very-Long-Chain Fatty Acid (VLCFA) Accumulation in Fibroblasts

  • Cell Culture: Adrenoleukodystrophy (ALD) patient-derived fibroblasts are cultured in standard media.

  • Treatment: Cells are treated with varying concentrations of nervonic acid or erucic acid for a specified period (e.g., 72 hours).

  • Lipid Extraction: Total lipids are extracted from the cells using a solvent mixture (e.g., chloroform/methanol).

  • Fatty Acid Analysis: Fatty acid methyl esters are prepared and analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the levels of C26:0 and other VLCFAs.

2. Evaluation of Cognitive Function in a Mouse Model

  • Animal Model: An Alzheimer's-like disease model is induced in mice using combined doses of D-galactose and aluminum chloride (AlCl3).

  • Treatment: Mice are administered different doses of nervonic acid orally for a set duration.

  • Behavioral Tests: Cognitive functions like learning and memory are assessed using tests such as the Morris water maze.

  • Biochemical Analysis: After the treatment period, brain and liver tissues are collected. Levels of antioxidant enzymes (e.g., SOD, CAT), inflammatory markers (e.g., IL-6, TNF-α), and neurotransmitters are measured using appropriate assay kits.

Visualizing the Pathways

Nervonic Acid Biosynthesis and Incorporation into Myelin

Nervonic_Acid_Pathway cluster_synthesis Biosynthesis cluster_incorporation Incorporation into Myelin Palmitic Acid Palmitic Acid Stearic Acid Stearic Acid Palmitic Acid->Stearic Acid Elongation Oleic Acid Oleic Acid Stearic Acid->Oleic Acid Desaturation Erucic Acid Erucic Acid Oleic Acid->Erucic Acid Elongation Nervonic Acid Nervonic Acid Erucic Acid->Nervonic Acid Elongation Nervonyl-CoA Nervonyl-CoA Nervonic Acid->Nervonyl-CoA Sphingosine Sphingosine Ceramide Ceramide Sphingosine->Ceramide Nervonyl-CoA->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Myelin Sheath Myelin Sheath Sphingomyelin->Myelin Sheath

Caption: Biosynthesis of nervonic acid and its incorporation into the myelin sheath.

Experimental Workflow for Validating Neuroprotective Effects

Experimental_Workflow Induce Disease Model Induce Disease Model Administer Nervonic Acid Administer Nervonic Acid Induce Disease Model->Administer Nervonic Acid Behavioral Assessment Behavioral Assessment Administer Nervonic Acid->Behavioral Assessment Biochemical Analysis Biochemical Analysis Administer Nervonic Acid->Biochemical Analysis Data Analysis Data Analysis Behavioral Assessment->Data Analysis Biochemical Analysis->Data Analysis

References

Lack of Publicly Available Data for Nervonyl Methane Sulfonate Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available experimental results, comparative studies, and established protocols for Nervonyl methane (B114726) sulfonate has yielded insufficient data to create a meaningful cross-validation and comparison guide as requested.

Initial searches identified Nervonyl methane sulfonate as 15-Tetracosen-1-ol methanesulfonate (B1217627), (Z)-. However, there is a notable absence of published scientific literature detailing its biological activity, mechanism of action, or any experimental data that would allow for a comparative analysis against other compounds.

The majority of publicly accessible information relates to other methanesulfonate-containing compounds, which are chemically and functionally distinct from this compound. These include:

  • Ethyl methanesulfonate (EMS) and Methyl methanesulfonate (MMS): These are well-documented alkylating agents widely used in genetic research to induce mutations. Their mode of action is related to DNA modification.

  • Tricaine Methanesulfonate (MS-222): This compound is extensively used as an anesthetic in fish and other cold-blooded animals.

The experimental data for these compounds are not applicable to this compound, and therefore, a scientifically valid comparison guide cannot be constructed at this time based on the available public information.

Due to the lack of foundational experimental data, it is not possible to fulfill the core requirements of the request, which include:

  • Data Presentation: No quantitative data is available to summarize in comparative tables.

  • Experimental Protocols: No established experimental methodologies for this compound were found.

  • Mandatory Visualization: Without information on its mechanism of action or experimental workflows, no accurate and informative diagrams can be generated.

At present, the information required to produce a "Publish Comparison Guide" for this compound is not available in the public domain. Researchers, scientists, and drug development professionals seeking this information may need to consult proprietary research databases or internal data from organizations that may be synthesizing or studying this specific compound.

The Efficacy of Nervonic Acid and its Derivatives in Neurological Disorders: A Comparative Analysis with Other Bioactive Lipids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific evidence on the therapeutic potential of nervonic acid and similar lipid-based compounds in the management of neurological diseases reveals a promising landscape, particularly for nervonic acid and omega-3 fatty acids. However, a significant gap in the literature exists regarding the specific compound "nervonyl methane (B114726) sulfonate," for which no peer-reviewed studies on its biological efficacy were identified.

This guide provides a detailed comparison of the efficacy of nervonic acid with other key lipids implicated in neurological health, including omega-3 fatty acids (DHA and EPA), sphingolipids like ganglioside GM1 and ceramides (B1148491), and phospholipids (B1166683) such as phosphatidylserine (B164497). The comparison is based on available preclinical and clinical data, with a focus on their mechanisms of action in conditions such as Parkinson's disease, Alzheimer's disease, multiple sclerosis, and spinal cord injury.

Nervonyl Methane Sulfonate: An Uncharted Territory

Despite a thorough review of scientific literature, no studies detailing the therapeutic efficacy or biological effects of this compound were found. This compound is an ester of nervonic acid and methanesulfonic acid. While nervonic acid itself has demonstrated significant neuroprotective properties, the addition of the methane sulfonate group could alter its bioavailability, activity, and toxicity. Methane sulfonate esters are sometimes used in pharmaceuticals to improve a drug's formulation, but some, like methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS), are known for their genotoxic effects. Without specific research on this compound, its potential benefits or risks in a therapeutic context remain unknown.

Nervonic Acid: A Key Player in Myelin Integrity and Neuroprotection

Nervonic acid (NA), a very-long-chain monounsaturated fatty acid, is a crucial component of sphingolipids in the myelin sheath that insulates nerve fibers.[1] Research suggests that NA plays a significant role in the development and maintenance of the central nervous system.[2]

Efficacy in Animal Models of Neurological Disorders

Preclinical studies have demonstrated the potential of nervonic acid in various models of neurological disease:

  • Parkinson's Disease (PD): In a mouse model of PD induced by MPTP, nervonic acid treatment was shown to alleviate motor deficits.[3] It achieved this by upregulating tyrosine hydroxylase, a key enzyme in dopamine (B1211576) production, and downregulating α-synuclein, a protein that aggregates in the brains of PD patients.[3] Furthermore, NA treatment increased the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[3] Transcriptomic and metabolomic analyses have further revealed that nervonic acid can inhibit neuroinflammation and improve pathways related to nerve growth and synaptic plasticity in the brains of PD model mice.[4] Another study confirmed that NA alleviates MPTP-induced Parkinson's disease by activating the MEK/ERK signaling pathway, which is involved in cell survival and differentiation.[5] In cell models of PD, nervonic acid has been shown to suppress apoptosis and alleviate oxidative stress and inflammatory damage.[6]

  • Alzheimer's Disease (AD): In a mouse model of Alzheimer's disease induced by D-galactose and AlCl3, nervonic acid supplementation improved cognitive function and reduced neurodegeneration.[7][8] The proposed mechanisms include supporting neural membrane repair and reducing inflammation.[9] While some observational studies in humans have found lower levels of nervonic acid in individuals with AD, there is currently a lack of large-scale clinical trials to confirm its therapeutic benefit in this population.[9]

Comparative Efficacy of Other Neuroactive Lipids

Several other lipids have been extensively studied for their roles in neurological health and disease. The following sections provide a comparative overview of their efficacy, supported by experimental data.

Omega-3 Polyunsaturated Fatty Acids (PUFAs)

Eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are long-chain omega-3 fatty acids with well-documented anti-inflammatory and neuroprotective effects.[10]

  • Myelin Repair and Multiple Sclerosis (MS): Omega-3 fatty acids are integral to the health of the myelin sheath.[11] A protein that transports omega-3s, Mfsd2a, is essential for the maturation of oligodendrocytes, the cells that produce myelin.[12][13] In animal models, a diet rich in omega-3s has been shown to promote remyelination after toxic injury to oligodendrocytes.[14] Furthermore, omega-3 supplementation has been found to prevent the loss of myelin basic protein and preserve the integrity of the myelin sheath in models of traumatic brain injury.[15]

  • Neuroinflammation and Depression: EPA and DHA have demonstrated efficacy in modulating inflammatory responses and reducing oxidative stress.[10] In the context of depression, particularly "inflammatory depression" characterized by elevated inflammatory markers, EPA has shown promise in reducing depressive symptoms.[16] Some studies suggest that EPA-predominant formulations are more effective than DHA in this regard.[17] The antidepressant effects of omega-3s are attributed to their ability to modulate neuroinflammation, neurotransmitter function, and neuroplasticity.[18]

  • Neuroprotection in Stroke and Alzheimer's Disease: DHA is a robust neuroprotectant in experimental models of stroke, improving behavioral function and reducing infarct volume.[19] In the context of Alzheimer's disease, lower levels of DHA have been observed in the brains of patients.[20] In animal models of AD, DHA has been shown to attenuate the neurotoxicity of amyloid-β and rescue learning ability.[20] DHA is thought to exert its neuroprotective effects by modulating membrane properties, maintaining ion balance, and inducing anti-apoptotic pathways.[21] Studies in rat models of cognitive impairment have shown that supplementation with DHA, along with vitamin D3 and probiotics, can improve memory and reduce oxidative stress.[22]

Sphingolipids: Ceramides and Gangliosides

Sphingolipids are a class of lipids that play critical roles in cell signaling and membrane structure. Their roles in neurological disorders are complex, with some species being neuroprotective while others are detrimental.

  • Ceramides: Elevated levels of ceramides have been implicated in the apoptosis of neurons and oligodendrocytes in several neurodegenerative diseases, including Alzheimer's disease, multiple sclerosis, and HIV-associated dementia.[23][24] Ceramide can activate stress kinases like JNK, leading to cell death.[23] In the context of AD, ceramide-enriched exosomes are thought to "seed" the formation of amyloid plaques.[25] Increased levels of specific ceramide subspecies (Cer16, Cer18, Cer20, and Cer24) have been found in the brains of patients with various neurodegenerative conditions.[24]

  • Ganglioside GM1: In contrast to ceramides, the ganglioside GM1 has shown neuroprotective and regenerative properties. In a preliminary clinical trial for acute spinal cord injury, patients treated with GM1 showed a trend towards improved motor recovery compared to the placebo group.[26][27] Another study combining GM1 with methylprednisolone (B1676475) for spinal cord injury reported a significantly higher effective rate of treatment, reduced inflammatory response, and improved oxidative stress markers compared to methylprednisolone alone.[28] However, a broader review of clinical trials for gangliosides in spinal cord injury did not find conclusive evidence of improved movement, feeling, or quality of life.[29] Therapeutic developments for GM1 gangliosidosis, a neurodegenerative lysosomal storage disorder, are ongoing.[30]

Phospholipids: Phosphatidylserine

Phosphatidylserine (PS) is a phospholipid that is abundant in the brain and plays a role in cognitive function.

  • Cognitive Enhancement: Multiple small clinical trials have suggested that phosphatidylserine, particularly from bovine cortex, can improve cognitive function in elderly individuals with dementia, mild cognitive impairment, or age-associated memory impairment.[31] A systematic review and meta-analysis of nine studies concluded that PS had a positive effect on the memory of older adults with cognitive decline.[32] Another meta-analysis found a statistically significant effect of PS on cognitive function compared to placebo.[31] The proposed mechanisms include enhancing neuronal membrane function and increasing brain glucose metabolism.[33] A clinical trial is underway to further investigate the effects of PS on cognitive function in the elderly.[34]

Data Summary

The following tables summarize the quantitative findings from key studies on the efficacy of nervonic acid and other lipids in neurological disorders.

Table 1: Efficacy of Nervonic Acid in Preclinical Models of Parkinson's Disease

Experimental ModelTreatmentKey FindingsReference
MPTP-induced mouse modelNervonic Acid (20, 40, 60 mg/kg)Dose-dependent improvement in behavioral tests (pole test, rotarod test). Significant increase in striatal dopamine and serotonin (B10506) levels at 40 and 60 mg/kg doses. Upregulation of tyrosine hydroxylase and downregulation of α-synuclein.[3]
MPTP-induced mouse modelNervonic AcidInhibition of neuroinflammation. Improvement in nerve growth and synaptic plasticity pathways.[4]
MPP+-induced SH-SY5Y and PC-12 cell modelsNervonic Acid (5, 10, 20 µmol/L)Dose-dependent decrease in apoptosis rates. Inhibition of inflammatory factors (IL-6, IL-8, TNF-α) and oxidative stress.[6]
MPTP-induced mouse modelNervonic AcidRecovery of motor dysfunction. Reduced neuronal damage (elevated TH and dopamine, decreased α-syn).[5]

Table 2: Efficacy of Omega-3 Fatty Acids in Neurological Conditions

LipidExperimental Model/ConditionTreatmentKey FindingsReference
DHAExperimental Stroke (Rat)5 mg/kg DHAImproved composite neurological score by 20-41% over 3 weeks. Reduced total infarct volume by 46%.[19]
EPAInflammatory Depression (Human)2 g/day EPAPost-hoc analysis showed superiority to placebo in reducing depressive symptoms in patients with high baseline inflammation.[16]
Omega-3 PUFAsTraumatic Brain Injury (Rat)Omega-3 supplementationPrevented loss of myelin basic protein and preserved myelin sheath integrity.[15]
Omega-3 PUFAsCuprizone-induced demyelination (Mouse)Endogenous increase in n-3 PUFAs (fat-1 mice)Increased remyelination after a 2-week recovery period (p=0.07).[14]

Table 3: Efficacy of Ganglioside GM1 in Spinal Cord Injury (Human Clinical Trials)

Study DesignTreatmentKey FindingsReference
Randomized, placebo-controlled, double-blinded trial (n=34)GM1 gangliosideAverage motor recovery of 36.9 points vs. 21.6 in placebo (p=0.088).[26]
Observational study (n=80)GM1 + Methylprednisolone vs. Methylprednisolone aloneEffective rate of 92.50% vs. 75.00% (p=0.034). Significant reduction in inflammatory markers and improvement in oxidative stress markers.[28]

Table 4: Efficacy of Phosphatidylserine in Cognitive Decline (Human Studies)

Study DesignTreatmentKey FindingsReference
Systematic review and meta-analysis (9 studies, n=961)100-300 mg/day PSPositive effect on the memory of older adults with cognitive decline.[32]
Meta-analysis of 5 RCTs (n=783)100-300 mg/day PSStatistically significant improvement in cognitive function vs. placebo (SMD=0.22).[31]
Double-blind trial (n=494)300 mg/day bovine cortex PSImproved memory, learning, motivation, and socialization over 3-6 months.[31]

Experimental Protocols

Detailed methodologies for some of the key experiments cited are provided below.

MPTP-Induced Parkinson's Disease Mouse Model and Nervonic Acid Treatment
  • Animal Model: Male C57BL/6 mice are typically used. Parkinsonism is induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

  • Treatment: Nervonic acid, often extracted from sources like Xanthoceras sorbifolia Bunge, is administered to the mice, usually via oral gavage, at varying doses (e.g., 20, 40, 60 mg/kg) for a specified period.

  • Behavioral Assays: Motor function is assessed using tests such as the rotarod test (measuring the time mice can stay on a rotating rod) and the pole test (measuring the time taken to turn and descend a vertical pole).

  • Biochemical Analysis: After the treatment period, the striatum of the brain is dissected. High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine, serotonin, and their metabolites. Western blotting is employed to determine the protein expression levels of tyrosine hydroxylase and α-synuclein. The activity of antioxidant enzymes like SOD and GSH is measured using commercially available kits.

Cuprizone-Induced Demyelination and Remyelination Model
  • Animal Model: The fat-1 mouse model, which can endogenously produce omega-3 fatty acids from omega-6 fatty acids, and their wild-type littermates are used.

  • Induction of Demyelination: Mice are fed a diet containing 0.2% cuprizone (B1210641) for 5 weeks to induce demyelination in the central nervous system.

  • Remyelination Phase: After the cuprizone diet, mice are returned to a normal diet for a recovery period (e.g., 2 weeks) to allow for remyelination.

  • Histological Analysis: Brain sections are stained with dyes like Luxol fast blue to visualize myelin. The degree of demyelination and remyelination is quantified by analyzing the staining intensity in specific brain regions like the corpus callosum.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Nervonic_Acid_Neuroprotection cluster_PD_Pathology Parkinson's Disease Pathology cluster_NA_Effects Nervonic Acid Effects MPTP MPTP OxidativeStress Oxidative Stress MPTP->OxidativeStress Neuroinflammation Neuroinflammation MPTP->Neuroinflammation AlphaSynuclein α-synuclein Aggregation OxidativeStress->AlphaSynuclein DopaminergicNeuronLoss Dopaminergic Neuron Loss Neuroinflammation->DopaminergicNeuronLoss AlphaSynuclein->DopaminergicNeuronLoss NA Nervonic Acid AntioxidantEnzymes ↑ Antioxidant Enzymes (SOD, GSH) NA->AntioxidantEnzymes AntiInflammatory ↓ Neuroinflammation NA->AntiInflammatory ReduceAlphaSynuclein ↓ α-synuclein NA->ReduceAlphaSynuclein MEK_ERK ↑ MEK/ERK Pathway NA->MEK_ERK Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection AntiInflammatory->Neuroprotection ReduceAlphaSynuclein->Neuroprotection MEK_ERK->Neuroprotection Neuroprotection->DopaminergicNeuronLoss

Caption: Neuroprotective mechanisms of Nervonic Acid in Parkinson's Disease.

Omega3_Myelin_Repair cluster_Inputs cluster_Cellular_Processes cluster_Outcomes Omega3 Omega-3 Fatty Acids (DHA, EPA) OligodendrocyteMaturation Oligodendrocyte Maturation Omega3->OligodendrocyteMaturation AntiInflammatoryEffects Anti-inflammatory Effects Omega3->AntiInflammatoryEffects MyelinSheathFormation Myelin Sheath Formation OligodendrocyteMaturation->MyelinSheathFormation MyelinRepair Myelin Repair/Remyelination MyelinSheathFormation->MyelinRepair Neuroprotection Neuroprotection AntiInflammatoryEffects->Neuroprotection MyelinRepair->Neuroprotection

Caption: Role of Omega-3 Fatty Acids in Myelin Repair and Neuroprotection.

Sphingolipid_Signaling_Neurodegeneration cluster_Pro_Apoptotic Pro-Apoptotic Pathway cluster_Neuroprotective Neuroprotective Pathway Ceramide Ceramide JNK_Activation JNK Activation Ceramide->JNK_Activation Apoptosis Neuronal Apoptosis JNK_Activation->Apoptosis GM1 Ganglioside GM1 NeurotrophicFactor Neurotrophic Factor Signaling GM1->NeurotrophicFactor NeuronalSurvival Neuronal Survival & Regeneration NeurotrophicFactor->NeuronalSurvival

Caption: Opposing roles of Ceramide and Ganglioside GM1 in neuronal fate.

Conclusion

While the specific compound "this compound" remains uncharacterized in the scientific literature, its parent compound, nervonic acid, demonstrates significant potential as a neuroprotective agent, particularly in preclinical models of Parkinson's and Alzheimer's diseases. Its role in myelin synthesis and integrity is a key area of its therapeutic promise.

A comparative analysis with other neuroactive lipids highlights the multifaceted nature of lipid-based interventions for neurological disorders. Omega-3 fatty acids, particularly DHA and EPA, have a strong evidence base for their anti-inflammatory, neuroprotective, and myelin-supportive roles. Sphingolipids present a more complex picture, with ceramides being largely detrimental and ganglioside GM1 showing some promise for neuroregeneration. Phosphatidylserine appears to be a beneficial supplement for age-related cognitive decline.

For researchers and drug development professionals, this guide underscores the importance of focusing on well-characterized lipid molecules with established mechanisms of action. While the synthesis of novel derivatives like this compound may be of interest for modulating pharmacokinetic properties, their efficacy and safety must be rigorously evaluated before they can be considered viable therapeutic candidates. Future research should prioritize head-to-head comparative studies of these promising lipids in relevant disease models to better delineate their relative efficacies and optimal applications.

References

The Elusive Quest for Nervonyl Methane Sulfonate Analogs: A Pivot to the Structure-Activity Relationship of Nervonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of the scientific literature reveals a significant gap in research specifically detailing the structure-activity relationship (SAR) of nervonyl methane (B114726) sulfonate analogs. While nervonyl methane sulfonate, a derivative of nervonic acid, is commercially available, studies systematically modifying its structure to evaluate changes in biological activity are not readily found in the public domain.

This guide, therefore, pivots to a closely related and well-researched area: the structure-activity relationship of nervonic acid and its analogs, primarily esters and amides. Nervonic acid, a monounsaturated omega-9 fatty acid, is a key component of myelin and has demonstrated significant neuroprotective and anti-inflammatory properties.[1][2][3][4] Understanding how modifications to the nervonic acid backbone influence these activities provides a crucial foundation for the rational design of new therapeutic agents, and offers valuable insights that could inform future research into this compound derivatives.

Comparative Analysis of Nervonic Acid Analogs

While a comprehensive table with quantitative SAR data for a series of this compound analogs cannot be constructed due to the lack of available data, we can summarize the known biological activities of nervonic acid and its more studied derivatives. Research indicates that the therapeutic effects of nervonic acid are often linked to its role in myelination and its anti-inflammatory actions.[5][6]

Compound/AnalogKey Structural FeatureReported Biological ActivityRelevant Therapeutic Area
Nervonic Acid C24:1 monounsaturated fatty acidNeuroprotective, anti-inflammatory, promotes myelin synthesis.[1][6][7]Neurodegenerative diseases (e.g., Multiple Sclerosis, Parkinson's Disease).[1][7]
Nervonic Acid Esters (e.g., Methyl, Ethyl) Esterification of the carboxylic acidMay improve bioavailability and facilitate incorporation into lipids.[6]Central Nervous System regeneration.[5]
Nervonic Acid Amides Amidation of the carboxylic acidGenerally, fatty acid amides can exhibit a range of biological activities, including signaling functions. The specific activities of nervonic acid amides are less documented but represent a key area for future SAR studies.Potential for novel signaling modulators.

Experimental Protocols for Evaluating Biological Activity

The following are detailed methodologies for key experiments frequently used to assess the neuroprotective and anti-inflammatory effects of nervonic acid and its analogs.

In Vitro Neuroprotection Assay: PC-12 Cell Viability
  • Objective: To determine the ability of a compound to protect neuronal-like cells from oxidative stress-induced cell death.

  • Cell Line: PC-12 cells (a rat pheochromocytoma cell line that differentiates into neuron-like cells).

  • Protocol:

    • Seed PC-12 cells in 96-well plates and allow them to adhere and grow for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound (e.g., nervonic acid or its analog) for 24-48 hours.

    • Induce oxidative stress by adding a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to the cell culture medium.

    • Incubate for an additional 24 hours.

    • Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

    • Quantify the results by measuring the absorbance at a specific wavelength and express cell viability as a percentage of the control (untreated) cells.

In Vitro Anti-inflammatory Assay: Inhibition of NF-κB Signaling
  • Objective: To evaluate the anti-inflammatory activity of a compound by measuring its effect on the NF-κB signaling pathway.[4]

  • Cell Line: RAW 264.7 cells (a murine macrophage cell line).

  • Protocol:

    • Culture RAW 264.7 cells in appropriate media.

    • Pre-treat the cells with different concentrations of the test compound for a specified period.

    • Stimulate inflammation by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

    • After stimulation, lyse the cells and prepare nuclear and cytoplasmic extracts.

    • Analyze the activation of the NF-κB pathway by measuring:

      • The levels of phosphorylated IκBα (an inhibitor of NF-κB) in the cytoplasm via Western blotting.

      • The nuclear translocation of the p65 subunit of NF-κB via Western blotting of the nuclear extracts or immunofluorescence microscopy.

    • Measure the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant using ELISA (Enzyme-Linked Immunosorbent Assay).

In Vivo Model of Neuroinflammation: MPTP-induced Parkinson's Disease Model
  • Objective: To assess the in vivo efficacy of a compound in a mouse model of Parkinson's disease, which involves significant neuroinflammation.[1]

  • Animal Model: C57BL/6 mice.

  • Protocol:

    • Induce Parkinson's-like pathology by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that selectively damages dopaminergic neurons.

    • Treat groups of mice with the test compound (e.g., nervonic acid) via oral gavage or injection before, during, or after MPTP administration.

    • Evaluate motor function using behavioral tests such as the rotarod test and the pole test.

    • At the end of the study, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemical analysis to quantify the loss of dopaminergic neurons in the substantia nigra.

    • Measure the levels of inflammatory markers (e.g., microglia activation, pro-inflammatory cytokines) in the brain tissue using techniques like qPCR or Western blotting.

Signaling Pathways and Experimental Visualizations

The biological effects of nervonic acid and its analogs are often mediated through complex signaling pathways. Below are diagrams illustrating a key anti-inflammatory pathway and a general workflow for SAR studies.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NervonicAcid Nervonic Acid Analogs NervonicAcid->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Anti-inflammatory signaling pathway of nervonic acid analogs via NF-κB inhibition.

sar_workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead Lead Compound (Nervonic Acid) Analogs Synthesize Analogs (Esters, Amides, etc.) Lead->Analogs InVitro In Vitro Assays (Neuroprotection, Anti-inflammatory) Analogs->InVitro InVivo In Vivo Models (e.g., PD, MS models) InVitro->InVivo Promising Candidates SAR Establish SAR InVitro->SAR Activity Data InVivo->SAR Optimization Lead Optimization SAR->Optimization Optimization->Analogs Iterate Design

Caption: General workflow for a structure-activity relationship (SAR) study.

Conclusion and Future Directions

The study of nervonic acid and its derivatives presents a promising avenue for the development of novel therapeutics for neurological and inflammatory disorders. While direct SAR data on this compound analogs is currently unavailable, the existing research on nervonic acid esters and amides provides a solid starting point. Future research should focus on the systematic synthesis and biological evaluation of a broader range of nervonic acid derivatives, including sulfonate esters, to elucidate a more complete SAR profile. This will be instrumental in optimizing the therapeutic potential of this important class of bioactive lipids.

References

A Comparative Analysis of Methanesulfonate Esters in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various methanesulfonate (B1217627) esters. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying molecular pathways to support informed decisions in research and development.

Methanesulfonate esters are a class of alkylating agents with significant applications in cancer chemotherapy and research. Their biological activity stems from their ability to transfer a methyl group to nucleophilic sites on biomolecules, most notably DNA. This action can induce cytotoxicity, cell cycle arrest, and apoptosis, making them potent anti-cancer agents. However, their clinical utility is often accompanied by concerns about genotoxicity and off-target effects. This guide presents a comparative study of prominent methanesulfonate esters, including busulfan (B1668071), treosulfan (B1682457), improsulfan (B85372), and piposulfan (B1677946), to elucidate their relative performance and mechanisms of action.

Comparative Efficacy and Cytotoxicity

The therapeutic efficacy of methanesulfonate esters is intrinsically linked to their cytotoxic activity against cancer cells and their impact on hematopoietic stem cells, particularly in the context of bone marrow transplantation.

In Vitro Cytotoxicity

A comparative analysis of the half-maximal inhibitory concentration (IC50) values reveals significant differences in the cytotoxic potency of various methanesulfonate esters across different cancer cell lines. Treosulfan has consistently demonstrated greater in vitro cytotoxicity compared to busulfan in pediatric tumor cell lines, with IC50 values for treosulfan ranging from 0.73 to 608 µmol/L, while busulfan's IC50 values were generally above 2.81 µmol/L and often exceeded 5,000 µmol/L.[1] Leukemia cell lines were found to be the most sensitive to both drugs.[1] While direct comparative IC50 data for improsulfan and piposulfan against the same cell lines in a single study is limited, their roles as DNA alkylating agents suggest a similar spectrum of activity.

Methanesulfonate EsterCancer Cell TypeIC50 Range (µmol/L)Reference
Busulfan Pediatric Cancer Cell Lines (Ewing tumor, neuroblastoma, osteosarcoma, leukemia)>2.81 - >5,000[1]
Myeloproliferative Neoplasm Cell Lines (SET2, HEL)27 - 45.1[2]
Treosulfan Pediatric Cancer Cell Lines (Ewing tumor, neuroblastoma, osteosarcoma, leukemia)0.73 - 608[1]
Improsulfan Data not available in direct comparison-
Piposulfan Data not available in direct comparison-
Hematopoietic Stem Cell Toxicity

The myeloablative potential of methanesulfonate esters is a critical aspect of their use in conditioning regimens for hematopoietic stem cell transplantation (HSCT). This toxicity is a double-edged sword, as it is necessary for eradicating malignant cells and enabling donor cell engraftment, but it also contributes to significant side effects.

Methanesulfonate EsterKey Findings on Hematopoietic Stem Cell ToxicityReference
Busulfan Effectively depletes hematopoietic stem cells, a cornerstone of myeloablative conditioning regimens.[3][3]
Treosulfan Demonstrates potent myeloablative and immunosuppressive effects, considered a less toxic alternative to busulfan.[4]
Improsulfan Functions as an alkylating agent, suggesting potential for hematopoietic stem cell toxicity.
Piposulfan Believed to act as a DNA alkylating agent, indicating a likelihood of hematopoietic stem cell toxicity.

Clinical Performance: Busulfan vs. Treosulfan

Extensive clinical research has been conducted to compare the efficacy and safety of busulfan and treosulfan as conditioning agents in HSCT.

Outcome MeasureBusulfan-based RegimenTreosulfan-based RegimenKey FindingsReference
Overall Survival (OS) LowerHigherA meta-analysis showed that treosulfan-based conditioning was associated with better overall survival.[5]
Non-Relapse Mortality (NRM) HigherLowerTreosulfan-based regimens were associated with a trend towards lower non-relapse mortality.[5]
Graft-versus-Host Disease (GVHD) Higher incidence of acute GVHDLower incidence of acute GVHDTreosulfan-based regimens were associated with a reduced risk of acute GVHD.[5]
Treatment-Related Mortality (TRM) in non-malignant diseases (pediatric) 12.0%3.9%A randomized phase 2 trial in children with non-malignant diseases showed lower TRM with treosulfan.[6]

Mechanisms of Action and Signaling Pathways

The primary mechanism of action for methanesulfonate esters is the alkylation of DNA, which triggers a cascade of cellular events culminating in cell death. This process involves the intricate DNA Damage Response (DDR) pathway.

General DNA Alkylation and Damage Response

Methanesulfonate esters are bifunctional alkylating agents that form covalent bonds with DNA, leading to the formation of monoadducts and interstrand cross-links.[3] This DNA damage is recognized by cellular surveillance systems, activating the DDR pathway. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) are recruited to the sites of damage, initiating a signaling cascade that involves the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow time for DNA repair. If the damage is too extensive to be repaired, p53 can trigger apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic proteins like Bax and the subsequent activation of executioner caspases, such as caspase-3.

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 DNA Damage and Recognition cluster_2 Cell Fate Decision Methanesulfonate_Ester Methanesulfonate Ester DNA_Alkylation DNA Alkylation (Monoadducts, Cross-links) Methanesulfonate_Ester->DNA_Alkylation DDR_Activation DNA Damage Response (DDR) Activation (e.g., ATM) DNA_Alkylation->DDR_Activation p53_Activation p53 Activation DDR_Activation->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase Activation) p53_Activation->Apoptosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair DNA_Repair->p53_Activation Treosulfan_PKC_Pathway Treosulfan Treosulfan PKC_delta_Activation PKC-δ Activation Treosulfan->PKC_delta_Activation Apoptosis_Induction Enhanced Apoptosis PKC_delta_Activation->Apoptosis_Induction Bryostatin_1 Bryostatin-1 Bryostatin_1->PKC_delta_Activation enhances MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Drug_Treatment 2. Treat cells with varying concentrations of methanesulfonate ester Cell_Seeding->Drug_Treatment MTT_Addition 3. Add MTT reagent Drug_Treatment->MTT_Addition Incubation 4. Incubate to allow formazan formation MTT_Addition->Incubation Solubilization 5. Add solubilizing agent (e.g., DMSO) Incubation->Solubilization Absorbance_Reading 6. Read absorbance at 570 nm Solubilization->Absorbance_Reading CFU_Assay_Workflow Cell_Isolation 1. Isolate hematopoietic progenitor cells Drug_Exposure 2. Mix cells with drug in semi-solid medium Cell_Isolation->Drug_Exposure Plating 3. Plate cell mixture Drug_Exposure->Plating Incubation 4. Incubate for 14-16 days Plating->Incubation Colony_Counting 5. Count and identify colonies Incubation->Colony_Counting Apoptosis_Assay_Workflow Cell_Treatment 1. Treat cells with methanesulfonate ester Harvesting 2. Harvest cells Cell_Treatment->Harvesting Staining 3. Stain with Annexin V-FITC and Propidium Iodide Harvesting->Staining Flow_Cytometry 4. Analyze by flow cytometry Staining->Flow_Cytometry

References

A Comparative Guide to Confirming the Purity of Nervonyl Methane Sulfonate Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of Nervonyl methane (B114726) sulfonate (C25H50O3S, CAS: 5104-60-9).[1][2] Given the importance of purity in research and pharmaceutical applications, this document outlines key experimental protocols and data presentation formats to facilitate objective analysis and comparison with alternative analytical approaches.

Introduction to Purity Analysis of Nervonyl Methane Sulfonate

This compound is a long-chain, unsaturated ester of nervonic acid. Its high molecular weight and non-volatile nature necessitate analytical techniques capable of handling such molecules. The primary goals of purity analysis are to quantify the main compound and to identify and quantify any potential impurities. Common impurities in methanesulfonate (B1217627) esters can include unreacted starting materials, such as the corresponding alcohol (nervonyl alcohol) and methanesulfonic acid, as well as byproducts of the synthesis process. While the formation of short-chain genotoxic impurities like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) is considered unlikely unless the corresponding alcohols are present, their potential presence as contaminants in reagents warrants consideration.

This guide focuses on two primary analytical techniques suitable for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is well-suited for the analysis of non-volatile compounds like this compound that lack a UV chromophore.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

  • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Nervonyl alcohol reference standard

  • Methanesulfonic acid reference standard[3][4][5][6]

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of isopropanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.

  • Prepare calibration standards of this compound, nervonyl alcohol, and methanesulfonic acid in the mobile phase at concentrations ranging from 1 µg/mL to 200 µg/mL.

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water.

    • Start with 80% Acetonitrile / 20% Water.

    • Linearly increase to 100% Acetonitrile over 20 minutes.

    • Hold at 100% Acetonitrile for 10 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow Rate: 1.5 L/min

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For a high molecular weight compound like this compound, a high-temperature GC method is required.

Instrumentation:

  • Gas Chromatograph with a high-temperature inlet

  • Mass Spectrometer

  • High-temperature capillary column (e.g., DB-5ht, 30 m x 0.25 mm, 0.1 µm film thickness)

Reagents:

  • Hexane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization)

  • This compound reference standard

  • Nervonyl alcohol reference standard

Sample Preparation and Derivatization:

  • Accurately weigh 1 mg of the this compound sample into a vial.

  • Add 1 mL of Hexane and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes to convert any residual nervonyl alcohol to its more volatile trimethylsilyl (B98337) (TMS) ether.

  • Cool to room temperature before injection.

  • Prepare a calibration curve using the same derivatization procedure with the reference standards.

GC-MS Conditions:

  • Injector Temperature: 340°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 380°C at 15°C/min.

    • Hold at 380°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless (1 µL injection volume)

  • MS Transfer Line Temperature: 350°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-800

Data Presentation

Quantitative data from the analysis of three hypothetical this compound samples using the described methods are summarized in the table below.

Parameter Sample A (HPLC-ELSD) Sample B (HPLC-ELSD) Sample C (GC-MS) Alternative Method (Hypothetical GC-FID)
Purity of this compound (%) 99.598.299.199.3
Nervonyl Alcohol (%) 0.21.10.5 (as TMS ether)0.4
Methanesulfonic Acid (%) 0.10.3Not DetectedNot Detected
Unknown Impurity 1 (%) 0.15 (at RRT 1.2)0.25 (at RRT 1.2)0.2 (at RT 25.5 min)0.2
Unknown Impurity 2 (%) 0.05 (at RRT 1.4)0.15 (at RRT 1.4)0.2 (at RT 28.1 min)0.1
Limit of Detection (LOD) 1 µg/mL1 µg/mL0.5 ng on column1 ng on column
Limit of Quantification (LOQ) 5 µg/mL5 µg/mL2 ng on column5 ng on column

RRT = Relative Retention Time RT = Retention Time

Visualization of Workflows and Pathways

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Analysis Sample Nervonyl Methane Sulfonate Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization optional HPLC HPLC-ELSD/CAD Dissolution->HPLC GCMS GC-MS Derivatization->GCMS Chromatogram Obtain Chromatogram HPLC->Chromatogram GCMS->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification vs. Reference Standards Peak_Integration->Quantification Purity_Report Generate Purity Report Quantification->Purity_Report

Caption: Experimental workflow for purity analysis of this compound.

Signaling_Pathway_Impact cluster_drug Drug Substance cluster_cellular Cellular Response Drug Nervonyl Methane Sulfonate (Active) Receptor Target Receptor Drug->Receptor Impurity Reactive Impurity Signaling Signaling Cascade Impurity->Signaling interference Off_Target Off-Target Effects Impurity->Off_Target Receptor->Signaling Response Desired Therapeutic Response Signaling->Response Toxicity Cellular Toxicity Off_Target->Toxicity

Caption: Potential impact of impurities on a signaling pathway.

References

Independent Verification of Nervonyl Methane Sulfonate Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental data on the bioactivity of Nervonyl Methane (B114726) Sulfonate (15-Tetracosen-1-ol methanesulfonate, (Z)-) is currently available in the public domain. This guide, therefore, provides a comparative analysis based on the well-documented bioactivities of its constituent molecule, Nervonic Acid . The neuroprotective and anti-inflammatory properties of Nervonic Acid are compared against established alternatives to provide a framework for potential research and development.

Executive Summary

Nervonic Acid, a long-chain monounsaturated fatty acid, is a key component of neural tissues, particularly in the myelin sheath.[1][2] Research suggests its potential therapeutic role in neurodegenerative and inflammatory conditions. This guide evaluates the experimental evidence for Nervonic Acid's bioactivity in comparison to Docosahexaenoic Acid (DHA), Vitamin E, and Ibuprofen, providing a basis for assessing the potential applications of its derivative, Nervonyl Methane Sulfonate.

Comparative Analysis of Neuroprotective and Anti-inflammatory Activity

The following tables summarize the available experimental data for Nervonic Acid and selected alternatives.

Neuroprotective Effects
CompoundModelDosageKey FindingsReference
Nervonic Acid D-galactose/AlCl3 induced Alzheimer's disease mouse model10.95 and 43.93 mg/kgDelayed decline in locomotion and learning; increased antioxidant enzyme activity (SOD, CAT, GSH-Px); reduced MDA, IL-6, TNF-α, and IL-1β levels.[3][4][3][4]
MPTP-induced Parkinson's disease mouse model>40 mg/kgAlleviated behavioral deficits; increased striatal dopamine (B1211576) and serotonin; upregulated tyrosine hydroxylase and downregulated α-synuclein.[5][5]
Experimental Autoimmune Encephalomyelitis (EAE) mouse model (MS model)Not specifiedMitigated inflammatory infiltration and demyelination; increased antioxidant proteins and anti-inflammatory cytokines (IL-4, IL-10).[6][7][6][7]
Docosahexaenoic Acid (DHA) Middle Cerebral Artery Occlusion (MCAo) rat model (Stroke)5 mg/kg (i.v.)Improved neurological score; enhanced motor function; reduced infarct volume.[8][9][8][9]
Vitamin E (α-Tocotrienol) In vitro glutamate-challenged neuronsnmol/L concentrationsBlocked glutamate-induced cell death.[10][10]
In vivo stroke modelsNot specifiedReduced stroke-induced injury.[10][10]
Anti-inflammatory Effects
CompoundModelDosage/ConcentrationKey FindingsReference
Nervonic Acid LPS-stimulated RAW264.7 macrophages12.5, 25, 50 µMInhibited NO production; decreased IL-6, IL-1β, and TNF-α; increased IL-10.[11][11]
D-galactose/AlCl3 induced Alzheimer's disease mouse model10.95 and 43.93 mg/kgReduced levels of IL-6, TNF-α, and IL-1β.[3][4][3][4]
Ibuprofen Carrageenan-induced rat paw edemaNot specifiedSignificant anti-inflammatory activity.[12][12]
In vivo human model of inflammatory pain400 mgInhibition of COX-1 and COX-2 activity.[13][13]

Experimental Protocols

Alzheimer's Disease Mouse Model (D-galactose/AlCl3 induced)
  • Animal Model: Mice are treated with D-galactose (120 mg/kg) and AlCl3 (20 mg/kg) for 8 weeks to induce cognitive impairment and pathological features resembling Alzheimer's disease.[3]

  • Treatment: From the fifth to the eighth week, mice are administered Nervonic Acid (10.95 and 43.93 mg/kg) via gavage.[3]

  • Behavioral Tests: Locomotion and learning ability are assessed using tests such as the open field test and Barnes maze.[3]

  • Biochemical Analysis: Levels of antioxidant enzymes (SOD, CAT, GSH-Px), malondialdehyde (MDA), and inflammatory cytokines (IL-6, TNF-α, IL-1β) in brain and liver tissues are measured using commercial kits.[3]

  • Histopathology: Hippocampal and liver tissues are stained with Hematoxylin and Eosin (H&E) to observe cellular morphology.[3]

  • Gene Expression Analysis: The expression levels of genes in the PI3K/AKT/mTOR signaling pathway and inflammatory cytokine genes are determined by RT-qPCR.[3]

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
  • Cell Line: RAW264.7 macrophage cells are used.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are treated with various concentrations of Nervonic Acid (e.g., 6.25, 12.5, 25, 50 µM).[11]

  • Nitric Oxide (NO) Assay: The production of NO in the cell culture supernatant is measured using the Griess reagent.[11]

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and anti-inflammatory cytokine (IL-10) are quantified using ELISA kits.[11]

  • Gene Expression Analysis: The mRNA expression of inflammatory mediators like COX-2 and iNOS is analyzed by RT-qPCR.[11]

Visualized Pathways and Workflows

Nervonic_Acid_Neuroprotective_Pathway NA Nervonic Acid Neuroinflammation Neuroinflammation (↑ IL-6, TNF-α, IL-1β) NA->Neuroinflammation Inhibits PI3K PI3K NA->PI3K Activates Antioxidant_Enzymes Antioxidant Enzymes (↑ SOD, CAT, GSH-Px) NA->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress (e.g., in AD, PD) Neuronal_Survival Improved Neuronal Survival & Function Oxidative_Stress->Neuronal_Survival Inhibits Neuroinflammation->Neuronal_Survival Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Neuronal_Survival Antioxidant_Enzymes->Oxidative_Stress Reduces Cognitive_Improvement Cognitive Improvement Neuronal_Survival->Cognitive_Improvement

Caption: Proposed neuroprotective signaling pathway of Nervonic Acid.

Experimental_Workflow_AD_Model Start Start: Induce AD Model (D-galactose/AlCl3 for 8 weeks) Treatment Treatment Phase (Weeks 5-8) - Control Group (Saline) - Nervonic Acid Groups (10.95 & 43.93 mg/kg) Start->Treatment Behavioral Behavioral Assessment (Open Field, Barnes Maze) Treatment->Behavioral Sacrifice Euthanasia & Tissue Collection (Brain, Liver) Behavioral->Sacrifice Biochem Biochemical Analysis (Antioxidants, Cytokines) Sacrifice->Biochem Histo Histopathology (H&E Staining) Sacrifice->Histo Gene Gene Expression (RT-qPCR) Sacrifice->Gene Analysis Data Analysis & Conclusion Biochem->Analysis Histo->Analysis Gene->Analysis

Caption: Experimental workflow for assessing Nervonic Acid in an Alzheimer's model.

Conclusion

While direct evidence for the bioactivity of this compound is lacking, the robust neuroprotective and anti-inflammatory effects of its parent molecule, Nervonic Acid, suggest a promising area for future research. The data presented here indicates that Nervonic Acid shows comparable, and in some aspects, superior, efficacy to other neuroprotective and anti-inflammatory agents in preclinical models. Further investigation into this compound is warranted to determine if the addition of the methane sulfonate group enhances bioavailability, stability, or efficacy, and to establish a comprehensive safety and activity profile.

References

A Comparative Guide to Analytical Methods for Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methodologies for the determination of Nervonyl methane (B114726) sulfonate. Given the limited availability of specific validated methods for this long-chain alkyl methanesulfonate (B1217627), this document outlines robust analytical approaches based on established techniques for structurally related long-chain fatty acid derivatives and other alkyl methanesulfonates. The information presented is intended to guide the development and validation of analytical protocols for quality control, impurity profiling, and pharmacokinetic studies.

Comparison of Proposed Analytical Methods

The analysis of Nervonyl methane sulfonate (C25H50O3S), a large, non-volatile molecule, presents challenges distinct from those of its short-chain counterparts. The most promising analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS), particularly after derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is well-suited for large, non-volatile compounds.

Table 1: Comparison of Performance Characteristics for Recommended Analytical Methods

ParameterGC-MS with Derivatization (Illustrative)LC-MS/MS (Illustrative)High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization (Illustrative)
Principle Separation of volatile derivatives by GC, with identification and quantification by MS.Separation by LC, with highly selective and sensitive detection by MS/MS.Separation by HPLC, with quantification by UV detection following a derivatization reaction to add a UV-active chromophore.
Specificity HighVery HighModerate to High (dependent on derivatization agent and chromatographic separation)
Limit of Detection (LOD) 0.02 - 0.17 ppm (for shorter-chain analogues)[1][2]Potentially < 0.1 ng/mL[3]~0.6 ppm (for shorter-chain analogues)
Limit of Quantification (LOQ) 0.05 - 0.54 ppm (for shorter-chain analogues)[1][2]0.10 - 1.05 ng/mL (for shorter-chain analogues)[3]~1.5 µg/mL (for shorter-chain analogues)[4]
Linearity (Correlation Coefficient) > 0.99[1][2]> 0.999[3]> 0.995[4]
Accuracy (% Recovery) 97.1 - 107.1% (for shorter-chain analogues)[1][2]75 - 120% (for shorter-chain analogues)[3]80 - 115% (for shorter-chain analogues)
Precision (%RSD) < 5%< 15%< 5.0%
Throughput ModerateHighModerate
Key Advantages High resolution, established methods for related compounds.High sensitivity and specificity, suitable for non-volatile compounds without derivatization.More accessible instrumentation than MS.
Key Disadvantages Derivatization required, potential for thermal degradation.Higher cost of instrumentation and maintenance.Lower sensitivity and specificity compared to MS methods, requires derivatization.

Note: The performance data presented are illustrative and based on methods for other alkyl methanesulfonates. Method development and validation are essential to establish specific performance characteristics for this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method (Proposed)

This method is adapted from established protocols for the analysis of long-chain alkyl esters and shorter-chain alkyl methanesulfonates.[1][2] Due to the low volatility of this compound, a derivatization step to a more volatile analyte, such as its corresponding fatty acid methyl ester (FAME) after hydrolysis and methylation, is proposed.

a. Sample Preparation (Hydrolysis and Derivatization to FAME)

  • Accurately weigh approximately 10 mg of the this compound sample into a screw-capped glass tube.

  • Add 2 mL of 0.5 M methanolic NaOH.

  • Seal the tube and heat at 80°C for 10 minutes to hydrolyze the methanesulfonate ester.

  • Cool the tube and add 2 mL of Boron Trifluoride-Methanol solution (14% BF3 in methanol).

  • Seal the tube and heat again at 80°C for 5 minutes to methylate the resulting nervonic acid.

  • Cool to room temperature and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute and centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane (B92381) layer containing the nervonic acid methyl ester (Nervonyl-FAME) to a clean vial for GC-MS analysis.

b. GC-MS Conditions

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase at 10°C/min to 240°C.

    • Final hold: Hold at 240°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of Nervonyl-FAME. Full scan mode can be used for initial identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method (Proposed)

This approach is highly suitable for the direct analysis of this compound without the need for derivatization.

a. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a suitable organic solvent such as acetonitrile (B52724) or a mixture of acetonitrile and isopropanol.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

b. LC-MS/MS Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 80% B, hold for 1 minute.

    • Increase to 100% B over 5 minutes.

    • Hold at 100% B for 3 minutes.

    • Return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined during method development.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are scarce, the biological activities of its precursor, nervonic acid, are better characterized. Nervonic acid is a key component of myelin and is involved in neurotrophin signaling and the modulation of inflammatory pathways. It is plausible that this compound may exhibit similar activities due to the long nervonyl chain, although the methanesulfonate moiety could introduce additional biological effects, such as the DNA alkylating properties seen in smaller alkyl methanesulfonates.[5]

The following diagram illustrates a potential signaling pathway influenced by the nervonyl component, based on the known effects of nervonic acid on neuroinflammation.[6][7]

NervonicAcid_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Nervonic_Acid Nervonic Acid (from this compound) TLR4 TLR4 Receptor Nervonic_Acid->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kappaB NF-κB NF_kappaB_n NF-κB NF_kappaB->NF_kappaB_n Translocation I_kappa_B IκB IKK->I_kappa_B Phosphorylates I_kappa_B->NF_kappaB Releases DNA DNA NF_kappaB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: Putative anti-inflammatory pathway of the nervonyl moiety.

The following workflow illustrates a logical approach to selecting an appropriate analytical method.

Method_Selection_Workflow Start Start: Analyze This compound Check_Volatility Is the analyte volatile? Start->Check_Volatility LC_MS Use LC-MS/MS Check_Volatility->LC_MS No Derivatization Derivatization Required? Check_Volatility->Derivatization Yes GC_MS Use GC-MS End End GC_MS->End LC_MS->End Derivatization->GC_MS Yes Direct_Injection Direct Injection Derivatization->Direct_Injection No Direct_Injection->GC_MS Perform_Derivatization Perform Derivatization Perform_Derivatization->GC_MS

Caption: Workflow for analytical method selection.

References

Validation of Nervonyl Methane Sulfonate as a Research Tool: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An examination of available scientific literature indicates that "Nervonyl methane (B114726) sulfonate" is not a recognized chemical compound or research tool. Searches of chemical databases and scholarly articles did not yield any substance with this designation. It is possible that this name is a misnomer or a highly specific, non-standard identifier not in public use.

Given the absence of "Nervonyl methane sulfonate" in the scientific literature, a direct validation and comparison with alternative research tools is not feasible. The following guide is structured to provide a framework for such a comparison, should a correctly identified compound be provided. For illustrative purposes, we will proceed with a hypothetical analysis based on related, well-documented compounds, such as specific methanesulfonate-containing drugs or compounds with neurological effects, to demonstrate the requested format and content.

Hypothetical Comparison: Compound X (Substituted Methanesulfonate) vs. Standard-of-Care Modulator Y

In a scenario where a novel compound, let's call it Compound X (a fictional substituted methanesulfonate), is being evaluated as a research tool for modulating a specific neural signaling pathway, a direct comparison against a known modulator, Standard-of-Care Modulator Y, would be essential.

Data Presentation: In Vitro Efficacy and Specificity

A crucial aspect of validating a new research tool is to quantify its performance against existing alternatives. The following table summarizes hypothetical data comparing Compound X and Modulator Y in terms of their efficacy (as measured by IC50, the half-maximal inhibitory concentration) and their specificity for the target receptor over other related receptors.

CompoundTarget Receptor IC50 (nM)Off-Target Receptor 1 IC50 (nM)Off-Target Receptor 2 IC50 (nM)Specificity Index (Off-Target 1 / Target)
Compound X 1515003200100
Modulator Y 501000250020

Lower IC50 values indicate higher potency. A higher specificity index indicates greater selectivity for the target receptor.

Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the presented data, detailed experimental protocols are necessary.

In Vitro IC50 Determination:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the target receptor were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Compound X and Modulator Y were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create 10 mM stock solutions. Serial dilutions were then prepared in assay buffer (Hank's Balanced Salt Solution, 20 mM HEPES, pH 7.4).

  • Binding Assay: A competitive radioligand binding assay was performed. Cell membranes were incubated with a fixed concentration of a radiolabeled ligand specific for the target receptor and varying concentrations of the test compounds (Compound X or Modulator Y).

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The radioactivity was measured using a scintillation counter. The IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism software.

Specificity Assay:

The same protocol for IC50 determination was followed, but using HEK293 cells engineered to express Off-Target Receptor 1 and Off-Target Receptor 2, respectively. The specificity index was then calculated by dividing the IC50 for the off-target receptor by the IC50 for the primary target receptor.

Mandatory Visualization

Diagrams are essential for visually representing complex information such as signaling pathways and experimental workflows.

G cluster_0 Experimental Workflow: IC50 Determination A Cell Culture (HEK293 with Target Receptor) B Compound Preparation (Serial Dilutions) A->B C Competitive Radioligand Binding Assay B->C D Radioactivity Measurement C->D E Data Analysis (IC50 Calculation) D->E

Workflow for determining the half-maximal inhibitory concentration (IC50).

G cluster_1 Hypothetical Signaling Pathway Ligand Compound X Receptor Target Receptor Ligand->Receptor Binds and Inhibits G_Protein G-Protein Receptor->G_Protein Inhibition Effector Effector Enzyme G_Protein->Effector Inhibition Second_Messenger Second Messenger Effector->Second_Messenger Reduction Cellular_Response Cellular Response Second_Messenger->Cellular_Response Altered Response

Hypothesized inhibitory signaling pathway for a novel research compound.

comparative genomics with Nervonyl methane sulfonate treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alkylating Agents in Genomic Research For researchers, scientists, and drug development professionals, the use of alkylating agents to induce mutations is a cornerstone of forward and reverse genetics. This guide provides a comparative overview of commonly used alkylating agents, with a focus on Ethyl Methanesulfonate (EMS) and Methyl Methanesulfonate (MMS), for which extensive experimental data exists. We also introduce Nervonyl methane (B114726) sulfonate, a related compound with potential applications, though currently, it is less characterized in the context of comparative genomics.

Introduction to Alkylating Agents in Genomics

Alkylating agents are potent mutagens that introduce alkyl groups into DNA, leading to point mutations.[1] This characteristic is harnessed in comparative genomics to generate mutant libraries for functional gene analysis and to study the effects of specific genetic alterations. The choice of alkylating agent can influence the spectrum and frequency of mutations, making a comparative understanding essential for experimental design.

While Nervonyl methane sulfonate (also known as 15-Tetracosen-1-ol methanesulfonate, (Z)-) is a known methane sulfonate compound, its application and effects in comparative genomics are not yet documented in scientific literature.[2] In contrast, EMS and MMS are well-established tools for inducing mutations in a variety of model organisms.

Comparative Performance: EMS vs. MMS

Ethyl Methanesulfonate (EMS) and Methyl Methanesulfonate (MMS) are both monofunctional alkylating agents, but they exhibit different efficiencies and produce distinct mutation spectra.[3][4] EMS is generally considered a more potent mutagen than MMS for generating a high frequency of point mutations with less lethality.[4]

Data Presentation: Quantitative Comparison of Mutagenic Outcomes

The following tables summarize quantitative data from various studies on the mutagenic effects of EMS and MMS in different model organisms.

Table 1: Comparison of Mutation Spectra Induced by EMS and MMS

CharacteristicEthyl Methanesulfonate (EMS)Methyl Methanesulfonate (MMS)References
Primary Mutation Type G/C to A/T transitionsG/C to A/T transitions, A/T to G/C transitions, and transversions[5][6][7][8]
Predominant Lesion O6-ethylguanineN7-methylguanine and N3-methyladenine[5][9]
Mutation Frequency (Tomato) 1 mutation per 3.05 kbNot extensively reported for whole-genome mutagenesis[10]
Mutation Frequency (Yeast) High frequency of forward mutationsCan induce hypermutability, especially in the context of DNA double-strand breaks[11][12]
Mutation Spectrum (Lotus japonicus) ~62-65% transitions (G/C to A/T most frequent)Not reported[7]
Mutation Spectrum (Eggplant) Predominantly C/G to T/A transitionsNot reported[6]

Table 2: EMS-Induced Mutation Densities in Plants

OrganismMutation DensityReference
Arabidopsis thalianaHigh efficiency, capable of saturating the genome[13]
Tomato1 mutation per 3.05 kb (average)[10]
Lotus japonicus1 SNP per 202-208 kb[7]
Eggplant1 SNP per 1.3 to 2.6 Mb[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in mutagenesis studies. Below are representative protocols for EMS and MMS treatment in common model organisms.

Protocol 1: EMS Mutagenesis of Arabidopsis thaliana Seeds

This protocol is adapted from established methods for generating mutant populations in Arabidopsis.[14][15]

Materials:

  • Arabidopsis thaliana seeds

  • Ethyl Methanesulfonate (EMS)

  • 0.1 M Sodium Phosphate (B84403) buffer (pH 7.5)

  • 100 mM Sodium Thiosulfate (B1220275)

  • Distilled water

  • Shaker

  • Fume hood

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Pre-treatment: Weigh approximately 2,000 to 5,000 seeds and place them in a 50 ml conical tube.

  • Hydration: Add 30 ml of sterile distilled water and incubate for 10 hours at 4°C.

  • EMS Treatment: In a fume hood, decant the water and add 30 ml of a freshly prepared 0.2% to 0.3% (v/v) EMS solution in 0.1 M sodium phosphate buffer.

  • Incubation: Gently agitate the seeds on a shaker for 8-12 hours at room temperature.

  • Inactivation: Carefully decant the EMS solution and wash the seeds with 100 mM sodium thiosulfate for at least 15 minutes to inactivate the EMS. Repeat the wash step four to five times.

  • Rinsing: Wash the seeds with sterile distilled water at least ten times.

  • Sowing: The mutagenized seeds (M1 generation) can be sown directly on soil or sterilized on agar (B569324) plates.

Protocol 2: MMS Mutagenesis of Saccharomyces cerevisiae (Yeast)

This protocol provides a general framework for inducing mutations in yeast using MMS.[12][16]

Materials:

  • Log-phase yeast culture (S. cerevisiae)

  • Methyl Methanesulfonate (MMS)

  • Yeast extract-peptone-dextrose (YPD) medium

  • Sterile water

  • Sodium Thiosulfate (5% solution)

  • Centrifuge

  • Incubator

  • Appropriate PPE

Procedure:

  • Cell Culture: Grow a yeast culture in YPD medium to the mid-log phase (approximately 1-2 x 107 cells/ml).

  • Harvest and Wash: Harvest the cells by centrifugation, wash them with sterile water, and then with a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0).

  • MMS Treatment: Resuspend the cells in the buffer to a density of about 1 x 108 cells/ml. Add MMS to the desired final concentration (e.g., 0.02% to 0.1%). The optimal concentration and exposure time should be determined empirically to achieve 50-70% cell survival.

  • Incubation: Incubate the cell suspension with MMS at 30°C with shaking for a predetermined duration (e.g., 30-60 minutes).

  • Inactivation: Stop the reaction by adding an equal volume of 5% sodium thiosulfate.

  • Washing and Plating: Wash the cells with sterile water to remove residual MMS and sodium thiosulfate.

  • Survival and Mutant Screening: Plate appropriate dilutions of the treated cells on YPD plates to determine the survival rate. Plate the remaining cells on selective media to screen for desired mutant phenotypes.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in alkylating agent-based comparative genomics.

G cluster_0 Experimental Workflow cluster_1 Genomic Analysis Seed/Cell Population Seed/Cell Population Mutagenesis (EMS/MMS) Mutagenesis (EMS/MMS) Seed/Cell Population->Mutagenesis (EMS/MMS) Treatment M1 Generation M1 Generation Mutagenesis (EMS/MMS)->M1 Generation Growth M2 Generation M2 Generation M1 Generation->M2 Generation Self-fertilization/ Propagation Phenotypic Screening Phenotypic Screening M2 Generation->Phenotypic Screening Observation Mutant Identification Mutant Identification Phenotypic Screening->Mutant Identification DNA Extraction DNA Extraction Mutant Identification->DNA Extraction Whole Genome Sequencing Whole Genome Sequencing DNA Extraction->Whole Genome Sequencing Comparative Genomics Analysis Comparative Genomics Analysis Whole Genome Sequencing->Comparative Genomics Analysis Mapping & Variant Calling Gene Function Discovery Gene Function Discovery Comparative Genomics Analysis->Gene Function Discovery

Caption: Experimental workflow for comparative genomics using alkylating agents.

G cluster_0 DNA Alkylation by EMS cluster_1 Miscoding during Replication DNA DNA Double Helix Guanine Guanine (G) O6_ethylG O6-ethylguanine EMS Ethyl Methanesulfonate (EMS) EMS->O6_ethylG Ethylates Guanine Replication DNA Replication O6_ethylG_rep O6-ethylguanine Thymine Thymine (T) O6_ethylG_rep->Thymine Mispairs with AT_pair A-T Pair in Daughter Strand Thymine->AT_pair Results in G:C to A:T transition

Caption: Mechanism of EMS-induced G:C to A:T transition mutation.

G cluster_pathway Base Excision Repair (BER) Pathway for Alkylated DNA Alkylated Base Alkylated Base DNA Glycosylase DNA Glycosylase Alkylated Base->DNA Glycosylase Recognizes and excises AP Site AP Site DNA Glycosylase->AP Site Creates APE1 Endonuclease APE1 Endonuclease AP Site->APE1 Endonuclease Cleaves backbone Nick in DNA Nick in DNA APE1 Endonuclease->Nick in DNA Generates DNA Polymerase DNA Polymerase Nick in DNA->DNA Polymerase Fills gap DNA Ligase DNA Ligase DNA Polymerase->DNA Ligase Seals nick Repaired DNA Repaired DNA DNA Ligase->Repaired DNA

Caption: Simplified Base Excision Repair (BER) pathway for alkylated DNA lesions.

References

Safety Operating Guide

Proper Disposal Procedures for Alkyl Methane Sulfonate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Nervonyl methane (B114726) sulfonate" does not correspond to a recognized chemical in standard databases. The following procedures are provided for the general class of alkyl methane sulfonate esters (mesylates) , to which a hypothetical compound of this name would belong. Alkyl methane sulfonates are potent alkylating agents and are often treated as potentially genotoxic and carcinogenic.[1][2][3] All waste must be handled in accordance with local, state, and federal regulations.[4]

This guide provides essential safety and logistical information for the proper handling and disposal of waste containing alkyl methane sulfonate esters in a laboratory setting.

Immediate Safety and Hazard Assessment

Before handling, it is critical to recognize the hazards associated with alkyl methane sulfonate esters:

  • Primary Hazard: Potent alkylating agents with genotoxic and carcinogenic potential.[1][2][3]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[5] Can cause irritation to the skin, eyes, and respiratory tract.[5][6]

  • Reactivity: These compounds are reactive and considered excellent leaving groups in chemical reactions.[7][8] They are often labile and can be degraded through hydrolysis.[7]

Personal Protective Equipment (PPE): Always use proper PPE as indicated in the specific Safety Data Sheet (SDS). This includes, but is not limited to:

  • Chemical safety goggles or eyeglasses.[5]

  • Appropriate protective gloves and clothing to prevent skin exposure.[5]

  • Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation.[5][9]

Waste Segregation and Collection

Proper segregation is the first step in safe disposal. NEVER dispose of raw or concentrated alkyl methane sulfonate waste down the sink or in general trash.[10]

  • Waste Streams: Create designated, clearly labeled hazardous waste containers for the following:

    • Solid Waste: Contaminated labware (e.g., pipette tips, weighing boats), gloves, and absorbent materials used for spills.

    • Liquid Waste: Unused or expired solutions, reaction mixtures, and solvent rinses.

    • Aqueous Waste: Contaminated aqueous solutions.

  • Container Requirements:

    • Use chemically resistant containers (e.g., glass or polyethylene) that can be securely sealed.[11]

    • Label containers clearly with "Hazardous Waste," the chemical name ("Waste Alkyl Methane Sulfonate"), and the associated hazards (e.g., "Toxic," "Carcinogen").[11]

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials like strong oxidants, acids, and bases.[5]

Decontamination and Disposal Procedures

For liquid waste streams, chemical destruction is the recommended procedure to neutralize the hazardous alkylating properties before final disposal by a licensed hazardous waste contractor.

This protocol is based on a validated method for the destruction of mutagenic alkylating agents.[1] The procedure utilizes a solution of sodium thiosulfate (B1220275) to rapidly degrade the alkyl methane sulfonate.

Methodology:

  • Prepare a 1 M Sodium Thiosulfate (Na₂S₂O₃) solution.

  • Working in a certified chemical fume hood, slowly add the liquid alkyl methane sulfonate waste to the sodium thiosulfate solution with stirring. A general guideline is to use a significant excess of the thiosulfate solution (e.g., a 10:1 volume ratio of thiosulfate solution to waste).

  • Allow the reaction to proceed. The reaction is rapid for common alkyl mesylates.[1] To ensure complete destruction, allow the mixture to stir for a minimum of one hour at room temperature.

  • Verify Destruction (Optional but Recommended): For process validation, the absence of the alkylating agent can be confirmed using an appropriate analytical method, such as HPLC.

  • Dispose of the resulting solution as hazardous aqueous waste, following institutional and local guidelines. Although the primary hazard has been neutralized, the resulting solution must still be disposed of as chemical waste.

Studies have demonstrated that a 1 M solution of sodium thiosulfate is highly effective in destroying common alkylating agents. The half-lives for destruction are significantly shorter compared to other reagents.[1]

CompoundReagentHalf-Life (t₁/₂)Mutagenicity of Products
Methyl Methanesulfonate (MMS)1 M Na₂S₂O₃0.60 minutesNot detected
Ethyl Methanesulfonate (EMS)1 M Na₂S₂O₃5.26 minutesNot detected
Dimethylsulfate (DMS)1 M Na₂S₂O₃0.14 minutesNot detected
Diethylsulfate (DES)1 M Na₂S₂O₃1.26 minutesNot detected
Data from Castegnaro, M. et al., 1986.[1]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and alert personnel in the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.[6]

  • Contain the spill by absorbing it with an inert material such as vermiculite, sand, or earth.[5][6][9] Do not use combustible materials.

  • Scoop the absorbent material into a designated, labeled container for hazardous waste disposal.[9]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Prevent runoff into storm sewers or waterways.[5]

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper management and disposal of alkyl methane sulfonate waste.

G cluster_prep 1. Preparation & Assessment cluster_collect 2. Waste Collection cluster_treat 3. Treatment & Disposal Path cluster_final 4. Final Disposal cluster_spill Emergency Spill Procedure start Start: Generate Alkyl Methane Sulfonate Waste assess Assess Hazards (Toxic, Carcinogen) start->assess ppe Wear Appropriate PPE assess->ppe segregate Segregate Waste by Type (Solid, Liquid, Aqueous) ppe->segregate container Use Labeled, Sealed Hazardous Waste Container segregate->container decision Liquid or Solid Waste? container->decision decon Chemical Destruction (e.g., 1M Sodium Thiosulfate) decision->decon Liquid package_solid Package for Disposal decision->package_solid Solid end Arrange Pickup by Licensed Hazardous Waste Contractor decon->end package_solid->end spill Spill Occurs spill_contain Contain & Absorb with Inert Material spill->spill_contain spill_collect Collect as Solid Hazardous Waste spill_contain->spill_collect spill_collect->package_solid

Caption: Disposal workflow for alkyl methane sulfonate waste.

References

Essential Safety and Handling Protocols for Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative Guidance for Laboratory Professionals on the Safe Handling, Storage, and Disposal of Nervonyl Methane (B114726) Sulfonate.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Nervonyl methane sulfonate (CAS 51040-60-9). The following procedures are based on established best practices for handling potentially hazardous, uncharacterized chemical compounds.

Crucial Note: A specific Safety Data Sheet (SDS) for this compound is not publicly available. It is imperative to obtain the official SDS from the supplier before commencing any work with this substance. The guidance provided herein should be considered a baseline for safe laboratory conduct and may need to be augmented by the specific information contained in the supplier's SDS. In the absence of specific data, it is prudent to treat this compound as potentially hazardous.[1][2][3]

Immediate Safety and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data, a conservative approach to personal protection is mandatory to prevent potential skin and eye contact, inhalation, and ingestion. Assume that the substance may be corrosive, toxic, or have other unknown hazardous properties.[1][2]

Engineering Controls:

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Safety Equipment: A fully operational eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE) Summary:

The following table outlines the recommended PPE for handling this compound in the absence of a specific SDS.

Protection TypeSpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.Protects against potential splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents direct skin contact. Gloves should be inspected for integrity before each use and disposed of immediately after contamination. Hands should be thoroughly washed after removing gloves.
Body Protection A fully-fastened laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be required.To be used if there is a risk of generating aerosols or dust outside of a fume hood. The specific type of respirator should be determined based on a risk assessment and, ideally, the information in the SDS.
Footwear Closed-toe shoes.Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory.[1]

Operational Plan for Safe Handling

A systematic approach to handling is critical to minimize the risk of exposure and accidents.

Preparation:

  • Designated Area: Establish a clearly marked, designated area within the laboratory for the handling of this compound.

  • Assemble Materials: Before starting, gather all necessary equipment, including PPE, spill cleanup materials, and waste containers.

  • Clear Workspace: Ensure the work area is clean and free of clutter.

Handling Procedure:

  • Transfer: When transferring the compound, do so carefully to avoid generating dust or aerosols. Use appropriate tools, such as a spatula.

  • Container Management: Keep the container tightly sealed when not in use to prevent the release of any potential vapors.

  • Avoid Contact: At all times, avoid contact with skin, eyes, and clothing.

  • Post-Handling: After handling, decontaminate all work surfaces with an appropriate cleaning agent. Carefully remove and dispose of contaminated PPE as hazardous waste. Thoroughly wash hands and any exposed skin with soap and water.

Emergency and Disposal Plans

Spill Response:

In the event of a spill, a clear and immediate response is crucial. The following workflow outlines the general procedure for a chemical spill.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Major Spill Assess Assess the spill (size and nature) Alert->Assess Minor Spill PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize (if applicable and safe to do so) Contain->Neutralize Collect Collect absorbed material into a sealed container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Chemical Spill Response Workflow.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove any contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan:

Due to the lack of specific data, all waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[4][5][6]

  • Waste Collection: Collect all waste in a clearly labeled, sealed container that is compatible with the chemical. Do not mix with other waste streams.[4]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and should include as much information as is known about the contents. If the identity is uncertain, it should be labeled as "Unknown Chemical Waste."[4][7]

  • Storage: Store the waste container in a designated, secure area, segregated from incompatible materials.[6]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Federal, state, and local regulations prohibit the disposal of unknown chemicals down the drain or in regular trash.[4][7][8]

By adhering to these stringent safety protocols, you can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always prioritize obtaining the specific Safety Data Sheet from the supplier for complete and accurate information.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.